2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O7/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11(12)13/h2-10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZAHIJJCRGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166842 | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-66-1 | |
| Record name | 3,6,9,12,15-Pentaoxahexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,8,11,14-Pentaoxahexadecan-16-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14-pentaoxahexadecan-16-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative crucial in modern drug development and bioconjugation.
Introduction: The Role of Discrete PEG Linkers in Bioconjugation
This compound, also known as mPEG5-acid or MeO-(PEG)4-CH2COOH, is a monodisperse oligo(ethylene glycol) derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors. Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and precise control over the properties of the final conjugate. The molecule consists of a chain of five ethylene glycol units, capped with a methyl ether at one end and a carboxylic acid at the other. This heterobifunctional nature is key to its utility as a flexible, hydrophilic spacer and linker in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The PEG chain imparts favorable pharmacokinetic properties, such as increased solubility and prolonged circulation half-life, to the conjugated molecule.
Physicochemical Properties: A Quantitative Overview
The precise chemical and physical properties of this compound are fundamental to its handling, reactivity, and performance in various applications.
| Property | Value | Source |
| Molecular Formula | C11H22O7 | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| CAS Number | 16024-66-1 | [3] |
| Appearance | Colorless to slightly yellow liquid or solid | N/A |
| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.39 ± 0.10 | [3] |
| Solubility | DMSO: 100 mg/mL (375.53 mM) | [4] |
| Soluble in water and most organic solvents. | [2] |
Acidity (pKa)
The predicted pKa of approximately 3.39 suggests that the terminal carboxylic acid is a relatively strong acid for an organic acid, a feature influenced by the electron-withdrawing effect of the adjacent ether oxygen.[3] This acidity is a critical parameter in its reactivity, particularly in coupling reactions. At physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form, rendering it nucleophilic and ready for activation.
Solubility
The presence of the oligo(ethylene glycol) chain confers high hydrophilicity to the molecule, making it soluble in a wide range of solvents, including water, dimethyl sulfoxide (DMSO), and other common organic solvents.[2][4] This broad solubility is a significant advantage in bioconjugation reactions, which often require a solvent system that can accommodate both a hydrophilic PEG linker and a more hydrophobic small molecule drug or protein.
Stability
Oligo(ethylene glycol) derivatives are generally stable under a range of conditions. However, prolonged exposure to strong acids or bases can lead to degradation of the polyether chain. For the terminal carboxylic acid, standard esterification or amidation reaction conditions are well-tolerated. It is advisable to store the compound at 2-8°C to minimize potential degradation over time.[4]
Synthesis and Characterization: Ensuring Quality and Purity
The synthesis of this compound typically involves the Williamson ether synthesis, followed by oxidation of a terminal alcohol or hydrolysis of an ester. A common route starts from tetraethylene glycol monomethyl ether.
Caption: A generalized synthetic workflow for this compound.
Detailed Synthetic Protocol
The following is a representative, non-optimized protocol for the synthesis of this compound:
-
Deprotonation: To a solution of tetraethylene glycol monomethyl ether in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir at room temperature for 1 hour. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the terminal hydroxyl group, forming the highly reactive alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add a solution of tert-butyl bromoacetate in anhydrous THF dropwise. The use of a tert-butyl ester protects the carboxylic acid from participating in side reactions and allows for selective deprotection later.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours. TFA is a strong acid that effectively cleaves the tert-butyl ester with minimal side reactions.
-
Purification: Remove the solvent and excess TFA under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[5]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methoxy group protons around 3.3 ppm, a complex multiplet for the ethylene glycol protons between 3.5 and 3.7 ppm, and a singlet for the methylene protons adjacent to the carboxylic acid around 4.1 ppm. The integration of these signals should be consistent with the molecular structure.
-
¹³C NMR: The carbon NMR will show distinct signals for the methoxy carbon, the carbons of the ethylene glycol units, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 266.1365 g/mol .[3]
Reactivity and Applications in Drug Development
The primary utility of this compound lies in the reactivity of its terminal carboxylic acid, which can be readily coupled to primary amines on biomolecules to form stable amide bonds.
Amide Bond Formation via EDC/NHS Coupling
A widely used and efficient method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[6][7][8]
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Causality in Experimental Choices:
-
EDC: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. It is water-soluble, allowing for reactions to be performed in aqueous buffers.[8]
-
NHS: The O-acylisourea intermediate formed with EDC is highly reactive but also unstable in aqueous solutions and prone to hydrolysis back to the carboxylic acid. NHS is added to react with this intermediate to form a more stable, yet still highly amine-reactive, NHS ester. This two-step process increases the efficiency of the coupling reaction.[6][8]
-
pH Control: The activation step with EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the NHS ester with the amine is favored at a neutral to slightly basic pH (7.2-8.5).[8][9]
Step-by-Step Protocol for EDC/NHS Coupling
The following is a general protocol for conjugating this compound to a primary amine-containing molecule:
-
Reagent Preparation: Prepare fresh stock solutions of the PEG-acid, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or aqueous buffer (e.g., MES buffer for activation).
-
Activation of PEG-Acid: In a reaction vessel, dissolve the PEG-acid in the activation buffer. Add EDC and NHS. A common molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS), but this may require optimization. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6][9]
-
Coupling to the Amine: Add the amine-containing molecule to the activated PEG-acid solution. Adjust the pH to 7.2-8.5 if necessary. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.
-
Purification: Purify the conjugate using techniques appropriate for the specific product, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: A Versatile Tool for Advanced Drug Development
This compound is a well-defined, versatile chemical entity that plays a pivotal role in the development of sophisticated bioconjugates. Its discrete nature ensures reproducibility, while its chemical properties, particularly the reactivity of the terminal carboxylic acid, allow for controlled and efficient conjugation to biomolecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug delivery and targeted therapies.
References
- Google Patents. (2010). US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives.
-
González, L., & Vaillard, S. P. (2013). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Chemistry, 17(16), 1736-1753. Retrieved from [Link]
-
Guastavino, J. F., Vaillard, V., Cristaldi, M., & Vaillard, S. (2016). Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). RSC Advances, 6(79), 75863-75870. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route and chemical structure of (a) mPEG-acid and (b) mPEG-g-chitosan. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chloroacetylated methoxypoly(ethylene glycol) (MPEG-Cl) macroinitiator. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid Dissociation Constant (p K a ) of Common Monoethylene Glycol (MEG) Regeneration Organic Acids and Methyldiethanolamine at Varying MEG Concentration, Temperature, and Ionic Strength. Retrieved from [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
ChemBK. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]
Sources
- 1. This compound | 16024-66-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 16024-66-1 [amp.chemicalbook.com]
- 5. US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
2,5,8,11,14-Pentaoxahexadecan-16-oic acid structure and molecular weight.
An In-depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Structure, Properties, and Application in Bioconjugation
Introduction
This compound is a discrete polyethylene glycol (dPEG®) derivative that has garnered significant attention in the fields of drug development, nanotechnology, and materials science.[1][2] Unlike traditional polydisperse PEG polymers, this compound is a monodisperse entity, meaning it has a precisely defined structure and molecular weight. This attribute is critical for the synthesis of highly pure, well-characterized bioconjugates, where batch-to-batch consistency is paramount.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the molecule's structure, physicochemical properties, and a detailed protocol for its application as a hydrophilic linker in bioconjugation, a cornerstone technique in modern therapeutics.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its amphiphilic nature, imparted by a hydrophilic chain of five ethylene glycol units and terminated by two distinct functional groups: a methoxy ether group at one end and a carboxylic acid at the other.[3][4] The official IUPAC name for this compound is 2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid.[5][6]
The structure is systematically designed. The polyether backbone provides excellent water solubility, while the terminal carboxylic acid serves as a versatile chemical handle for covalent modification, most commonly with primary amines.[3][4]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The precise molecular characteristics of this compound are essential for stoichiometric calculations in conjugation reactions and for predicting the behavior of the resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C11H22O7 | [3][5][6] |
| Molecular Weight | 266.29 g/mol | |
| Exact Mass | 266.13655304 Da | |
| CAS Number | 16024-66-1 | [3] |
| Density | 1.125 g/cm³ | |
| Boiling Point | 379.6°C at 760 mmHg | [3] |
| pKa (Predicted) | 3.39 ± 0.10 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 7 | [3] |
| Canonical SMILES | COCCOCCOCCOCCOCC(=O)O | [3] |
Core Application: A Linker in Bioconjugation
The primary utility of this compound is as a flexible, hydrophilic spacer arm or linker. In drug development, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector.[4] It critically influences the solubility, stability, and pharmacokinetic profile of the entire construct.
Causality in Linker Selection:
-
Hydrophilicity: The ethylene glycol repeats impart high water solubility.[3] When conjugating a hydrophobic small molecule drug to a protein, this PEG linker can mitigate aggregation and improve the overall solubility of the conjugate.
-
Biocompatibility: The PEG motif is well-established as being non-toxic and having low immunogenicity, reducing the risk of adverse immune responses.
-
Defined Length: As a monodisperse compound, it provides precise spatial separation between the conjugated molecules. This is crucial in applications like PROTACs, where the distance and orientation between a target protein and an E3 ligase must be optimized for efficient ubiquitination.
Caption: Conceptual workflow of a PROTAC utilizing the PEG linker.
Experimental Protocol: Amide Coupling to a Primary Amine
This protocol details a standard procedure for conjugating this compound to an amine-containing molecule (e.g., a peptide, protein, or small molecule) using carbodiimide chemistry.
Trustworthiness through Self-Validation: This protocol incorporates in-process controls and post-reaction validation steps to ensure the reaction has proceeded as intended. The causality for each step is explained to empower the researcher to troubleshoot effectively.
Materials
-
This compound
-
Amine-containing substrate (Molecule-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4 for biomolecules)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Analytical HPLC system with C18 column
-
Mass Spectrometer (e.g., LC-MS)
Experimental Workflow
Caption: Step-by-step workflow for amide bond conjugation.
Detailed Procedure
-
Activation of the Carboxylic Acid (Formation of NHS Ester)
-
Rationale (Causality): The carboxylic acid is a poor leaving group. EDC reacts with it to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS-ester, which minimizes side reactions like hydrolysis.
-
Procedure:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Add EDC (1.5 equivalents) to the solution.
-
Allow the activation reaction to proceed at room temperature for 30-60 minutes.
-
-
-
Conjugation to the Amine
-
Rationale: The primary amine of the substrate acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.
-
Procedure:
-
Dissolve the amine-containing substrate (1.0 equivalent) in the appropriate reaction buffer or solvent.
-
Add the activated PEG-NHS ester solution dropwise to the substrate solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by analytical HPLC.
-
-
-
Quenching and Purification
-
Rationale: Any unreacted NHS-ester must be quenched to prevent non-specific reactions during purification or storage. Purification via HPLC separates the desired conjugate from starting materials, byproducts (e.g., EDC-urea), and quenched linker.
-
Procedure:
-
Add a small amount of hydroxylamine or Tris buffer to quench any remaining activated linker.
-
Dilute the reaction mixture with an appropriate solvent for injection.
-
Purify the conjugate using a reverse-phase HPLC system with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
-
-
Validation
-
Rationale: It is essential to confirm the identity and purity of the final product.
-
Procedure:
-
Collect the fractions from HPLC that correspond to the product peak.
-
Analyze the collected fractions using LC-MS. The observed mass should correspond to the calculated mass of the final conjugate ([Mass of Substrate] + [Mass of PEG linker] - [Mass of H₂O]).
-
Assess purity by integrating the peak area on the HPLC chromatogram.
-
-
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and biotechnology. Its well-defined structure, hydrophilic nature, and reactive terminal handle provide a reliable platform for constructing sophisticated molecular architectures. Understanding the principles behind its activation and conjugation is key to leveraging its full potential in creating next-generation therapeutics and advanced materials.
References
-
This compound - LookChem. [Link]
-
This compound - ChemBK. [Link]
-
2,5,8,11,14-Pentaoxahexadecan-16-ol - ChemBK. [Link]
-
Product information, this compound | P&S Chemicals. [Link]
-
2,5,8,11,14-Pentaoxahexadecane | C11H24O5 | CID 19982973 - PubChem. [Link]
-
Product information, this compound | P&S Chemicals. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,5,8,11,14-pentaoxahexadecan-16-oic acid (CAS: 16024-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG Linkers in Modern Therapeutics
The compound identified by CAS number 16024-66-1 is 2,5,8,11,14-pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative.[1][2] Often referred to by synonyms such as m-PEG4-CH2COOH or m-PEG5-acid, this molecule is a monofunctional PEG linker.[2][3][4] It possesses a terminal methoxy (m) group, rendering one end inert, and a reactive carboxylic acid group at the other.[3][5] This structure makes it a valuable tool in bioconjugation, drug delivery, and the development of sophisticated therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][5][6]
The hydrophilic PEG chain is instrumental in enhancing the aqueous solubility and stability of conjugated molecules.[3][7] Understanding the core physicochemical properties of this linker is paramount for designing effective conjugation strategies, predicting the behavior of the resulting conjugates, and ultimately, accelerating the drug development pipeline. This guide provides a detailed examination of these properties, grounded in available data and established chemical principles.
Chemical Identity and Core Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these properties are summarized below. It is important to note that while some data are from experimental measurements reported by suppliers, others are predicted values derived from computational models.
| Property | Value | Source(s) |
| CAS Number | 16024-66-1 | [1][3][7][8] |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | m-PEG4-CH2COOH, m-PEG5-acid | [3][4] |
| Molecular Formula | C11H22O7 | [1][2][7][8] |
| Molecular Weight | 266.29 g/mol | [1][2][7][8] |
| Appearance | White or Off-White Solid; Colorless or Light Yellowish Liquid | [8][9][10] |
| Purity | ≥95% | [7][8] |
| Boiling Point | 379.6 ± 32.0 °C (Predicted) | [3][4] |
| Density | 1.125 ± 0.06 g/cm³ (Predicted) | [3][4] |
| pKa | 3.39 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in DMSO (100 mg/mL), Water, DMF, Chloroform | [3][5] |
| Storage Conditions | -18°C to -20°C for long-term storage, avoid light | [3][8][10] |
Reactivity and Functional Application
The primary utility of this compound lies in its terminal carboxylic acid group. This functional group is a versatile handle for covalent modification, most commonly with primary and secondary amines to form highly stable amide bonds.[3][7] This reaction is not spontaneous and requires the use of activating agents, a principle that forms the basis of its application in bioconjugation.
Core Reactivity: Amide Bond Formation
The conversion of the carboxylic acid to a reactive intermediate is essential for efficient conjugation. The most common method involves carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).
The workflow for this critical reaction can be visualized as follows:
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Causality Behind the Workflow:
-
Activation: EDC reacts with the carboxylic acid of the PEG linker to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, especially in aqueous environments, which would regenerate the starting carboxylic acid and reduce conjugation efficiency.
-
Stabilization: To mitigate hydrolysis, NHS (or sulfo-NHS for aqueous reactions) is introduced. It rapidly reacts with the O-acylisourea to form a more stable, yet still highly amine-reactive, NHS-ester. This semi-stable intermediate can be purified or used in situ for the subsequent conjugation step.
-
Conjugation: The NHS-activated PEG ester readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues on a protein surface) to form a stable amide bond, releasing the NHS leaving group.
Experimental Protocol: General Procedure for Protein Conjugation
This protocol describes a general method for conjugating m-PEG-COOH to a protein of interest using EDC/sulfo-NHS chemistry in an aqueous buffer.
Materials:
-
m-PEG-COOH (CAS: 16024-66-1)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC hydrochloride
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation:
-
Equilibrate m-PEG-COOH, EDC, and sulfo-NHS to room temperature before opening vials to prevent moisture condensation.
-
Prepare stock solutions of all reagents immediately before use in the appropriate buffers.
-
-
Protein Preparation:
-
Dissolve or dilute the protein in the Activation Buffer. The optimal protein concentration is typically in the range of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete in the reaction.
-
-
PEG Linker Activation:
-
Dissolve m-PEG-COOH in the Activation Buffer.
-
Add a molar excess of EDC and sulfo-NHS to the m-PEG-COOH solution. A typical starting point is a 2- to 5-fold molar excess of each over the PEG linker.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the freshly activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG linker to protein will depend on the desired degree of labeling and must be optimized empirically.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining activated PEG linker, terminating the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts from the PEG-protein conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer.
-
The logical flow of this experimental design can be visualized as follows:
Caption: Step-by-step experimental workflow for protein PEGylation.
Safety and Handling
References
- ChemIndex. (n.d.). 16024-66-1 | 2,5,8,11,14-pentaoxahexadecan-16-oic ...
- Sinopeg.com. (n.d.). MPEG4-CH2COOH [C11H22O7] Cas:16024-66-1 Manufacturer.
- ChemicalBook. (2025). This compound | 16024-66-1.
- Chemsrc. (n.d.). m-PEG4-CH2COOH | CAS#:16024-66-1.
- AxisPharm. (n.d.). m-PEG4-CH2COOH, CAS 16024-66-1.
- PubChem. (n.d.). 3,6,9,12,15-Pentaoxahexadecanoic acid | C11H22O7 | CID 85242.
- CP Lab Safety. (n.d.). High Purity PEG Reagent, mPEG4-OCH2COOH, 97% Min Purity, 5 grams.
- Sigma-Aldrich. (n.d.). m-PEG4-CH2COOH | 16024-66-1.
- Benchchem. (n.d.). In-Depth Technical Guide: m-PEG5-CH2COOH (CAS ...).
- ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet.
- MedchemExpress.com. (n.d.). Product Data Sheet.
- Benchchem. (2025). The Core Principles of m-PEG5-CH2COOH Reactivity: An In-depth Technical Guide.
Sources
- 1. 16024-66-1 | this compound [chemindex.com]
- 2. 3,6,9,12,15-Pentaoxahexadecanoic acid | C11H22O7 | CID 85242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16024-66-1 [chemicalbook.com]
- 4. m-PEG4-CH2COOH | CAS#:16024-66-1 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. m-PEG4-CH2COOH, CAS 16024-66-1 | AxisPharm [axispharm.com]
- 8. MPEG4-CH2COOH [C11H22O7] Cas:16024-66-1 Manufacturer | Sinopeg.com [sinopeg.com]
- 9. calpaclab.com [calpaclab.com]
- 10. m-PEG4-CH2COOH | 16024-66-1 [sigmaaldrich.com]
- 11. accelachem.com [accelachem.com]
A Comprehensive Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Versatile Linker in Bioconjugation and Drug Discovery
Introduction
In the landscape of modern drug development and biomedical research, the strategic modification of biomolecules is paramount to enhancing their therapeutic efficacy. Among the arsenal of chemical tools available, polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. This guide provides an in-depth technical overview of a specific and widely utilized monodisperse PEG linker: 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. This heterobifunctional molecule, featuring a terminal carboxylic acid and a methoxy-capped oligoethylene glycol chain, offers a unique combination of hydrophilicity, biocompatibility, and precisely defined length, making it an invaluable asset in bioconjugation, targeted drug delivery, and the design of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's nomenclature, physicochemical properties, and practical applications. A significant focus is placed on the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles.
Nomenclature and Synonyms
The systematic naming of this compound can be complex, leading to the use of numerous synonyms in literature and commercial listings. A clear understanding of this nomenclature is crucial for accurate identification and sourcing.
| Synonym | Source Type |
| 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | IUPAC Name[1] |
| 3,6,9,12,15-pentaoxahexadecanoic acid | Alternative Name[2] |
| mPEG4-CH2COOH | Common Abbreviation[2][3] |
| m-PEG4-acetic acid | Common Abbreviation[2] |
| Methyl-PEG4-CH2COOH | Common Abbreviation[2] |
| mPEG5-CH2COOH | Common Abbreviation[2] |
| 2,5,8,11,14-Pentaoxa-16-hexadecanoic Acid | Alternative Name[2] |
| (2-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}ethoxy)acetic acid | Alternative Name[2] |
| 2-(2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)ethoxy)acetic acid | Alternative Name[2] |
| EINECS 240-163-7 | Registry Number[1] |
| MFCD00021759 | Registry Number[2] |
Physicochemical Properties
The utility of this compound is intrinsically linked to its distinct physicochemical characteristics. The presence of the oligoethylene glycol chain imparts significant hydrophilicity, which can enhance the aqueous solubility of conjugated molecules—a critical attribute for many biopharmaceuticals.[4]
| Property | Value |
| CAS Number | 16024-66-1[1][2] |
| Molecular Formula | C11H22O7[1][2] |
| Molecular Weight | 266.29 g/mol [2][5] |
| Appearance | Colorless to slightly yellow powder[5] |
| Boiling Point | 379.6 °C at 760 mmHg[2] |
| Density | 1.125 g/cm³[5] |
| pKa | 3.39 ± 0.10 (Predicted)[2] |
| Solubility | Soluble in anhydrous ethanol and dimethyl sulfoxide, insoluble in water.[5] |
Core Applications in Research and Drug Development
The primary application of this compound lies in its function as a hydrophilic spacer and linker in bioconjugation.[3] Its defined length and chemical handles allow for precise control over the architecture of complex biomolecular constructs.
PEGylation of Proteins and Peptides
PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[6] The conjugation of this compound can:
-
Increase Hydrodynamic Size: This leads to reduced renal clearance and a longer circulating half-life in vivo.[7]
-
Enhance Solubility: The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic proteins.[8]
-
Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing recognition by the immune system and subsequent anti-drug antibody (ADA) formation.[9][10]
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12][13][14]
This compound is a commonly employed building block for PROTAC linkers.[4] The oligoethylene glycol motif provides the necessary flexibility and hydrophilicity to facilitate the productive interaction of the two protein partners, ultimately leading to the ubiquitination and degradation of the target protein.[11][15]
Experimental Protocol: Amine Coupling via EDC/NHS Chemistry
The terminal carboxylic acid of this compound can be efficiently coupled to primary amines (e.g., lysine residues on a protein) using carbodiimide chemistry. The following protocol provides a detailed, step-by-step methodology for this conjugation.
Principle of the Reaction
The coupling is a two-step process:
-
Activation of the Carboxylic Acid: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16]
-
Formation of a Stable NHS Ester: This intermediate is stabilized by reaction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This step improves reaction efficiency by preventing hydrolysis of the O-acylisourea intermediate.[16][17]
-
Amine Coupling: The NHS ester reacts with a primary amine to form a stable amide bond.[16]
Materials and Reagents
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[18]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[19]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)[]
Protocol
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, dissolve the this compound in Activation Buffer.
-
Add EDC and NHS to the solution. A recommended starting molar ratio is 1:1.5:1.5 (Carboxylic Acid:EDC:NHS).[16]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Dissolve the amine-containing molecule in the Coupling Buffer. The concentration will depend on the specific molecule.
-
Immediately add the activated PEG linker solution to the amine-containing solution. A molar excess of the PEG linker (e.g., 10-20 fold) is often used to drive the reaction, but this should be optimized for the desired degree of labeling.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.[17]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Product:
-
The choice of purification method depends on the properties of the conjugate.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from unreacted PEG linker and coupling reagents.[][21]
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species based on changes in surface charge resulting from the conjugation.[7][]
-
Reverse Phase Chromatography (RP-HPLC): Suitable for the purification of smaller PEGylated molecules and peptides.[]
-
Diafiltration/Ultrafiltration: Can be used to remove smaller molecular weight impurities.[21][22]
-
Conclusion
This compound represents a powerful and versatile tool in the field of bioconjugation and drug discovery. Its well-defined structure, hydrophilicity, and reactive handle provide researchers with precise control over the modification of biomolecules. A thorough understanding of its properties and the chemical principles behind its application, as detailed in this guide, is essential for its successful implementation in the development of next-generation therapeutics. The provided protocols offer a robust starting point for experimentation, with the acknowledgment that optimization is key to achieving the desired outcomes for each unique application.
References
-
Pennsylvania State University. Purification and Production of Pegylated Proteins using Membrane Processes. Retrieved from [Link]
-
Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. PubMed. Retrieved from [Link]
-
Ljungcrantz, C., et al. (2014). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Springer Nature Experiments. Retrieved from [Link]
-
P&S Chemicals. Product information, this compound. Retrieved from [Link]
-
Veronese, F. M., & Mero, A. (2008). Purification of pegylated proteins. Semantic Scholar. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Retrieved from [Link]
-
Ishida, T., & Kiwada, H. (2020). Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. Taylor & Francis Online. Retrieved from [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). Retrieved from [Link]
-
Biopharma PEG. PROTAC Linkers. Retrieved from [Link]
-
YouTube. Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). (2025). Retrieved from [Link]
-
Mohamed, M., et al. (2021). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. ACS Nano. Retrieved from [Link]
-
Caliceti, P., et al. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. NIH. Retrieved from [Link]
-
YouTube. Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). (2025). Retrieved from [Link]
-
LookChem. This compound. Retrieved from [Link]
-
ChemBK. This compound. (2024). Retrieved from [Link]
-
Pharmaffiliates. 2,5,8,11,14-pentaoxahexadecane-16-sulfonic acid. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. Retrieved from [Link]
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. mPEG4-CH2COOH - CD Bioparticles [cd-bioparticles.net]
- 4. This compound | 16024-66-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Essential Role of Linkers in PROTACs [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. broadpharm.com [broadpharm.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
An In-depth Technical Guide to the m-PEG4-CH2COOH Linker: Structure, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of the methoxy-polyethylene glycol-acetic acid (m-PEG4-CH2COOH) linker, a cornerstone in modern bioconjugation and drug development. We will delve into its fundamental structure, physicochemical properties, and diverse applications, supported by field-proven insights and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the fields of drug development, biotechnology, and chemical biology who seek to leverage the unique advantages of this versatile linker.
Introduction: The Power of PEGylation and the Rise of Discrete PEG Linkers
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and powerful strategy for enhancing the therapeutic properties of molecules.[1] PEGylation can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, prolonging its circulation half-life by reducing renal clearance, and decreasing immunogenicity.[2][3]
While polydisperse PEGs have been traditionally used, there is a growing demand for monodisperse or discrete PEG (dPEG®) linkers. These linkers, like m-PEG4-CH2COOH, consist of a precise number of PEG units, offering a single, well-defined chemical structure and an exact molecular weight.[4] This monodispersity is crucial for the synthesis of highly pure and well-characterized bioconjugates, a critical requirement for therapeutic applications.
The m-PEG4-CH2COOH linker, with its terminal methoxy group and a carboxylic acid functional group, is a particularly versatile tool. The methoxy group provides a chemically inert cap, while the carboxylic acid allows for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond.[5]
Structure and Physicochemical Properties of m-PEG4-CH2COOH
The m-PEG4-CH2COOH linker is characterized by a short, hydrophilic chain of four ethylene glycol units, flanked by a methoxy group at one terminus and a carboxymethyl group at the other.
Chemical Structure
Caption: Chemical structure of m-PEG4-CH2COOH.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the m-PEG4-CH2COOH linker.
| Property | Value | Reference |
| Molecular Formula | C11H22O7 | [6] |
| Molecular Weight | 266.29 g/mol | [6] |
| CAS Number | 16024-66-1 | [6] |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM, and water | [7] |
| Purity | Typically >95% | [6] |
Core Applications in Bioconjugation and Drug Development
The unique properties of the m-PEG4-CH2COOH linker make it a valuable tool in a wide range of applications, from enhancing the properties of therapeutic proteins to enabling the construction of complex drug delivery systems.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[8] The linker plays a critical role in the stability and efficacy of an ADC.[9] The m-PEG4-CH2COOH linker is frequently incorporated into ADC design to:
-
Enhance Solubility and Stability: The hydrophilic PEG spacer improves the aqueous solubility of the often-hydrophobic drug-linker complex, which can help to prevent aggregation and improve the overall stability of the ADC.[3][8]
-
Improve Pharmacokinetics: The PEG moiety can shield the ADC from proteolytic degradation and reduce its clearance, leading to a longer circulation half-life.[10]
-
Provide a Flexible Spacer: The length of the PEG chain can be optimized to ensure that the cytotoxic payload can be efficiently released at the target site without steric hindrance.[9]
The carboxylic acid terminus of the m-PEG4-CH2COOH linker can be conjugated to an amine-containing payload, and the resulting drug-linker complex can then be attached to the antibody.[11]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.[13]
The m-PEG4-CH2COOH linker is an excellent choice for PROTAC synthesis due to its ability to:
-
Increase Solubility and Cell Permeability: The hydrophilic nature of the PEG chain can improve the solubility of the entire PROTAC molecule, which is often large and hydrophobic, thereby enhancing its cell permeability and oral absorption.[12][14]
-
Provide Optimal Spacing and Flexibility: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][13] The PEG4 unit offers a well-defined spacer that can be readily modified to optimize PROTAC efficacy.
-
Facilitate Modular Synthesis: The carboxylic acid group provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, allowing for a modular and efficient synthetic strategy.[12]
Caption: PROTAC-mediated protein degradation pathway.
General Protein and Peptide Modification
The m-PEG4-CH2COOH linker is widely used for the PEGylation of proteins and peptides to improve their therapeutic properties.[1] The process typically involves the activation of the carboxylic acid group to form an amine-reactive intermediate, which then reacts with primary amines (such as the N-terminus or the side chain of lysine residues) on the protein or peptide.[1] This modification can lead to:
-
Increased Half-Life: The PEG chain increases the hydrodynamic radius of the protein, reducing its renal clearance and extending its circulation time.[2]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[2]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.[2]
-
Improved Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of proteins that are prone to aggregation.[15]
Nanoparticle Functionalization
The m-PEG4-CH2COOH linker can be used to functionalize the surface of nanoparticles for various biomedical applications, including drug delivery, imaging, and diagnostics.[15] The PEG chains create a hydrophilic layer on the nanoparticle surface, which can:
-
Prevent Opsonization and Phagocytosis: The "stealth" effect of the PEG layer reduces the recognition and clearance of nanoparticles by the reticuloendothelial system, prolonging their circulation time.[15]
-
Improve Stability: The hydrophilic coating prevents the aggregation of nanoparticles in biological fluids.
-
Provide a Functional Handle for Targeting: The terminal carboxylic acid group can be used to conjugate targeting ligands, such as antibodies or peptides, to the nanoparticle surface, enabling targeted drug delivery.[10]
Experimental Protocols: A Practical Guide to Using m-PEG4-CH2COOH
The following protocols provide a general framework for the activation and conjugation of the m-PEG4-CH2COOH linker to amine-containing biomolecules. Optimization of reaction conditions is often necessary for specific applications.
Activation of the Carboxylic Acid Group via NHS Ester Formation
This protocol describes the activation of the terminal carboxylic acid of the m-PEG4-CH2COOH linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.[2][16]
Materials:
-
m-PEG4-CH2COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[17]
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before use. Prepare a stock solution of m-PEG4-CH2COOH in anhydrous DMF or DMSO.
-
Activation Reaction:
-
In a clean, dry reaction vessel, dissolve the m-PEG4-CH2COOH in the Activation Buffer.
-
Add EDC (1.5-5 molar excess over the PEG linker) and NHS (1.5-5 molar excess over the PEG linker).[2]
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes.[2][17] The activated linker is now ready for immediate use in the conjugation reaction.
-
General Protocol for Conjugation to Primary Amines
This protocol outlines the reaction of the activated m-PEG4-CH2COOH-NHS ester with primary amines on a biomolecule, such as a protein or peptide.
Materials:
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Activated m-PEG4-CH2COOH-NHS ester (from Protocol 4.1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5. Important: Avoid buffers containing primary amines like Tris.[2][18]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[18]
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Conjugation Buffer. Ensure the buffer is free of extraneous primary amines.[2]
-
Conjugation Reaction:
-
Immediately add the freshly prepared activated PEG-NHS ester solution to the biomolecule solution. A typical starting molar excess of the PEG linker to the biomolecule is 10:1 to 50:1, which should be optimized for the desired degree of PEGylation.[2]
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
-
Purification: Remove the excess, unreacted PEG linker and byproducts from the PEGylated biomolecule using a suitable purification method such as SEC or dialysis.[16]
Caption: General workflow for bioconjugation using m-PEG4-CH2COOH.
Troubleshooting Common Issues in PEGylation
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Conjugation Efficiency | Inefficient activation of the PEG-acid. | Ensure the correct pH for activation (4.5-6.0). Use fresh EDC/NHS. | [2] |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. | [2] | |
| Presence of competing primary amines in the buffer. | Use amine-free buffers such as PBS or MES. | [2] | |
| Biomolecule Aggregation | High molar excess of the PEG linker. | Optimize the molar ratio of the PEG linker to the biomolecule. | [19] |
| Suboptimal reaction conditions (pH, temperature). | Perform the reaction at a lower temperature (4°C) and ensure the pH is within the optimal range for the biomolecule's stability. | [2] | |
| Biomolecule Inactivation | Modification of critical amine residues in the active site. | Consider site-specific conjugation strategies if available. Optimize the degree of PEGylation to minimize modification of essential residues. | |
| Denaturation during the reaction. | Perform the reaction at a lower temperature (4°C). | [2] |
Conclusion: A Versatile Tool for Advancing Therapeutics and Diagnostics
The m-PEG4-CH2COOH linker stands out as a highly versatile and valuable tool in the field of bioconjugation. Its well-defined structure, hydrophilicity, and reactive carboxylic acid terminus provide researchers with a robust platform for developing next-generation therapeutics and diagnostics. From enhancing the pharmacokinetic profiles of proteins and peptides to enabling the precise construction of ADCs and PROTACs, the applications of this discrete PEG linker are both broad and impactful. By understanding its fundamental properties and employing optimized experimental protocols, scientists can effectively harness the power of m-PEG4-CH2COOH to advance their research and development goals.
References
-
AxisPharm. Application of PEG Linker. [Link]
-
MolecularCloud. PEG Linkers And Their Applications In Different Fields. [Link]
-
Chemsrc. m-PEG4-CH2COOH | CAS#:16024-66-1. [Link]
-
Creative Biolabs. m-PEG4-NHS Ester PEGylation Crosslinker (CAT#: OLY-1023-YS251). [Link]
-
CONICET. mPEG–NHS carbonates: Effect of alkyl spacers on the reactivity: Kinetic and mechanistic insights. [Link]
-
MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 5. m-PEG4-CH2COOH, 16024-60-5 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. Application of PEG Linker | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Oligoethylene glycol carboxylic acid fundamental characteristics.
An In-Depth Technical Guide to the Fundamental Characteristics of Oligoethylene Glycol Carboxylic Acids
Introduction: The Versatile Building Block
Oligoethylene glycol (OEG) derivatives, and specifically those terminated with a carboxylic acid (OEG-COOH), represent a cornerstone class of molecules in modern biotechnology, drug development, and materials science. Their unique combination of a hydrophilic, biocompatible OEG backbone and a reactive carboxylic acid terminus makes them indispensable tools for researchers. The OEG chain, composed of repeating ethylene glycol units, imparts excellent water solubility and creates a "stealth" effect that can reduce non-specific protein adsorption and minimize immune responses in biological systems.[][2][3] The terminal carboxylic acid provides a versatile chemical handle for covalent attachment to a vast array of molecules and surfaces, enabling the precise engineering of complex bioconjugates and functional materials.[4]
This guide provides a comprehensive overview of the fundamental characteristics of OEG-COOH, from synthesis and purification to detailed physicochemical properties and core applications. It is designed to serve as a technical resource for researchers and professionals who seek to leverage these powerful molecules in their work.
Section 1: Synthesis and Purification Strategies
The synthesis of OEG-COOH can be broadly categorized into two main approaches: the direct oxidation of a terminal hydroxyl group or the derivatization of the hydroxyl group with a carboxyl-containing reagent.[5] The choice of method often depends on the desired scale, the required purity, and the nature of the starting OEG material (e.g., monofunctional vs. difunctional).
Synthetic Methodologies
A. Direct Oxidation of Terminal Alcohols: This is a common and direct route to convert the hydroxyl (-OH) group of an OEG into a carboxylic acid (-COOH).
-
Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.[6][7] However, these conditions can be harsh and may lead to the cleavage of the ether bonds within the OEG backbone, particularly with longer chains or elevated temperatures.[5][7]
-
Milder, Catalytic Methods: More controlled oxidation can be achieved using catalysts like nitrogen oxide radicals (e.g., TEMPO) in the presence of a co-oxidant like sodium hypochlorite.[5] This method proceeds under milder, alkaline conditions, preserving the integrity of the OEG chain and yielding a more uniform product.[5]
B. Derivatization of Terminal Alcohols: This approach involves a two-step process where the OEG's hydroxyl group is first reacted with a molecule that introduces a protected carboxyl group, followed by deprotection.
-
Reaction with Anhydrides: A common method involves reacting the OEG-OH with succinic anhydride. This opens the anhydride ring and directly attaches a four-carbon chain terminating in a carboxylic acid.
-
Williamson Ether Synthesis: This involves deprotonating the OEG-OH to form an alkoxide, which is then reacted with an alpha-halo ester (e.g., ethyl bromoacetate). The subsequent hydrolysis of the ester group yields the desired OEG-COOH.[6]
Purification Techniques
Purification is a critical step to remove unreacted starting materials, byproducts, and residual solvents.
-
Extraction: Liquid-liquid extraction is frequently used. For example, after an aqueous oxidation reaction, the product can be extracted into an organic solvent like dichloromethane.[6] Adjusting the pH is key; at low pH, the OEG-COOH is protonated and more soluble in organic solvents, while at high pH, the carboxylate salt is water-soluble, allowing for the removal of non-acidic impurities.
-
Precipitation/Crystallization: The purified OEG-COOH can often be isolated as a solid by precipitation from a solution by adding a non-solvent (e.g., precipitating from dichloromethane with diethyl ether) or by crystallization at low temperatures.[6][8]
-
Chromatography: For high-purity applications, silica gel chromatography can be employed to separate the desired product from impurities based on polarity.[2][9]
Experimental Protocol: Synthesis of OEG-Dicarboxylic Acid via Jones Oxidation
This protocol describes the direct oxidation of an OEG diol to its corresponding dicarboxylic acid using a chromium-based oxidant.
Materials:
-
Oligoethylene glycol diol (e.g., PEG 3400)
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (96%)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5g of OEG diol in 25 mL of deionized water containing 8 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Separately, prepare the Jones reagent by dissolving 0.235 g of CrO₃ in 5 mL of water.
-
Slowly add the Jones reagent dropwise to the stirring OEG solution. The color of the solution will change from orange to a green-blue color.
-
Allow the reaction to stir at room temperature for 8 hours.
-
After the reaction is complete, add 25 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with three 100 mL portions of dichloromethane.
-
Combine the organic layers and wash them twice with 25 mL of water, followed by two washes with 25 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the OEG-dicarboxylic acid product.[6]
Section 2: Core Physicochemical Properties
The properties of OEG-COOH are a direct result of its amphiphilic nature, combining a polar, flexible backbone with an acidic head group.
-
Structure and Solubility: OEG-COOH consists of a linear polyether backbone, which is highly hydrophilic. This leads to excellent solubility in water and many polar organic solvents.[][5] For shorter OEG chains (1-4 ethylene glycol units), the molecules are completely miscible with water.[10] As the chain length increases, the polymer becomes more solid-like but generally retains its water solubility.[10]
-
Acidity (pKa): The terminal carboxylic acid group is weakly acidic, with a pKa value typically in the range of 3.4 to 4.8.[11] This means that at physiological pH (~7.4), the carboxyl group will be deprotonated and exist as a negatively charged carboxylate (-COO⁻), which is crucial for its role in electrostatic interactions and certain conjugation chemistries.
-
Biocompatibility and Hydrophilicity: The ethylene glycol units are known for their ability to coordinate with water molecules, creating a hydration shell around the molecule. This hydration layer is responsible for the high water solubility and is believed to be the basis for the "stealth" properties that reduce recognition by the immune system and prevent non-specific adsorption of proteins.[][3]
Table 1: Summary of Key Physicochemical Properties
| Property | Description | Significance |
| Appearance | Varies from viscous liquid to waxy solid depending on molecular weight.[10] | Affects handling and formulation procedures. |
| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol, DCM).[][5][10] | Enables use in aqueous biological buffers and diverse reaction conditions. |
| pKa | Typically 3.4 - 4.8 for the terminal carboxyl group.[11] | Determines the charge state at a given pH, critical for reactivity and interactions. |
| Hydrophilicity | High, due to the polyether backbone.[] | Confers biocompatibility and "stealth" properties. |
| Reactivity | Carboxylic acid allows for standard coupling chemistries (e.g., amidation, esterification).[4] | Provides a versatile handle for conjugation to biomolecules and surfaces. |
Section 3: Essential Characterization Techniques
Confirming the successful synthesis and purity of OEG-COOH is paramount. A combination of spectroscopic techniques is typically employed for full characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for confirming the structure. The spectrum will show a large, characteristic peak around 3.6 ppm corresponding to the repeating -CH₂CH₂O- protons of the ethylene glycol backbone. Protons on the carbon adjacent to the newly formed carboxylic acid will be shifted downfield. For instance, in a PEG-COOH derived from a PEG-OH, the triplet corresponding to the -CH₂-OH protons will be replaced by a new signal, often a singlet or triplet, for the -CH₂-COOH protons around 4.1 ppm.[12] The broad singlet for the acidic -COOH proton can sometimes be observed at a very downfield chemical shift (~12 ppm), though its presence and position can be highly dependent on the solvent and concentration.[13]
-
¹³C NMR: The carbon spectrum provides definitive evidence of the carboxyl group, with a characteristic peak appearing in the 165-185 ppm region.[13] The carbons of the PEG backbone typically appear around 70 ppm.[12]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is excellent for identifying functional groups. The successful synthesis of an OEG-COOH is confirmed by the appearance of two key signals:
-
A very broad O-H stretch from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[13]
-
A sharp, strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[13] The broad O-H absorption from the starting alcohol will diminish or disappear, replaced by the characteristic carboxylic acid O-H band.
-
-
Workflow: Spectroscopic Characterization of OEG-COOH
Caption: Workflow for the synthesis and subsequent characterization of OEG-COOH using FTIR and NMR spectroscopy.
Section 4: Core Applications & Methodologies
The true power of OEG-COOH lies in its application as a hydrophilic linker. The carboxylic acid group is a gateway to a multitude of conjugation chemistries.
Bioconjugation via Amide Bond Formation
The most common application of OEG-COOH is its conjugation to primary amines (-NH₂) found in proteins, peptides, and other biomolecules to form a stable amide bond. This reaction does not proceed spontaneously and requires the activation of the carboxylic acid.
EDC/NHS Coupling Chemistry: The most prevalent method for activating the carboxyl group is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation: EDC reacts with the OEG-COOH to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester. This semi-stable intermediate is less susceptible to hydrolysis and can be stored or reacted immediately with an amine.
-
Conjugation: The NHS-ester readily reacts with a primary amine on the target molecule, forming a stable amide bond and releasing NHS as a byproduct.
Diagram: EDC/NHS Activation and Amine Coupling
Sources
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]
- 5. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to the Safe Handling of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a frequently utilized polyethylene glycol (PEG) derivative in research and pharmaceutical development. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from structurally related molecules, established laboratory best practices, and toxicological information on oligoethylene glycols and carboxylic acids to offer a robust framework for its safe utilization.
Understanding the Compound: Properties and Applications
This compound, also known by synonyms such as mPEG4-acetic acid and [2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid, is a monodisperse PEG linker containing a terminal carboxylic acid.[1][2] Its hydrophilic PEG chain enhances the solubility and stability of conjugated molecules, making it a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[3][][5] In ADCs, PEG linkers can improve pharmacokinetics, reduce immunogenicity, and allow for higher drug-to-antibody ratios (DARs) by mitigating the hydrophobicity of the payload.[][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16024-66-1 | [1] |
| Molecular Formula | C11H22O7 | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Boiling Point | 379.6 °C at 760 mmHg | [1] |
| Density | 1.125 g/cm³ | [1] |
| Flash Point | 137.1 °C | [1] |
Hazard Assessment and Toxicological Profile
General PEG Toxicity: Polyethylene glycols are generally considered to have low toxicity and are used in a wide range of pharmaceutical and cosmetic applications.[7][8][9] They typically exhibit little to no ocular or dermal irritation and have low acute and chronic toxicities.[7] However, it is important to note that some low molecular weight oligomers of ethylene glycol can exhibit toxicity at high concentrations.[10] The metabolism of ethylene glycol can lead to the formation of toxic metabolites, including glycolic acid and oxalic acid, which can cause metabolic acidosis and renal toxicity.[11][12]
Carboxylic Acid Hazards: The carboxylic acid moiety introduces acidic properties to the molecule. While this short-chain PEG-acid is not expected to be as corrosive as strong mineral acids, it may still cause irritation to the skin, eyes, and respiratory tract, similar to other organic acids.[13]
Inferred Hazard Profile: Based on the available data for related compounds, this compound should be handled as a potential skin and eye irritant. Inhalation of aerosols or dusts should be avoided.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety through appropriate PPE and engineering controls is paramount when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for protecting the eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use and wash hands thoroughly. |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Engineering Controls: All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Safe Handling and Storage Protocols
Adherence to strict operational procedures is crucial for minimizing risks and ensuring the integrity of research.
General Handling
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[13]
-
Ventilation: Ensure adequate ventilation at all times.[13]
-
Aerosol and Dust Minimization: Handle the compound in a manner that minimizes the generation of aerosols and dust.
Storage
-
Container: Store in a tightly sealed, well-labeled container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Inert Atmosphere: For long-term storage, particularly for reactive derivatives, storing under an inert atmosphere of nitrogen or argon is recommended.
Experimental Workflow: A Bioconjugation Case Study
The primary application of this compound is in bioconjugation, where the terminal carboxylic acid is activated to react with primary amines on biomolecules.[1]
Protocol: Activation of the Carboxylic Acid for Amine Coupling
-
Preparation: In a chemical fume hood, dissolve this compound in an appropriate anhydrous organic solvent (e.g., Dimethylformamide or Dichloromethane).
-
Activation: Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to form the NHS-activated ester.
-
Work-up: The activated ester can then be used for conjugation with a primary amine-containing biomolecule in an appropriate buffer system.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Neutralize (for acidic spills): For spills of acidic solutions, cautiously neutralize with a suitable agent like sodium bicarbonate.
-
Collect: Collect the absorbed or swept material into a labeled, sealed container for proper disposal.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal
All waste containing this compound should be treated as chemical waste and disposed of in accordance with institutional, local, and national regulations.[15][16][17][18]
-
Segregation: Do not mix with other waste streams unless compatible.
-
Labeling: All waste containers must be clearly labeled with the contents.
-
Disposal Route: Dispose of through a licensed chemical waste disposal contractor. Do not pour down the drain.[15]
Chemical Compatibility
While specific compatibility data is limited, general knowledge of polyethylene glycols and carboxylic acids can inform safe practices.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this could lead to a vigorous reaction.
-
Strong Bases: As a carboxylic acid, it will react with strong bases in a neutralization reaction.
-
Plastics: Polyethylene is generally resistant to dilute and concentrated acids.[19][20] However, it is always advisable to test for compatibility with specific storage containers and labware.
Conclusion
This compound is a valuable tool in modern drug development and research. While it is generally considered to be of low toxicity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe handling. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe and productive laboratory environment.
References
-
Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. Available at: [Link]
-
Li, Q., et al. (2021). [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Semantic Scholar. Available at: [Link]
-
Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Labinsights. Available at: [Link]
-
Li, Q., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. Available at: [Link]
-
Fruijtier-Pölloth, C. (2005). Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. Toxicology, 214(1-2), 1-38. Available at: [Link]
-
Wen, X., et al. (2025). Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge. Allergy, Asthma & Clinical Immunology, 21, 57. Available at: [Link]
-
Suk, J. S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceutics, 16(8), 1088. Available at: [Link]
-
ORLEN. (2022). POLYETHYLENE GLYCOLS Safety Data Sheet. ORLEN. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol. ChemBK. Available at: [Link]
-
Anaphylaxis UK. (n.d.). Allergy to polyethylene glycols (PEGs). Anaphylaxis UK. Available at: [Link]
-
ResearchGate. (n.d.). Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. ResearchGate. Available at: [Link]
-
Semantic Scholar. (1993). Final Report on the Safety Assessment of Polyethylene Glycols (PEGs)-6,-8,-32,-75,-150,-14M,-20M. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. ResearchGate. Available at: [Link]
-
MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. Available at: [Link]
-
ChemBK. (2024). This compound. ChemBK. Available at: [Link]
-
Agilent. (2025). Polyethylene glycol Standard Safety Data Sheet. Agilent. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
ResearchGate. (2025). The Toxicology of the Polyethylene Glycols. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Toxicity of topical polyethylene glycol. Semantic Scholar. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
-
Eurofins Discovery. (2024). New FDA Guidance: Screening for Diethylene Glycol and Ethylene Glycol Contamination. Eurofins Discovery. Available at: [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Available at: [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley. Available at: [Link]
-
Anaphylaxis UK. (n.d.). Allergy to polyethylene glycols. Anaphylaxis UK. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. NIST WebBook. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Ethylene Glycol. ATSDR. Available at: [Link]
-
SpillTech. (n.d.). Chemical Compatibility Guide For Polyethylene Items. SpillTech. Available at: [Link]
-
ECHA. (n.d.). Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy- Ethane-1,2-diol, ethoxylated. ECHA. Available at: [Link]
-
CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. CP Lab Safety. Available at: [Link]
-
Life in the Fast Lane. (2024). Ethylene Glycol Toxicity. LITFL. Available at: [Link]
-
ISMATEC. (2024). UHMWPE – Chemical Compatibility Chart. ISMATEC. Available at: [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Cole-Parmer. Available at: [Link]
-
Wikipedia. (n.d.). Ethylene glycol poisoning. Wikipedia. Available at: [Link]
-
Cole-Parmer. (2024). Chemical Compatibility Guide. Cole-Parmer. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 16024-66-1 [chemicalbook.com]
- 3. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemical.kao.com [chemical.kao.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. litfl.com [litfl.com]
- 12. Ethylene glycol poisoning - Wikipedia [en.wikipedia.org]
- 13. chembk.com [chembk.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. mcfenvironmental.com [mcfenvironmental.com]
- 17. danielshealth.com [danielshealth.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. calpaclab.com [calpaclab.com]
- 20. UHMWPE – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
A Comprehensive Spectroscopic Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid
Introduction
2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a methoxy-terminated polyethylene glycol (mPEG) derivative with a terminal carboxylic acid, is a key building block in bioconjugation, drug delivery systems, and materials science. Its hydrophilic polyether chain enhances solubility and biocompatibility, while the terminal carboxylic acid provides a versatile handle for covalent modification. Accurate structural elucidation and purity assessment are paramount for its successful application. This in-depth guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the principles of data acquisition and interpretation for researchers and professionals in the field.
While specific experimental spectra for this exact compound are not widely published, this guide will present a comprehensive analysis based on the well-established spectroscopic characteristics of its constituent functional groups and data from closely related polyethylene glycol derivatives.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of this compound and the key proton and carbon environments that are distinguishable by NMR spectroscopy.
Caption: Molecular structure of this compound with key carbon atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Interpretation
The proton NMR spectrum of this compound is expected to be dominated by the repeating ethylene glycol units, with distinct signals for the terminal methoxy and carboxymethyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C¹ H₃-O- | ~3.38 | singlet | 3H |
| -O-C² H₂- | ~3.65 | triplet | 2H |
| -O-(C³⁻⁹ )H₂-CH₂-O- | ~3.67 | multiplet | 16H |
| -O-C¹⁰ H₂-COOH | ~4.15 | singlet | 2H |
| -COOH | 10-12 | broad singlet | 1H |
Causality Behind Experimental Choices: The choice of solvent is crucial in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for PEG derivatives, using deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often provides a sharp, well-resolved hydroxyl proton signal that does not shift significantly with concentration.[1][2]
Interpretation:
-
The sharp singlet around 3.38 ppm is characteristic of the terminal methoxy (CH₃O-) protons.
-
The large multiplet signal centered around 3.67 ppm arises from the overlapping signals of the eight methylene groups within the polyethylene glycol backbone. The protons on the methylene group adjacent to the terminal methoxy group (C²) may appear as a distinct triplet around 3.65 ppm.
-
A key diagnostic signal is the singlet expected around 4.15 ppm, corresponding to the methylene protons (C¹⁰) adjacent to the carboxylic acid group. This downfield shift is due to the deshielding effect of the neighboring carbonyl group.
-
The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 12 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C¹ (CH₃-O-) | ~59.0 |
| C² (-O-CH₂-) | ~71.9 |
| C³⁻⁹ (-O-CH₂-CH₂-O-) | ~70.5 |
| C¹⁰ (-O-CH₂-COOH) | ~68.5 |
| C¹¹ (-COOH) | ~171.0 |
Interpretation:
-
The carbon of the terminal methoxy group (C¹) is expected at approximately 59.0 ppm.
-
The carbons of the polyethylene glycol backbone (C³⁻⁹) will give rise to a strong signal around 70.5 ppm. The carbon adjacent to the terminal methoxy group (C²) will be slightly downfield at around 71.9 ppm.
-
The methylene carbon adjacent to the carboxylic acid (C¹⁰) is anticipated around 68.5 ppm.
-
The carbonyl carbon of the carboxylic acid (C¹¹) will appear significantly downfield, typically around 171.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |
| C-H (Aliphatic) | 2950-2850 | Strong |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, Sharp |
| C-O (Ether) | 1150-1085 | Strong |
Interpretation:
-
A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of the O-H stretch of a carboxylic acid, which is broadened due to hydrogen bonding.
-
Strong C-H stretching vibrations from the methylene and methyl groups will be observed in the 2950-2850 cm⁻¹ region.
-
A strong, sharp absorption peak between 1760-1690 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid.[3]
-
A prominent and strong C-O stretching band from the multiple ether linkages is expected in the 1150-1085 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Expected Molecular Ion: For this compound (C₁₁H₂₂O₇), the expected exact mass is 266.1365 g/mol .[4] In electrospray ionization (ESI) mass spectrometry, common adducts such as [M+H]⁺ (m/z 267.1438) or [M+Na]⁺ (m/z 289.1257) are anticipated.
Fragmentation Pattern: The fragmentation of polyether chains in mass spectrometry often proceeds via cleavage of the C-O and C-C bonds. A characteristic fragmentation pattern for polyethylene glycols involves the sequential loss of ethylene oxide units (44 Da). For carboxylic acids, common fragmentation includes the loss of H₂O (18 Da) and COOH (45 Da).[5]
Caption: A simplified representation of potential fragmentation pathways in the mass spectrum.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.
-
Acquisition:
-
Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range (e.g., 100-500).
-
Conclusion
The spectroscopic characterization of this compound is crucial for verifying its structure and purity. While experimental data may not be readily available in public databases, a thorough understanding of the characteristic spectroscopic features of its functional groups allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides a foundational framework for researchers and drug development professionals to interpret the spectroscopic data of this important PEG derivative, ensuring its quality and proper application in their work.
References
-
Dust, J. M., Fang, Z., & Harris, J. M. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Macromolecules, 23(16), 3710–3716. [Link]
-
Masterson, W. L. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(4), 4331–4336. [Link]
-
ResearchGate. (2025). Proton NMR characteristics of polyethylene glycol and derivatives. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
The Pivotal Role of PEG Linkers in PROTAC Development: A Technical Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them.[1] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.[2][3] Among the various linker chemistries, polyethylene glycol (PEG) linkers have become one of the most prevalent motifs due to their unique combination of hydrophilicity, biocompatibility, and tunable flexibility.[4][5] This guide provides an in-depth analysis of the role of PEG linkers in PROTAC design, exploring the causal relationships between linker properties and biological outcomes, detailing experimental protocols for evaluation, and summarizing key data to inform rational drug development.
Introduction: The PROTAC Mechanism and the Linker's Central Role
PROTACs leverage the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[6] The PROTAC molecule acts as a bridge, simultaneously binding to a target protein and an E3 ligase to form a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[7]
While ligand selection is foundational, the linker's architecture dictates the geometry and stability of this ternary complex.[8] Its length, composition, and attachment points are not trivial variables but are key parameters that must be optimized to achieve potent and selective protein degradation.[2][9]
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Physicochemical Properties and Advantages of PEG Linkers
PEG linkers are composed of repeating ethylene glycol units and are among the most common motifs used in PROTACs, along with alkyl chains.[1] Their prevalence is due to a host of favorable properties that address common challenges in PROTAC development.
-
Enhanced Solubility: PROTACs are often large molecules that fall "beyond the rule of five," leading to poor aqueous solubility.[3] The hydrophilic nature of the PEG chain significantly improves the water solubility of the entire molecule, which is beneficial for formulation, in vitro assays, and in vivo bioavailability.[2][10][11]
-
Biocompatibility and Low Immunogenicity: PEG is well-established in bioconjugation for its low toxicity and minimal immunogenicity, making it a safe and reliable component for therapeutic applications.[12]
-
Tunable Length and Flexibility: PEG linkers are synthetically accessible in various lengths, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand.[1][5] This flexibility can be advantageous, permitting the PROTAC to adopt multiple conformations and increasing the probability of forming a productive ternary complex.[3] This conformational freedom can help overcome steric barriers and facilitate the optimal orientation required for efficient ubiquitination.[13]
The Critical Impact of PEG Linker Length on PROTAC Efficacy
The optimization of linker length is a crucial, and often empirical, step in PROTAC development.[6] The distance spanned by the linker directly influences ternary complex formation, stability, and subsequent degradation efficiency.[4][14]
-
Linkers that are too short can introduce steric hindrance, physically preventing the target protein and E3 ligase from coming together effectively to form a stable complex.[4][15][16]
-
Linkers that are too long can also be detrimental. Excessive length and flexibility may lead to a high entropic penalty upon binding, resulting in a less stable or non-productive complex where the ubiquitination sites on the target are not properly positioned relative to the E3 ligase.[3][4][15]
This relationship means that for any given POI-E3 ligase pair, there is an optimal linker length that maximizes degradation. Altering the linker by even a single ethylene glycol unit can dramatically impact potency or even confer selectivity between related protein targets.[1]
Impact on Physicochemical Properties and Permeability
While improving solubility, increasing PEG linker length also increases molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[13][17] However, the relationship is not always linear. The inherent flexibility of PEG linkers may allow them to undergo conformational folding, shielding their polar surface area in the lipophilic environment of the cell membrane, a "chameleonic" behavior that can aid permeability.[18][19] Ultimately, a balance must be struck between the hydrophilicity needed for solubility and the properties required for efficient cellular uptake.[17][20]
Data Summary: Linker Length vs. Degradation Potency
The following table summarizes representative data from preclinical studies, illustrating the profound effect of PEG linker length on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting Bruton's tyrosine kinase (BTK).
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK PROTAC 1 | 3-unit PEG | 13 | 15.8 | >95 |
| BTK PROTAC 2 | 4-unit PEG | 16 | 8.7 | >95 |
| BTK PROTAC 3 | 5-unit PEG | 19 | 4.9 | >95 |
| BTK PROTAC 4 | 6-unit PEG | 22 | 25.1 | ~85 |
| Data adapted from a representative study on BTK PROTACs to illustrate the principle of linker optimization.[16] |
As the data shows, there is a clear optimal linker length (in this case, a 5-unit PEG chain) that results in the highest potency. Both shorter and longer linkers lead to a decrease in degradation efficiency, highlighting the necessity of empirical validation.
Experimental Workflow and Key Protocols
The evaluation of a newly synthesized PROTAC library with varying PEG linker lengths follows a standardized workflow to determine efficacy and mechanism of action.
Caption: A typical experimental workflow for PROTAC evaluation and optimization.
Protocol: Western Blot for Target Protein Degradation
This protocol provides a self-validating method to quantify the reduction of a target protein following PROTAC treatment.[9][16]
Objective: To determine the DC₅₀ and Dₘₐₓ of PROTACs with varying PEG linker lengths.
Materials:
-
Cell line expressing the target protein.
-
PROTACs of interest, dissolved in DMSO.
-
Cell culture medium, PBS, and trypsin.
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Cell Seeding & Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC construct in fresh culture medium. Treat the cells with this range of concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).
-
Crucial Control: Include a vehicle-only control (e.g., DMSO at the highest concentration used) to serve as the baseline (0% degradation).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (containing the soluble proteins).
-
Determine the protein concentration of each sample using a BCA assay. This step is essential to ensure equal protein loading in the next step.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil for 5-10 minutes.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size, then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane thoroughly with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Loading Control and Data Analysis:
-
Self-Validation Step: Strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., GAPDH). This confirms that any observed decrease in the target protein is due to degradation and not unequal sample loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to its corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control. Plot the data using non-linear regression to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Disadvantages and Challenges
Despite their advantages, PEG linkers are not without potential drawbacks:
-
Metabolic Instability: The ether bonds in PEG linkers can be susceptible to metabolic cleavage in vivo, which could lead to reduced efficacy.[2]
-
The "Hook Effect": While not unique to PEG linkers, their flexibility can sometimes contribute to the "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[13][18] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex, thus inhibiting degradation.[13]
Conclusion and Future Perspectives
PEG linkers are a cornerstone of modern PROTAC design, offering a powerful toolkit for optimizing drug candidates.[21] Their inherent hydrophilicity, biocompatibility, and synthetic tractability provide a robust starting point for addressing the physicochemical challenges associated with these large molecules.[4][11] The central lesson from extensive research is that the linker is an active and critical modulator of PROTAC activity.[3] The systematic variation of PEG linker length is a fundamental strategy to fine-tune the formation of the ternary complex, directly impacting degradation potency and efficacy.[16]
Future innovations will likely focus on developing more sophisticated linkers that combine the favorable properties of PEG with more rigid or functional elements to gain finer control over ternary complex conformation, improve metabolic stability, and further enhance the drug-like properties of next-generation protein degraders.[1][21]
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
The Role of PEG Linkers in Advancing PROTAC Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
PROTAC Linker Design and Optimization. (n.d.). CD ComputaBio. Retrieved from [Link]
-
Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Klein, V. G., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. Retrieved from [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Retrieved from [Link]
-
Demizu, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
PROTACs with linkers optimised to improve physical properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Gabizon, R., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
-
de Wispelaere, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2020). SLAS Discovery. Retrieved from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid from bis[2-(2-hydroxyethoxy)ethyl] ether.
Application Note & Protocol
Topic: High-Yield Synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid from Tetraethylene Glycol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a derivative of tetraethylene glycol, is a valuable short-chain polyethylene glycol (PEG) linker molecule. Its terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, peptides, and small molecule drugs, while the hydrophilic polyether chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2] This document provides a comprehensive guide to the synthesis of this important building block, starting from the readily available primary diol, bis[2-(2-hydroxyethoxy)ethyl] ether (tetraethylene glycol). We present a comparative analysis of viable oxidative strategies and deliver a detailed, field-proven protocol for a modern, efficient, and high-yield catalytic oxidation method. This guide is designed to be a self-validating system, incorporating in-depth procedural details, characterization benchmarks, and troubleshooting advice to ensure reproducible success.
Introduction: Strategic Importance of PEGylation
The covalent attachment of polyethylene glycol (PEG) chains, or "PEGylation," is a cornerstone strategy in drug development. It serves to increase the hydrodynamic radius of therapeutic molecules, thereby reducing renal clearance and extending circulatory half-life. Furthermore, the hydrophilic PEG chain can mask epitopes, reducing immunogenicity, and improve the aqueous solubility of hydrophobic drugs. Mono-functionalized short-chain PEGs, such as this compound, are critical reagents in this field, enabling precise, site-specific modification of biomolecules. The synthesis of this reagent from its corresponding diol involves the selective oxidation of one primary alcohol to a carboxylic acid.
Comparative Analysis of Synthetic Strategies
The conversion of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like tetraethylene glycol, several methods are viable, each with distinct advantages and disadvantages.
Strategy 1: Jones Oxidation
The Jones oxidation is a classic and powerful method for oxidizing primary alcohols directly to carboxylic acids.[3][4] The reagent, typically chromium trioxide (CrO₃) dissolved in aqueous sulfuric acid and acetone, is inexpensive and the reaction is often rapid and high-yielding.[5][6]
-
Mechanism: The reaction proceeds through the formation of a chromate ester. The intermediate aldehyde is hydrated in the aqueous acidic medium to a gem-diol, which is subsequently oxidized to the final carboxylic acid.[3][6]
-
Advantages: Cost-effective, potent, and generally provides high yields.[6]
-
Disadvantages: The primary drawback is the use of stoichiometric quantities of chromium(VI), which is highly toxic and carcinogenic. This poses significant health risks and creates hazardous waste that requires specialized disposal, deterring its use in modern and scale-up applications.[5]
Strategy 2: TEMPO-Mediated Catalytic Oxidation
A more contemporary and environmentally benign approach utilizes the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as a catalyst. The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.[7] This system is highly selective for primary alcohols.
-
Mechanism: The TEMPO catalyst is oxidized to the active N-oxoammonium species, which then oxidizes the alcohol to an aldehyde, regenerating the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized by the stoichiometric co-oxidant to complete the catalytic cycle. The intermediate aldehyde is hydrated and subsequently oxidized again via the same catalytic cycle to the carboxylic acid.[7][8]
-
Co-oxidant Systems:
-
Anelli Protocol: Employs sodium hypochlorite (NaOCl, bleach) as the terminal oxidant. While effective, it can lead to undesired chlorinated byproducts with sensitive substrates.[7]
-
Zhao Protocol: An improvement on the Anelli method, this system uses catalytic NaOCl with stoichiometric sodium chlorite (NaClO₂).[9] This combination is highly efficient, minimizes side reactions, and provides excellent yields of the carboxylic acid, making it the recommended strategy for this synthesis.[10]
-
Recommended Protocol: TEMPO/NaOCl/NaClO₂ (Zhao) Oxidation
This protocol is optimized for the selective oxidation of one terminal hydroxyl group of tetraethylene glycol to a carboxylic acid.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Bis[2-(2-hydroxyethoxy)ethyl] ether (TEG) | ≥99% | Sigma-Aldrich | Starting material |
| TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | 98% | Sigma-Aldrich | Catalyst |
| Sodium Chlorite (NaClO₂) | 80% Technical Grade | Acros Organics | Stoichiometric oxidant |
| Sodium Hypochlorite (NaOCl) | 10-15% solution | Sigma-Aldrich | Catalytic co-oxidant |
| Sodium Phosphate Monobasic (NaH₂PO₄) | ACS Reagent | Fisher Scientific | Buffer component |
| Acetonitrile (MeCN) | HPLC Grade | VWR | Reaction solvent |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | Extraction solvent |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ACS | Sigma-Aldrich | Quenching agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, ACS | Fisher Scientific | Drying agent |
| Hydrochloric Acid (HCl) | 2 M solution | Lab Prepared | For acidification |
| Deionized Water (DI H₂O) | - | - | Solvent and wash |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
pH paper or pH meter.
Step-by-Step Experimental Procedure
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask, dissolve tetraethylene glycol (19.4 g, 100 mmol) and TEMPO (0.16 g, 1 mmol) in acetonitrile (100 mL).
-
In a separate beaker, prepare a buffer solution by dissolving sodium phosphate monobasic (5.52 g, 46 mmol) in DI water (50 mL). Add this buffer to the reaction flask.
-
Cool the reaction mixture to 10-15 °C using an ice-water bath.
Oxidation: 4. In a separate flask, prepare the oxidant solution by dissolving sodium chlorite (13.6 g, 120 mmol, 80% purity) in DI water (50 mL). 5. Slowly add the sodium chlorite solution to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 25 °C. 6. Add a small portion of the sodium hypochlorite solution (approx. 0.5 mL of 10-15% solution) to initiate the reaction. A slight exotherm and a color change to yellow/orange should be observed. 7. Continue to add the remaining sodium hypochlorite solution (total of ~5 mL, ~7.5 mmol) dropwise via the dropping funnel over 1-2 hours. Monitor the temperature closely, ensuring it does not exceed 35 °C. 8. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Work-up and Purification: 9. Cool the reaction mixture to 10 °C in an ice bath. 10. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears and the solution becomes colorless. 11. Adjust the pH of the aqueous solution to ~8.5 with 2 M NaOH to keep the product in its carboxylate salt form. 12. Transfer the mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove unreacted starting material and non-polar impurities. Discard the organic layers. 13. Acidify the aqueous layer to pH 2-3 with 2 M HCl. The product is now in its carboxylic acid form. 14. Extract the product from the acidified aqueous layer with dichloromethane (4 x 75 mL). 15. Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 16. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a viscous oil.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Simplified TEMPO Catalytic Cycle
Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.
Characterization and Quality Control
A successful synthesis must be validated by thorough analytical characterization to confirm the structure and purity of the final product.
| Analysis Method | Expected Result |
| ¹H-NMR (CDCl₃) | A characteristic singlet appearing around δ 4.15 ppm corresponding to the two protons on the carbon adjacent to the newly formed carboxylic acid (-O-CH₂ -COOH). The complex multiplet of the remaining PEG backbone protons should appear between δ 3.4-3.9 ppm.[11] |
| FT-IR (neat film) | A strong, broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid. A sharp, strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.[12] |
| Acid-Base Titration | Titration with a standardized NaOH solution can determine the equivalent weight and confirm the presence of approximately one carboxylic acid group per molecule.[11] This is a quantitative measure of conversion. |
| Expected Yield | 85-95% |
Safety and Handling
-
Sodium Chlorite (NaClO₂): Strong oxidizer. Do not mix directly with acids or organic materials in concentrated form.
-
Sodium Hypochlorite (NaOCl): Corrosive and an oxidant. Handle in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All extractions and evaporations must be performed in a fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Reaction does not start/is slow | Insufficient initiation; low temperature; degraded NaOCl solution. | Add a small amount of fresh NaOCl. Allow the reaction temperature to rise to 20-25 °C. Use a fresh bottle of NaOCl. |
| Low Yield | Incomplete reaction; inefficient extraction. | Monitor reaction to completion via TLC. Perform additional extractions (5-6 times) from the acidified aqueous layer, as PEG-acids can have some water solubility. |
| Product contaminated with TEG | Incomplete reaction; inefficient basic wash. | Ensure the reaction goes to completion. During work-up, ensure the pH is >8.5 before the initial DCM wash to keep the product salt in the aqueous phase. |
| Formation of chlorinated byproducts | Excess NaOCl; localized high concentration of oxidant. | Adhere to the catalytic amount of NaOCl specified. Ensure slow, dropwise addition of the hypochlorite solution with vigorous stirring to prevent localized concentration spikes. |
References
-
Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry, 64(8), 2564–2566. [Link]
-
Galli, C., & Gentili, P. (2004). TEMPO-Mediated Oxidations. Comprehensive Organic Functional Group Transformations II, 2, 803-838. [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Liu, R., Liang, L., & Liu, X. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry, 72(2), 619-622. [Link]
-
Wikipedia. (2023). Jones oxidation. Retrieved from [Link]
-
Rafiee, M., Konz, Z. M., Graaf, M. D., Koolman, H. F., & Stahl, S. S. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. ACS Catalysis, 8(7), 6738–6744. [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. [Link]
-
ResearchGate. (2017). How could I purify PEG conjugated Products? Retrieved from [Link]
-
Harris, J. M., & Kozlowski, A. (2006). A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. Synthetic Communications, 36(15), 2175-2180. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]
-
Gehrig, D., Fackler, P., Zorn, M., Ehlert, S., Liggieri, S., Thakkar, D., ... & van der Meulen, J. (2016). Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles. Langmuir, 32(17), 4243-4252. [Link]
Sources
- 1. This compound | 16024-66-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid for Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive framework for the effective use of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) linker, in bioconjugation. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed step-by-step protocols for covalent conjugation to biomolecules, and outlines robust methods for the purification and characterization of the resulting conjugates. By explaining the causality behind experimental choices, this guide equips scientists with the necessary knowledge to achieve reproducible, high-quality bioconjugates for applications ranging from therapeutic development to advanced diagnostics.
Introduction: The Strategic Advantage of a Discrete PEG Linker
This compound is a monodisperse PEG derivative featuring a terminal carboxylic acid.[1][2] Unlike polydisperse polymers, which have a range of molecular weights, this discrete PEG (dPEG®) linker possesses a precise, single chemical structure.[3][4] This structural homogeneity is critical for the synthesis of bioconjugates where batch-to-batch consistency and well-defined stoichiometry are paramount, particularly in therapeutic applications like antibody-drug conjugates (ADCs).[4][5]
The integration of this hydrophilic PEG spacer into bioconjugates imparts several highly desirable properties:
-
Enhanced Aqueous Solubility: The PEG chain can significantly improve the solubility of hydrophobic molecules, facilitating their use in physiological buffer systems.[6][7]
-
Improved Pharmacokinetics: PEGylation is a proven strategy to increase the in-vivo half-life of therapeutic molecules by increasing their hydrodynamic radius, thereby reducing renal clearance.[4][7]
-
Reduced Immunogenicity and Toxicity: The biocompatible PEG chain can shield the conjugated biomolecule from recognition by the immune system and reduce non-specific interactions, potentially lowering both immunogenicity and off-target toxicity.[3][5][7]
-
Flexible Spacer Arm: The 14-atom chain provides a flexible spacer that separates the conjugated molecules, which can be crucial for preserving the biological activity of proteins or enabling a payload to reach its target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16024-66-1 | [1][8] |
| Molecular Formula | C₁₁H₂₂O₇ | [1][8] |
| Molecular Weight | 266.29 g/mol | [1][9] |
| Appearance | Colorless to slightly yellow liquid/powder | [9] |
| pKa | ~3.39 (Predicted) | [1][9] |
| Solubility | Soluble in water and polar organic solvents (DMSO, DMF) | [2] |
The Chemistry of Conjugation: Activating the Carboxylic Acid
The terminal carboxylic acid of the PEG linker is the reactive handle for conjugation. However, it is not inherently reactive towards the primary amines (e.g., the N-terminus or lysine side chains) found on biomolecules.[10] Covalent linkage requires the activation of the carboxyl group to form a more reactive species that is susceptible to nucleophilic attack by the amine. The most robust and widely adopted method for this is the carbodiimide-mediated coupling reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]
This reaction proceeds in two primary stages:
-
Carboxyl Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11][13] This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to facilitate the reaction while minimizing premature hydrolysis of the intermediate.[11]
-
NHS Ester Formation & Amination: To combat the instability of the O-acylisourea intermediate, NHS is added. It rapidly reacts with the intermediate to form a semi-stable NHS ester.[11][14] This amine-reactive ester is significantly more resistant to hydrolysis in aqueous solutions than the O-acylisourea intermediate, increasing the overall efficiency of the conjugation.[13] The NHS ester then reacts efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable, covalent amide bond.[10][14]
Experimental Protocols
The following protocols provide a detailed methodology for conjugating this compound to an amine-containing biomolecule, such as a protein or antibody.
Protocol 1: Two-Step Conjugation to a Protein
This two-step method is preferred as it minimizes the risk of protein-protein crosslinking by activating the PEG linker separately before introducing it to the target protein.[15]
A. Materials and Reagents
-
This compound
-
Target Protein (e.g., Antibody, Enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[15]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., SEC column, dialysis cassette)
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.[13]
-
Prepare a 10 mg/mL stock solution of the PEG-acid in anhydrous DMSO or DMF.
-
Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the target protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of PEG-Carboxylic Acid:
-
In a microcentrifuge tube, combine the PEG-acid stock solution with Activation Buffer.
-
Add the freshly prepared EDC solution, followed immediately by the Sulfo-NHS solution. The molar ratio is key to success; a starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the PEG-acid.
-
Incubate the reaction for 15-30 minutes at room temperature. This converts the carboxylic acid to the Sulfo-NHS ester.
-
-
Conjugation to the Target Protein:
-
Add the activated PEG-Sulfo-NHS ester solution from the previous step directly to the protein solution. A 10-20 fold molar excess of the activated linker over the protein is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can be beneficial for sensitive proteins.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).[10]
-
Incubate for 15 minutes at room temperature. This step deactivates any remaining unreacted PEG-Sulfo-NHS ester by reacting it with the primary amine in the quenching buffer, preventing non-specific modifications during storage or purification.
-
-
Purification and Storage:
-
Proceed immediately to the purification step (Section 4) to remove unreacted linker and coupling reagents.
-
Store the purified bioconjugate in a suitable buffer, often containing a cryoprotectant like glycerol, at -20°C or -80°C.
-
Table 2: Summary of Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Activation pH | 5.0 - 6.0 | Optimal for EDC-mediated carboxyl activation; minimizes hydrolysis.[11] |
| Conjugation pH | 7.2 - 8.5 | Ensures primary amines on the protein are deprotonated and nucleophilic.[10][14] |
| Molar Ratios | ||
| (EDC:PEG-Acid) | 2:1 to 10:1 | Ensures efficient activation of the carboxylic acid. |
| (Sulfo-NHS:PEG-Acid) | 5:1 to 20:1 | Stabilizes the activated intermediate, improving reaction efficiency.[11] |
| (Linker:Protein) | 5:1 to 50:1 | Drives the reaction forward; must be optimized to achieve desired degree of labeling. |
| Temperature | 4°C to 25°C | Room temperature is faster; 4°C may be better for preserving protein stability. |
| Reaction Time | 1 - 4 hours (RT) or 4 - 16 hours (4°C) | Must be optimized based on the reactivity of the target protein. |
Purification of the Bioconjugate
Effective purification is a critical step to remove excess reagents (PEG linker, EDC, NHS) and unconjugated biomolecules, which is essential for accurate characterization and downstream applications.[16] The choice of method depends on the scale of the reaction and the properties of the conjugate.[17]
Table 3: Comparison of Common Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | High resolution; effectively separates large conjugates from small, unreacted linkers and reagents.[17] | Can lead to sample dilution; may be time-consuming.[17] | High-purity applications and analytical assessment of aggregation. |
| Dialysis / Ultrafiltration | Separation using a semi-permeable membrane with a defined Molecular Weight Cutoff (MWCO). | Simple, inexpensive, and good for buffer exchange.[17] | Slow process; may not be effective if MWCO is close to the linker size; potential for sample loss.[17] | Buffer exchange and removal of small molecule impurities from large protein conjugates. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | High capacity; can separate conjugates with different degrees of labeling if the linker alters the protein's pI.[16][18] | Requires optimization of buffer pH and salt gradients. | Purifying conjugates where the charge is significantly altered post-modification. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and sensitivity.[17] | May require organic solvents that can denature proteins. | Analysis and purification of smaller, more robust bioconjugates like peptides. |
Characterization of the Final Bioconjugate
After purification, the bioconjugate must be thoroughly characterized to confirm successful conjugation, determine the degree of labeling (DOL), and assess purity and integrity.[19] A multi-technique approach is strongly recommended.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a simple, qualitative method to confirm conjugation. The attachment of PEG linkers will cause a noticeable increase in the apparent molecular weight of the protein, resulting in a shift to a higher position on the gel compared to the unmodified protein.[19]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) provide the most accurate assessment of conjugation.[16] Intact mass analysis can confirm the mass of the final conjugate and reveal the distribution of species (e.g., proteins with 1, 2, 3, or more linkers attached), allowing for a precise calculation of the average DOL.[20]
-
Chromatography (HPLC/UPLC):
-
Peptide Mapping (LC-MS/MS): For a detailed structural understanding, the bioconjugate can be proteolytically digested (e.g., with trypsin) and the resulting peptides analyzed by LC-MS/MS. This powerful technique can identify the specific amino acid residues (e.g., which lysines) that have been modified.[20]
Conclusion
The use of this compound offers a reliable and effective method for producing well-defined bioconjugates with enhanced physicochemical properties. By leveraging the robust and well-characterized EDC/NHS coupling chemistry, researchers can covalently attach this discrete PEG linker to a wide variety of biomolecules. The success of any bioconjugation strategy, however, relies not only on the reaction itself but also on meticulous purification and comprehensive characterization. The protocols and principles outlined in this guide provide a solid foundation for scientists to develop and validate their bioconjugation workflows, paving the way for innovations in therapeutics, diagnostics, and beyond.
References
-
ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques | Analytical Chemistry. Available at: [Link]
-
Technology Networks. Overview of PEG Linkers & Their Applications. Available at: [Link]
-
Creative PEGWorks. PEG Linkers: Structure, Applications & Contributions. Available at: [Link]
-
ACS Publications. Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. Available at: [Link]
-
AxisPharm. Application of PEG Linker. Available at: [Link]
-
Creative Biolabs. What are PEG Linkers?. Available at: [Link]
-
Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
PMC. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Available at: [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. Available at: [Link]
-
ChemBK. This compound. Available at: [Link]
-
Royal Society of Chemistry. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available at: [Link]
-
BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Available at: [Link]
-
ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs... Available at: [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]
-
ResearchGate. EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. A)... Available at: [Link]
-
ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry. Available at: [Link]
-
P&S Chemicals. Product information, this compound. Available at: [Link]
-
ChemBK. 2,5,8,11,14-Pentaoxahexadecan-16-ol. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 16024-66-1 [chemicalbook.com]
- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Application of PEG Linker | AxisPharm [axispharm.com]
- 8. pschemicals.com [pschemicals.com]
- 9. chembk.com [chembk.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. pubs.acs.org [pubs.acs.org]
The Versatility of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Advanced Drug Delivery Systems: A Guide for Researchers
Introduction: The Role of PEGylation in Modern Therapeutics
In the landscape of advanced drug delivery, the modification of therapeutic molecules and delivery vehicles with polyethylene glycol (PEG), a process known as PEGylation, stands as a cornerstone technology. This hydrophilic, biocompatible, and non-immunogenic polymer has revolutionized the pharmaceutical sciences by addressing critical challenges in drug stability, solubility, and pharmacokinetics. At the heart of this technology are heterobifunctional PEG linkers, which serve as molecular bridges to covalently attach PEG chains to drugs, proteins, or nanoparticle surfaces. Among these, 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a monodisperse PEG derivative with a terminal carboxylic acid, offers a versatile platform for the development of sophisticated drug delivery systems. This guide provides an in-depth exploration of the applications of this specific PEG linker, complete with detailed protocols and expert insights to empower researchers in their quest for more effective and targeted therapies.
Physicochemical Properties of this compound
This compound, also known by various synonyms including m-PEG4-CH2COOH and Methyl-PEG4-acetic acid, is a well-defined molecule with a specific chain length, which is crucial for reproducibility in drug delivery formulations.[1][2] Its structure consists of a short chain of five ethylene glycol units capped with a methyl ether at one end and a carboxylic acid at the other. This amphiphilic nature, with a hydrophilic PEG chain and a reactive carboxyl group, is key to its utility.
| Property | Value | Source |
| Molecular Formula | C11H22O7 | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| Appearance | Colorless to slightly yellow powder or liquid | [3] |
| Solubility | Soluble in anhydrous ethanol and dimethyl sulfoxide; insoluble in water | [3] |
| pKa | ~3.39 ± 0.10 (Predicted) | [2] |
The terminal carboxylic acid is the workhorse of this molecule, enabling its conjugation to primary amines on therapeutic agents or delivery platforms through the formation of a stable amide bond.[3][4] This reaction is typically facilitated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.[4]
Core Applications in Drug Delivery
The unique properties of this compound lend it to a variety of applications in drug delivery, primarily centered around its role as a hydrophilic linker.
Surface Modification of Nanoparticles and Liposomes
Coating nanoparticles and liposomes with a hydrophilic layer of PEG is a widely adopted strategy to create "stealth" delivery systems.[5] This PEG shield sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[5] The result is a significantly prolonged systemic circulation time, which increases the likelihood of the nanocarrier reaching its target tissue.[5]
The carboxylic acid terminus of this compound allows for its covalent attachment to the surface of nanoparticles that are functionalized with primary amines.[5] This is a common feature of various nanocarriers, including silica nanoparticles, iron oxide nanoparticles, and polymeric nanoparticles.[6]
Workflow for Nanoparticle Surface Modification:
Caption: Workflow for attaching the PEG linker to amine-functionalized nanoparticles.
Synthesis of Drug-Conjugates
Direct conjugation of small molecule drugs to this compound can improve their solubility and pharmacokinetic profile. For drugs that possess a primary amine, such as the widely used chemotherapeutic doxorubicin, a stable amide linkage can be formed with the PEG linker's carboxylic acid.[7][8] This approach can reduce the non-specific toxicity of the drug and potentially enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[9]
Development of Proteolysis-Targeting Chimeras (PROTACs)
A burgeoning area of drug discovery is the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4][10] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker's length and composition are critical for the PROTAC's efficacy. This compound is utilized as a PEG-based linker in the synthesis of PROTACs to improve their solubility and cell permeability.[3][10]
General Structure of a PROTAC:
Caption: Schematic of a PROTAC molecule with the PEG linker.
Detailed Application Protocols
The following protocols are provided as a guide for the use of this compound in common drug delivery applications. Researchers should optimize these protocols for their specific molecules and nanoparticles.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This two-step protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to amine-functionalized nanoparticles.[5]
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units with appropriate molecular weight cutoff (MWCO)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in MES buffer to a final concentration of 10 mg/mL.
-
Freshly prepare stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMF or DMSO. Note: EDC and NHS are moisture-sensitive.
-
In a reaction tube, add the this compound solution.
-
Add a 5 to 10-fold molar excess of EDC and NHS from their stock solutions to the PEG linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Add the freshly prepared NHS-activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated PEG linker relative to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh PBS. The centrifugation speed and time will depend on the nanoparticle size and density.
-
After the final wash, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).
Characterization:
-
Hydrodynamic Diameter and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An increase in hydrodynamic diameter and a low PDI are indicative of successful PEGylation and a monodisperse sample.[10]
-
Zeta Potential: Measure using Electrophoretic Light Scattering (ELS). A shift in the zeta potential towards neutral is expected after successful PEGylation.[10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the amide bond by observing the characteristic amide I and II bands.
-
Thermogravimetric Analysis (TGA): Quantify the amount of PEG grafted onto the nanoparticle surface.
| Parameter | Before PEGylation | After PEGylation |
| Hydrodynamic Diameter (nm) | Variable (e.g., 100-200) | Increase of 10-30 nm |
| Zeta Potential (mV) | Positive or Negative (e.g., +30 or -30) | Shift towards neutral (e.g., -5 to +5) |
| PDI | < 0.2 | < 0.2 |
Protocol 2: Synthesis of a this compound-Doxorubicin Conjugate (Generalized)
This protocol outlines a general procedure for the conjugation of doxorubicin to this compound.
Materials:
-
Doxorubicin hydrochloride
-
This compound
-
EDC and NHS
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA)
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous DMF and add a slight molar excess of TEA to neutralize the hydrochloride and free the primary amine.
-
In a separate flask, dissolve this compound, EDC, and NHS in anhydrous DMF. A 1.2-fold molar excess of the PEG linker, EDC, and NHS relative to doxorubicin is a reasonable starting point.
-
Stir the PEG linker activation mixture at room temperature for 30 minutes.
-
Add the doxorubicin solution to the activated PEG linker solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours under a nitrogen atmosphere and protected from light.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified this compound-doxorubicin conjugate as a red powder.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirm the covalent conjugation by observing the appearance of characteristic peaks from both the PEG linker and doxorubicin, and the disappearance of the starting material peaks.
-
Mass Spectrometry (MS): Determine the molecular weight of the conjugate to confirm the successful coupling.[8]
-
UV-Vis Spectroscopy: Monitor the characteristic absorbance of doxorubicin to quantify the drug concentration.
Conclusion and Future Perspectives
This compound is a valuable and versatile tool in the design and development of advanced drug delivery systems. Its well-defined structure, coupled with the established and robust chemistry of its terminal carboxylic acid, provides a reliable means to introduce the beneficial properties of PEGylation to a wide array of therapeutic molecules and nanocarriers. From creating "stealth" nanoparticles that evade the immune system to enhancing the solubility and pharmacokinetics of potent small molecule drugs and enabling the synthesis of next-generation protein degraders, the applications of this linker are both broad and impactful. As the field of nanomedicine continues to evolve, the demand for precisely engineered linkers like this compound will undoubtedly grow, paving the way for the development of safer and more effective therapies.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Characterization of Nanoparticles for Drug Delivery Applications. Retrieved from [Link]
-
MDPI. (n.d.). Development of Stimuli-Responsive Polymeric Nanomedicines in Hypoxic Tumors and Their Therapeutic Promise in Oral Cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Physicochemical characterization of drug nanocarriers. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of nanoparticle size, shape, and zeta potential on drug delivery. Retrieved from [Link]
-
MDPI. (n.d.). Combining Dextran Conjugates with Stimuli-Responsive and Folate-Targeting Activity: A New Class of Multifunctional Nanoparticles for Cancer Therapy. Retrieved from [Link]
-
Semantic Scholar. (2023, July 21). Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Particle size distribution and zeta potential analysis by DLS study. Notes. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2011, December 8). Characterization and anti-tumor activity of chemical conjugation of doxorubicin in polymeric micelles (DOX-P) in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 21). Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity. Retrieved from [Link]
Sources
- 1. 3-Oxo-2,5,8,11,14-pentaoxahexadecan-16-oic acid|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 16024-66-1 [chemicalbook.com]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and anti-tumor activity of chemical conjugation of doxorubicin in polymeric micelles (DOX-P) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of m-PEG4-CH2COOH in the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3][4] A PROTAC molecule is comprised of three distinct components: a ligand that selectively binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[5][6][7]
The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][5][8] Its length, rigidity, and chemical makeup influence the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Among the diverse array of linker chemistries, polyethylene glycol (PEG)-based linkers have become a cornerstone of modern PROTAC design.[8][9][] PEG chains, particularly discrete PEG (dPEG®) linkers with a defined number of repeating units, offer several distinct advantages.[5][8][9] The inherent hydrophilicity of the PEG motif can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a crucial factor for bioavailability and in vivo efficacy.[1][8][9][11][12]
This guide focuses specifically on m-PEG4-CH2COOH , a monofunctional, discrete PEG4 linker terminating in a carboxylic acid. This linker provides a balance of flexibility and hydrophilicity, with a well-defined length that is often optimal for facilitating productive ternary complex formation.[12] The terminal carboxylic acid serves as a versatile chemical handle for conjugation, typically via the formation of a stable amide bond with an amine-functionalized ligand (either for the POI or the E3 ligase).[12][13]
Physicochemical Properties of m-PEG4-CH2COOH
A thorough understanding of the linker's properties is essential for reaction setup, characterization, and predicting the behavior of the final PROTAC conjugate.
| Property | Value | Source |
| Chemical Name | 2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)acetic acid | [14] |
| CAS Number | 16024-66-1 | [15][16] |
| Molecular Formula | C11H22O7 | [16] |
| Molecular Weight | 266.29 g/mol | [16] |
| Appearance | Colorless to pale yellow liquid or oil | [14] |
| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO, DCM) | [14] |
| Reactivity | The terminal carboxylic acid is reactive towards amines upon activation | [13] |
General Synthesis Strategy & Workflow
The synthesis of a PROTAC using m-PEG4-CH2COOH typically follows a modular, stepwise approach. The core of the synthesis is a standard amide coupling reaction, which requires the activation of the linker's carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[17][18]
The general workflow can be visualized as follows:
Caption: General workflow for PROTAC synthesis using m-PEG4-CH2COOH.
This process involves two key stages:
-
Activation: The carboxylic acid of m-PEG4-CH2COOH is converted into a more reactive intermediate.[17][18]
-
Coupling: This activated intermediate readily reacts with an amine on one of the binding ligands (for the POI or E3 ligase) to form a stable amide bond.[12][17]
The choice of which ligand to couple first depends on the overall synthetic strategy, the stability of the ligands, and the presence of other reactive functional groups.
Detailed Synthesis Protocol: Amide Coupling
This protocol describes a representative, one-pot procedure for coupling m-PEG4-CH2COOH to an amine-containing ligand (referred to as Ligand-NH2).
Materials and Reagents
-
m-PEG4-CH2COOH
-
Amine-functionalized ligand (Ligand-NH2, for either POI or E3 ligase)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Reaction vessel (flame-dried, round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring apparatus
-
Analytical tools: LC-MS (Liquid Chromatography-Mass Spectrometry), TLC (Thin-Layer Chromatography)
-
Purification system: Preparative HPLC (High-Performance Liquid Chromatography) or Flash Column Chromatography
Experimental Procedure
Step 1: Reagent Preparation and Reaction Setup
-
Under an inert atmosphere (e.g., nitrogen), add the amine-functionalized ligand (Ligand-NH2) (1.0 equivalent) to a flame-dried reaction vessel.
-
Dissolve the ligand in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve m-PEG4-CH2COOH (1.1 - 1.2 equivalents) in anhydrous DMF.
-
Rationale: Using a slight excess of the linker can help drive the reaction to completion. The exact amount may need to be optimized.
-
Step 2: Carboxylic Acid Activation and Coupling
-
To the solution of m-PEG4-CH2COOH, add HATU (1.2 equivalents).[11][19]
-
Add DIPEA (2.0 - 3.0 equivalents) dropwise to the mixture.[11][19]
-
Allow the activation mixture to stir at room temperature for 15-20 minutes.
-
Causality Explained: HATU is a highly efficient peptide coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17] This intermediate is very susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the acidic protons released during the reaction, driving the equilibrium towards product formation.[17]
-
-
Slowly add the activated linker solution dropwise to the stirring solution of Ligand-NH2 from Step 1.[12]
Step 3: Reaction Monitoring
-
Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight (e.g., 4-16 hours).[12][19]
-
Monitor the progress of the reaction periodically using LC-MS.[12][19] Look for the disappearance of the starting materials (Ligand-NH2) and the appearance of a new peak corresponding to the mass of the desired Ligand-PEG4-CH2COOH conjugate.
Step 4: Work-up and Purification
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and finally with brine.
-
Rationale: The aqueous washes remove residual DMF, unreacted starting materials, DIPEA salts, and byproducts from the HATU reagent.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using an appropriate method. Preparative HPLC is often the method of choice for achieving high purity, though flash column chromatography may also be suitable depending on the compound's properties.[11]
Step 5: Characterization
-
Confirm the identity and purity of the final Ligand-PEG4-CH2COOH conjugate.
-
LC-MS: To confirm the molecular weight of the product.[20]
-
NMR (¹H and ¹³C): To confirm the structure and the successful formation of the amide bond.
-
Purity Analysis: Analytical HPLC to determine the purity of the final compound, which should typically be >95% for biological assays.
Visualization of the PROTAC Construct
The final PROTAC molecule links the two key ligands via the flexible PEG4 chain.
Caption: Schematic of a PROTAC molecule using a PEG4 linker.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete activation of the carboxylic acid.- Deactivation of coupling reagents by moisture.- Low reactivity of the amine. | - Ensure all reagents and solvents are anhydrous.- Increase the equivalents of coupling reagents (HATU/DIPEA).- Increase reaction temperature or time.- Consider a different, more potent coupling reagent. |
| Multiple Byproducts | - Side reactions involving other functional groups on the ligands.- Racemization (if chiral centers are present). | - Use appropriate protecting groups for other reactive moieties.- Use coupling reagent additives like HOBt or Oxyma to suppress side reactions and racemization.- Optimize reaction temperature (run at 0°C). |
| Difficulty in Purification | - Similar polarity of product and starting materials.- Contamination with coupling reagent byproducts. | - Optimize the HPLC gradient for better separation.- Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities before chromatography. |
Conclusion
The m-PEG4-CH2COOH linker is a versatile and highly effective tool in the rational design and synthesis of PROTACs.[12][15] Its discrete length and hydrophilic nature contribute favorably to the physicochemical properties of the final degrader molecule, often enhancing solubility and permeability.[8][][11] The straightforward and robust amide coupling chemistry detailed in this guide provides a reliable method for its incorporation into a PROTAC structure. Successful synthesis relies on careful control of reaction conditions, particularly the exclusion of moisture, and rigorous monitoring and purification. By leveraging the properties of this PEG linker, researchers can efficiently construct novel PROTAC candidates for targeted protein degradation.
References
- The Role of PEG Linkers in PROTAC Efficacy: A Compar
- The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD.
- Linkers in PROTACs. Precise PEG.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- The Strategic Application of m-PEG4-(CH2)3-acid in PROTAC Synthesis: A Technical Guide. Benchchem.
- PEG Linkers in Antibody Drug Conjug
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
- PROTACs revolutionize small molecule drugs. CAS.
- Application Notes and Protocols for t-butyl ester-PEG4-CH2COOH as a PROTAC Linker. Benchchem.
- Workflow for E3 Ligase Ligand Valid
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Semantic Scholar.
- An In-depth Technical Guide to m-PEG4-CH2-methyl ester: Core Chemical Properties and Applic
- E3 Ligands Usage in PROTAC Design. BLDpharm.
- E3 Ligase Ligands in PROTAC. Precise PEG.
- Proteolysis targeting chimera. Wikipedia.
- Application Notes and Protocols: Synthesis of PROTACs using Acid-PEG4-NHS Ester. Benchchem.
- m-PEG4-CH2COOH | CAS#:16024-66-1. Chemsrc.
- Application Notes and Protocols for SC-PEG4-COOH in PROTAC Synthesis and Design. Benchchem.
- 557756-85-1 | Fmoc-NH-PEG4-CH2CH2COOH. ChemPep.
- Application Notes and Protocols: Step-by-Step m-PEG4-CH2-methyl ester Conjug
- Fmoc-NH-PEG4-CH2CO2H, 437655-95-3. BroadPharm.
- PEG Linkers for PROTAC Synthesis. Biopharma PEG.
- Application Note: Protocol for the Reaction of Me-Tz-PEG4-COOH with Primary Amines. Benchchem.
- Amide Synthesis. Fisher Scientific.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- m-PEG4-CH2COOH. Precise PEG.
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc-NH-PEG4-CH2CO2H, 437655-95-3 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. m-PEG4-CH2COOH | CAS#:16024-66-1 | Chemsrc [chemsrc.com]
- 16. precisepeg.com [precisepeg.com]
- 17. fishersci.co.uk [fishersci.co.uk]
- 18. hepatochem.com [hepatochem.com]
- 19. benchchem.com [benchchem.com]
- 20. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles with 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Detailed Application Note and Protocol
Authored by: A Senior Application Scientist
Introduction: The functionalization of nanoparticle surfaces is a cornerstone of modern nanomedicine, enabling the transformation of nascent nanomaterials into sophisticated therapeutic and diagnostic agents.[1] Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanoparticles.[1][2] This process creates a hydrophilic and sterically hindering layer that reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system and prolonging systemic circulation time.[1] This "stealth" characteristic is crucial for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[1]
This application note provides a comprehensive guide to the surface modification of nanoparticles using 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete PEG derivative often abbreviated as mPEG4-CH2COOH.[3][4] This specific PEG linker features a terminal carboxylic acid group that can be readily conjugated to primary amines on the surface of nanoparticles via well-established carbodiimide chemistry.[5] The defined length of the tetraethylene glycol spacer allows for precise control over the surface properties of the modified nanoparticles.[6]
This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, insights into the underlying chemical principles, and methods for thorough characterization of the final PEGylated nanoparticles.
I. Underlying Principles of Surface Modification
The covalent attachment of this compound to amine-functionalized nanoparticles is most commonly achieved through a two-step carbodiimide coupling reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]
The key steps in this process are:
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of the PEG acid, forming a highly reactive but unstable O-acylisourea intermediate.[7] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[7]
-
Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more controlled and efficient reaction with the primary amines on the nanoparticle surface.[5][7]
-
Amide Bond Formation: The NHS ester reacts with primary amines on the nanoparticle surface to form a stable, covalent amide bond, releasing NHS as a byproduct.[6][8]
A two-step protocol, where the carboxyl groups are first activated with EDC/NHS before the introduction of the amine-functionalized nanoparticles, is generally recommended to minimize undesirable side reactions, such as nanoparticle aggregation induced by EDC crosslinking.[7]
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for the surface modification of amine-functionalized nanoparticles with this compound.
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol describes a general method for preparing amine-functionalized polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), using a nanoprecipitation method.[9]
Materials:
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-amine (PLGA-PEG-NH2)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 100 mg of PLGA-PEG-NH2 in 5 mL of acetone.
-
In a separate beaker, add 20 mL of deionized water and stir vigorously on a magnetic stirrer.
-
Add the PLGA-PEG-NH2/acetone solution dropwise to the deionized water.
-
Allow the solution to stir for 4-6 hours at room temperature to ensure complete evaporation of the acetone.[9]
-
Purify the resulting amine-functionalized nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes.[9]
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential.
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the PEG linker to the prepared amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 50 mM Tris-HCl or Glycine, pH 7.4[5]
-
Centrifugal filter units (e.g., 10 kDa MWCO)
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh solutions of EDC and NHS in MES buffer immediately before use, as EDC is susceptible to hydrolysis.[5][11]
-
Activation of this compound:
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL).
-
Add the activated PEG-acid solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the linker to the estimated surface amine groups on the nanoparticles is a recommended starting point, but this should be optimized for each specific system.[5]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[5]
-
-
Quenching and Purification:
-
Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.[5]
-
Incubate for 15-30 minutes at room temperature.[5]
-
Purify the functionalized nanoparticles by centrifugation using centrifugal filter units to remove excess reagents and byproducts. Wash the nanoparticles three times with PBS (pH 7.4).[1]
-
III. Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the surface modification process.
Caption: Workflow for the surface modification of nanoparticles.
IV. Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the final PEGylated nanoparticles.
A. Size and Surface Charge Analysis
Dynamic Light Scattering (DLS): DLS is a widely used technique to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PdI) of nanoparticles in suspension.[12][13] An increase in the hydrodynamic diameter after PEGylation is indicative of the presence of the PEG layer on the nanoparticle surface. A monodisperse sample is generally considered to have a PdI value below 0.1.[12]
Zeta Potential: Zeta potential measurements provide information about the surface charge of the nanoparticles, which is a critical factor for their stability in suspension.[14] Successful conjugation of the PEG-acid to amine-functionalized nanoparticles should result in a shift of the zeta potential towards a more neutral or slightly negative value, depending on the initial surface charge and the density of the PEG chains.
| Parameter | Unmodified Nanoparticles (Typical) | PEGylated Nanoparticles (Expected) | Technique |
| Hydrodynamic Diameter (nm) | Varies with core material | Increase of 5-20 nm | Dynamic Light Scattering (DLS)[12][13] |
| Polydispersity Index (PdI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS)[12] |
| Zeta Potential (mV) | Positive (for amine-functionalized) | Shift towards neutral or slightly negative | Laser Doppler Velocimetry[15][16] |
B. Confirmation of Surface Modification
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful tool to confirm the presence of the PEG chains on the nanoparticle surface.[17] The FTIR spectrum of the PEGylated nanoparticles should show characteristic peaks corresponding to the C-O-C ether stretching vibrations of the polyethylene glycol backbone, typically around 1100 cm⁻¹.[18][19]
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance |
| C-O-C (ether stretch) | ~1100 | Confirms the presence of the PEG backbone.[18][19] |
| C=O (amide I) | ~1650 | Indicates the formation of the amide bond. |
| N-H (amide II) | ~1540 | Also indicates amide bond formation. |
V. Logical Relationships in Surface Modification
The success of nanoparticle surface modification and its subsequent in vivo performance are governed by a series of interconnected factors.
Caption: Logical relationships of surface modification effects.
VI. Safety and Handling
This compound and related PEG compounds are generally considered to have low toxicity. However, standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[20][21] Avoid inhalation of dust and contact with skin and eyes.[20] In case of contact, rinse thoroughly with water.[20] EDC and NHS are reactive chemicals and should be handled with care in a well-ventilated area.
VII. Conclusion
The surface modification of nanoparticles with this compound is a robust and highly effective method for producing "stealth" nanoparticles with enhanced stability and prolonged circulation times, which are critical for applications in drug delivery and nanomedicine.[1][22][23] The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to successfully design, synthesize, and validate their own PEGylated nanoparticle systems. Careful optimization of reaction conditions and thorough characterization are paramount to achieving reproducible and effective nanoparticle formulations.
VIII. References
-
BenchChem. (2025). Application Notes and Protocols: Functionalization of Iron oxide Nanoparticles with Carboxy-PEG4-phosphonic acid. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles using Acid-PEG4. BenchChem.
-
Al-Adili, A., et al. (n.d.). Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. PMC - NIH.
-
Gagliardi, M., et al. (n.d.). PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. ACS Publications.
-
Fernández-Gutiérrez, M., et al. (n.d.). PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy. PMC - NIH.
-
BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with Boc-PEG4-sulfonic acid. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Nanoparticle Functionalization using Mal-PEG36-NHS Ester. BenchChem.
-
Hadinoto, K., et al. (2017). Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery. PubMed.
-
Krishi Sanskriti. (n.d.). Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti.
-
BenchChem. (2025). How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS. BenchChem.
-
Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Nanopartz.
-
National Cancer Institute. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. NCBI.
-
ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. ResearchGate.
-
BenchChem. (2025). Application Notes and Protocols: Surface Modification of Nanoparticles with DNP-PEG12-NHS Ester. BenchChem.
-
ResearchGate. (n.d.). FTIR spectra of PEG, PEG-coated nanoparticles, and uncoated ceria.... ResearchGate.
-
ResearchGate. (n.d.). FTIR spectra of the colloidal PEG-AuNPs (bottom spectrum) and.... ResearchGate.
-
ResearchGate. (n.d.). Zeta potentials of amino acid functionalized nanoparticles as a.... ResearchGate.
-
INIS-IAEA. (2015). Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy. INIS-IAEA.
-
Wiley Online Library. (2008). The zeta potential of surface‐functionalized metallic nanorod particles in aqueous solution. Wiley Online Library.
-
MDPI. (n.d.). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.
-
ResearchGate. (n.d.). FTIR spectrum for (a) GO-PEG and (b) GO-PEG-Cur. ResearchGate.
-
PMC - NIH. (2017). Difficulties and flaws in performing accurate determinations of zeta potentials of metal nanoparticles in complex solutions—Four case studies. PMC - NIH.
-
General Protocol. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
-
IOPscience. (2020). Influence of Surface Charge on the Functional Properties of Silica Nanoparticles and Cellular Toxicity. IOPscience.
-
PubMed. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. PubMed.
-
LookChem. (n.d.). This compound. LookChem.
-
ACS Omega. (n.d.). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer: Physicochemical and In Vitro/In Vivo Characterization. ACS Publications.
-
Reddit. (2024). How does EDC/NHS coupling ACTUALLY work?. Reddit.
-
ACS Publications. (n.d.). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. ACS Publications.
-
PMC - NIH. (n.d.). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NIH.
-
Angene Chemical. (2021). Safety Data Sheet. Angene Chemical.
-
ScholarWorks@UARK. (n.d.). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). ScholarWorks@UARK.
-
Polymer Chemistry (RSC Publishing). (2024). Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Royal Society of Chemistry.
-
ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol. ChemBK.
-
PMC - NIH. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. PMC - NIH.
-
ChemBK. (2024). This compound. ChemBK.
-
Aerospace and Mechanical Engineering. (n.d.). Surface Modification Strategies for Biofunctionalization of Nanoparticles. University of Arizona.
-
ChemicalBook. (n.d.). This compound. ChemicalBook.
-
ChemicalBook. (2025). This compound | 16024-66-1. ChemicalBook.
-
BenchChem. (2025). Application Notes and Protocols for Functionalizing Nanoparticles with Bis-PEG4-sulfonic acid. BenchChem.
-
BenchChem. (n.d.). Application Notes and Protocols for Functionalizing Nanoparticles with Sco-peg2-NH2. BenchChem.
-
Fluorochem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Fluorochem.
-
MDPI. (n.d.). Polymeric Nanoparticles—Tools in a Drug Delivery System in Selected Cancer Therapies. MDPI.
-
NIST. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. NIST WebBook.
-
MDPI. (n.d.). Progress in Drug Delivery Systems Based on Nanoparticles for Improved Glioblastoma Therapy: Addressing Challenges and Investigating Opportunities. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Engineering Well-Characterized PEG-Coated Nanoparticles for Elucidating Biological Barriers to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 16024-66-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nanopartz All About EDC Chemistry with Gold Nanoparticles [nanopartz.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 16024-66-1 [amp.chemicalbook.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Difficulties and flaws in performing accurate determinations of zeta potentials of metal nanoparticles in complex solutions—Four case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. angenechemical.com [angenechemical.com]
- 21. chembk.com [chembk.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Amide Bond Formation with 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid using EDC/NHS Chemistry
Introduction: The Role of PEGylation in Modern Bioconjugation
In the landscape of drug development and advanced biomaterials, the covalent modification of proteins, peptides, and other macromolecules is a cornerstone technology. Polyethylene glycol (PEG) linkers, such as 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, are frequently employed to enhance the therapeutic properties of biomolecules. This process, known as PEGylation, can improve solubility, increase circulatory half-life by reducing renal clearance, and shield molecules from proteolytic degradation and immune recognition.[1]
The formation of a stable amide bond between the carboxylic acid terminus of the PEG linker and a primary amine on a target molecule is a critical step in creating these bioconjugates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted "zero-length" crosslinking chemistry for this purpose, valued for its efficiency in aqueous media.[2][3] This document provides a detailed technical guide and protocol for the successful conjugation of this compound to amine-containing molecules.
The Chemistry of EDC/NHS-Mediated Amide Bond Formation
The EDC/NHS coupling reaction is a two-step process designed to overcome the challenges of direct carbodiimide-mediated conjugation in aqueous environments.[4]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[2][3][5] This intermediate is unstable in water and susceptible to hydrolysis, which would regenerate the original carboxylic acid.[3][4] This activation step is most efficient under slightly acidic conditions (pH 4.5-6.0).[4][6][7]
-
Stabilization with NHS: To improve the efficiency and stability of the reaction, NHS is introduced.[8] NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[2][3][4] This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea, allowing for a more controlled reaction with the target amine.[3][8]
-
Amide Bond Formation: The NHS-ester then reacts with a primary amine on the target molecule (e.g., the N-terminus or the epsilon-amino group of a lysine residue) to form a stable amide bond, with NHS being released as a byproduct.[9] This step is most efficient at a neutral to slightly basic pH (7.0-8.5).[4][7][10]
Below is a diagram illustrating this reaction pathway.
Caption: EDC/NHS reaction mechanism for amide bond formation.
Key Experimental Parameters and Reagent Properties
Successful conjugation requires careful consideration of several factors. The properties of the specific PEG linker used, this compound, are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| CAS Number | 16024-66-1 | [11] |
| Molecular Formula | C11H22O7 | [11][12] |
| Molecular Weight | 266.29 g/mol | [11][12] |
| Predicted pKa | 3.39 ± 0.10 | [11][12] |
The choice of buffers is critical to avoid competing reactions. Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) must be avoided as they will react with the activated species.[13][14]
| Step | Recommended Buffer | Rationale |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | Non-amine, non-carboxylate buffer with a pKa suitable for maintaining the optimal acidic pH (4.5-6.0).[7][15] |
| Coupling | Phosphate-Buffered Saline (PBS) or HEPES | Non-amine buffers that maintain the optimal neutral to slightly basic pH (7.0-8.5) for the reaction with primary amines.[6][10] |
Detailed Experimental Protocol
This protocol outlines a two-step procedure for conjugating this compound to a generic amine-containing protein. Optimization of molar ratios may be necessary depending on the specific target molecule.
Materials and Reagents
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)
-
Amine-containing target molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5[6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5[16]
-
Desalting columns or dialysis cassettes for purification[17]
-
Anhydrous DMSO or DMF (for preparing stock solutions)
Procedure
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[14][16] These reagents are moisture-sensitive and should be handled accordingly.[14]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[16][18]
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Ensure the amine-containing target molecule is in the Coupling Buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[14]
-
-
Activation of this compound (15-30 minutes):
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting point is a 2-10 fold molar excess of EDC and NHS over the PEG-acid.[7]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7][14] This generates the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule (2 hours to overnight):
-
Immediately after the activation step, add the activated PEG-acid solution to the target molecule solution in the Coupling Buffer.
-
The final pH of the reaction mixture should be between 7.2 and 8.0.[14]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][14] Longer incubation at lower temperatures can sometimes improve yield.[14]
-
-
Quenching the Reaction (15-30 minutes):
-
Purification of the Conjugate:
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, or mass spectrometry to confirm successful conjugation and assess purity.
-
Troubleshooting Common Issues
Low conjugation yield is a common problem that can often be resolved by systematically evaluating the reaction parameters.
Caption: Troubleshooting flowchart for EDC/NHS conjugation.
| Issue | Potential Cause | Recommended Solution |
| Low/No Conjugation | Inactive reagents due to moisture exposure.[14][16] | Use fresh EDC and NHS. Always allow vials to warm to room temperature before opening to prevent condensation.[14][16] |
| Suboptimal pH for activation or coupling.[7][15] | Use a two-buffer system: an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step, and a neutral to basic buffer (e.g., PBS, pH 7.0-8.5) for the coupling step.[6][7] | |
| Presence of competing nucleophiles in buffers.[13][14] | Ensure buffers are free of primary amines (e.g., Tris, glycine) and carboxylates. Perform a buffer exchange if necessary.[9][14] | |
| Hydrolysis of the NHS-ester intermediate.[10][16] | The NHS-ester is susceptible to hydrolysis, especially at higher pH.[10] Perform the coupling step immediately after the activation step.[14] | |
| Protein Precipitation | High concentration of EDC or high degree of modification.[16] | Reduce the molar excess of EDC and the PEG linker.[14] |
| Reaction pH is too close to the protein's isoelectric point (pI).[15] | Ensure the reaction pH is at least 1-2 units away from the pI of your protein to maintain solubility.[15] |
Conclusion
The EDC/NHS-mediated conjugation of this compound is a robust and versatile method for the PEGylation of amine-containing biomolecules. By understanding the underlying chemistry and carefully controlling key reaction parameters such as pH, buffer composition, and reagent handling, researchers can achieve high conjugation efficiencies and produce well-defined bioconjugates for a wide range of applications in research and drug development.
References
-
Introduction to Bioconjugation - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). Retrieved from [Link]
-
Reaction mechanism of the EDC-catalyzed amidation. - ResearchGate. (n.d.). Retrieved from [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Retrieved from [Link]
-
EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. (n.d.). Retrieved from [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH. (n.d.). Retrieved from [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Langmuir - ACS Publications. (n.d.). Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
Bioconjugation Techniques - McGill University. (n.d.). Retrieved from [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (n.d.). Retrieved from [Link]
-
NHS / sulfo-NHS - Interchim. (n.d.). Retrieved from [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - Pentelute Lab. (n.d.). Retrieved from [Link]
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups ? | ResearchGate. (n.d.). Retrieved from [Link]
-
Protocol for PEG Acid Reagents | AxisPharm. (2024, September 23). Retrieved from [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates - ACS Publications. (n.d.). Retrieved from [Link]
-
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry - Reddit. (2016, August 25). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL [thermofisher.com]
- 11. lookchem.com [lookchem.com]
- 12. This compound [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note: A Practical Guide to the Functionalization of Biomolecules with Oligoethylene Glycol (OEG) Linkers
Introduction: The Role of OEG Linkers in Modern Bioconjugation
The covalent attachment of molecules to proteins, antibodies, and nucleic acids—a process known as bioconjugation—is a cornerstone of modern biotechnology and pharmaceutical development. A critical component in this process is the "linker," a molecular bridge that connects the biomolecule to another moiety, such as a therapeutic payload, a fluorescent dye, or a solid support. Among the most effective and widely used linkers are those based on oligoethylene glycol (OEG).
OEG linkers are short, defined-length chains of repeating ethylene glycol units. Their adoption is driven by a unique combination of physicochemical properties that directly address common challenges in bioconjugate development.[1][2] Key advantages conferred by OEG linkers include:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic payloads and fluorescent dyes are hydrophobic. Attaching them to a biomolecule can induce aggregation and reduce solubility. The hydrophilic nature of the OEG chain mitigates this, improving the aqueous solubility and stability of the final conjugate.[1][2]
-
Improved Pharmacokinetics: The process of attaching OEG or longer polyethylene glycol (PEG) chains, known as PEGylation, is well-established to increase the hydrodynamic radius of a biomolecule.[3] This modification can reduce renal clearance and shield the conjugate from proteolytic degradation, thereby extending its circulation half-life.[1]
-
Reduced Immunogenicity: The flexible, hydrophilic OEG chain can mask epitopes on the bioconjugate, shielding it from the host immune system and reducing the potential for an undesirable immune response.[1][2]
-
Precise, Controlled Spacing: OEG linkers provide a defined-length spacer arm between the biomolecule and the attached payload, which can be critical for maintaining the biological activity of both components by minimizing steric hindrance.
This guide provides a detailed overview of the chemistry behind OEG functionalization, a robust protocol for a common conjugation strategy, and insights into the critical parameters for success.
Section 1: The Chemistry of OEG Functionalization
The versatility of OEG linkers stems from the ability to equip their ends with a wide array of reactive functional groups.[4][5][6] These groups are designed to react selectively with specific amino acid side chains on a protein or with functional groups on other biomolecules. The choice of chemistry is paramount and is dictated by the available functional groups on the target biomolecule and the desired stability of the resulting linkage.
Common OEG Linker Chemistries:
-
Amine-Reactive Chemistry (Targeting Lysine): The most common strategy for protein modification targets the ε-amino group of lysine residues and the N-terminal α-amino group.[7] N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive group.[8][9][10] The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable, covalent amide bond and releasing NHS as a byproduct.[3] This reaction is highly pH-dependent, with optimal rates occurring at a slightly alkaline pH of 8.0-9.0, where the amine is deprotonated and thus more nucleophilic.[7][9][10]
-
Thiol-Reactive Chemistry (Targeting Cysteine): Cysteine residues, with their nucleophilic sulfhydryl (-SH) side chains, offer a more specific target for conjugation because they are less abundant than lysine.[11][12] Maleimide chemistry is the gold standard for thiol-reactivity.[11][13][14] The sulfhydryl group undergoes a Michael addition reaction with the maleimide double bond to form a stable thioether linkage.[11][15] This reaction is most efficient at a near-neutral pH of 6.5-7.5, which minimizes side reactions with amines.[3][12]
-
Bioorthogonal "Click" Chemistry (Targeting Non-natural Groups): For ultimate specificity, bioorthogonal chemistries are employed. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological environment.[16][17] The most prominent example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[16][18][19] In this approach, a biomolecule is first modified to introduce an azide or alkyne group. An OEG linker bearing the complementary group can then be "clicked" on with extremely high efficiency and specificity.[18][19]
Chemical Reaction Diagram: Amine-Reactive OEGylation
The following diagram illustrates the reaction between a protein's lysine residue and a common NHS-OEG linker.
Caption: Reaction scheme for conjugating a payload to a protein via an NHS-ester OEG linker.
Section 2: Protocol - OEGylation of a Model Protein via NHS Ester Chemistry
This protocol provides a self-validating method for conjugating an NHS-activated, OEG-linked payload to a model protein, such as Bovine Serum Albumin (BSA).
Materials and Reagents
-
Protein: Bovine Serum Albumin (BSA), 10 mg/mL solution.
-
OEG Linker: NHS-dPEG®4-Biotin (or other desired payload).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. (Do not use buffers containing primary amines like Tris).[7][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Solvent for Linker: Anhydrous Dimethylsulfoxide (DMSO).[7][8][10]
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography (SEC) setup.[7]
-
Analysis: SDS-PAGE gels, Coomassie stain, Mass Spectrometer (optional).
Experimental Workflow Overview
Caption: High-level workflow for a typical protein OEGylation experiment.
Step-by-Step Procedure
-
Protein Preparation:
-
Start with your protein of interest (e.g., 1 mg of BSA).
-
Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) using a desalting column.
-
Adjust the final protein concentration to 5-10 mg/mL.[7] Higher concentrations improve reaction kinetics.
-
-
Calculate Reagent Molar Ratio:
-
The stoichiometry of the reaction is critical. A molar excess of the OEG linker is required. A starting point for many proteins is a 10-fold molar excess of linker to protein.[9]
-
Causality: Using a molar excess drives the reaction to completion. However, an excessively high ratio can lead to multiple OEGylations per protein, which may compromise its function. Pilot experiments with varying ratios (e.g., 5x, 10x, 20x) are recommended.
-
Example Calculation:
-
Protein: BSA (MW ≈ 66,500 Da). 1 mg = 1.5 x 10⁻⁸ moles.
-
Target: 10-fold molar excess of linker. Required linker = 1.5 x 10⁻⁷ moles.
-
Linker: NHS-dPEG®4-Biotin (MW = 528.59 Da). Mass needed = (1.5 x 10⁻⁷ mol) * (528.59 g/mol ) = 7.9 x 10⁻⁵ g = 79 µg.
-
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the calculated amount of NHS-OEG linker in a minimal volume of anhydrous DMSO (e.g., 10 µL).[7]
-
Causality: NHS esters are highly susceptible to hydrolysis in aqueous solutions.[10] Preparing the linker stock in anhydrous DMSO and adding it to the protein solution just before reacting minimizes this competing side reaction.
-
Add the DMSO-linker solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[7]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Causality: The primary amine in Tris buffer will react with and consume any remaining unreacted NHS-OEG linker, preventing further modification of the protein during purification and storage.
-
-
Purification of the Conjugate:
-
The most common method for removing unreacted OEG linker and the NHS byproduct is size-exclusion chromatography (SEC) or a desalting column.[7][20]
-
Equilibrate the desalting column with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and centrifuge according to the manufacturer's instructions. The larger protein conjugate will elute, while the smaller, unreacted linker molecules are retained.[21]
-
Characterization and Quality Control (Self-Validation)
Verifying the success of the conjugation is a critical, self-validating step.
-
SDS-PAGE Analysis: Run samples of the starting (unmodified) protein and the final purified conjugate on an SDS-PAGE gel. A successful conjugation will result in a visible upward shift in the molecular weight of the protein band corresponding to the mass of the attached OEG-payload.[20]
-
Mass Spectrometry (MS): For precise characterization, techniques like ESI-MS or MALDI-MS can confirm the exact mass of the conjugate, allowing for the determination of the Drug-to-Antibody Ratio (DAR) or degree of labeling.[20]
-
Functional Assay: The ultimate test is to confirm that the biomolecule retains its biological activity. Perform a relevant functional assay (e.g., ELISA for an antibody, enzyme activity assay for an enzyme) to compare the activity of the conjugated protein to the unmodified starting material.
Section 3: Data Presentation and Key Considerations
The choice of OEG linker can significantly impact the properties of the final conjugate. Discrete-length OEG (dPEG®) linkers offer superior control over polydisperse PEG polymers.
Table 1: Properties of Representative Amine-Reactive OEG Linkers
| Linker Name | Reactive Group | Number of EG Units | Spacer Arm Length (Å) | Molecular Weight (Da) |
| NHS-dPEG®2-Payload | NHS Ester | 2 | 9.7 | Varies with Payload |
| NHS-dPEG®4-Payload | NHS Ester | 4 | 16.8 | Varies with Payload |
| NHS-dPEG®8-Payload | NHS Ester | 8 | 30.9 | Varies with Payload |
| NHS-dPEG®12-Payload | NHS Ester | 12 | 45.0 | Varies with Payload |
Data is illustrative and based on common dPEG® products.
Key Considerations for Experimental Design:
-
Linker Length: Longer OEG linkers can further improve solubility and provide greater distance from the biomolecule, but may also increase flexibility in undesirable ways. The optimal length often needs to be determined empirically.[22]
-
Drug-to-Antibody Ratio (DAR): For therapeutic conjugates, achieving a specific and homogeneous DAR is crucial for efficacy and safety.[23] Over-labeling can lead to aggregation and loss of function.[2] Control is achieved by optimizing the linker-to-protein molar ratio, reaction time, and protein concentration.
-
Purification Strategy: While SEC is common, other chromatographic techniques like ion exchange (IEX) or hydrophobic interaction (HIC) can also be used, especially for separating species with different degrees of labeling.[20][21][24]
References
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Current Protocols. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]
-
Analytical Chemistry. (2014). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
-
Goswami, L. N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Goswami, L. N., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH. Retrieved from [Link]
-
Goswami, L. N., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
NJ Bio, Inc. (2025). Bioconjugation Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein conjugates purification and characterization. Retrieved from [Link]
-
American Pharmaceutical Review. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
-
ChemRxiv. (2020). On-demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Retrieved from [Link]
-
Jbara, M., et al. (2020). On-Demand Detachment of Maleimide Derivatives on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Amazon S3. Retrieved from [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
-
Labinsights. (2023). Application of PEG In Click Chemistry. Retrieved from [Link]
-
Journal of Visualized Experiments. (2016). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. Retrieved from [Link]
-
ACS Chemical Biology. (2020). Fast Cysteine Bioconjugation Chemistry. Retrieved from [Link]
-
The AAPS Journal. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
-
ADC Review. (2019). What are PEG Linkers?. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of used linkers. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. [PDF] Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. | Semantic Scholar [semanticscholar.org]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry – Med Chem 101 [medchem101.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. labinsights.nl [labinsights.nl]
- 19. bachem.com [bachem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. purepeg.com [purepeg.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Advanced Hydrogel Formulations
Abstract: This technical guide provides a comprehensive overview of the application of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid in the formulation of advanced hydrogel systems. Hydrogels, with their high water content and tunable physical properties, are pivotal in biomedical fields such as drug delivery and tissue engineering.[1][2] The incorporation of polyethylene glycol (PEG) derivatives is a key strategy for enhancing the biocompatibility and functionality of these materials.[] This document details the scientific principles, step-by-step protocols, and characterization techniques for creating hydrogels using this specific short-chain functionalized PEG, providing researchers and drug development professionals with the foundational knowledge to harness its potential for creating sophisticated, biocompatible materials.
Part 1: Scientific Foundation
Profile of this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal carboxylic acid group. This structure provides a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it an invaluable building block in biomaterials science.[4]
| Property | Value |
| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid[5] |
| Synonyms | m-PEG4-acetic acid, Methoxy-PEG4-acid, O-(Carboxymethyl)-O'-(2-methoxyethyl)triethylene glycol[6] |
| CAS Number | 16024-66-1[5][6] |
| Molecular Formula | C11H22O7[5][6] |
| Molecular Weight | 266.29 g/mol [6] |
| Key Features | Hydrophilic PEG spacer, terminal carboxylic acid for covalent conjugation[4][7] |
The hydrophilic PEG backbone enhances the water solubility of conjugated molecules and the resulting hydrogel network, which is crucial for creating a biomimetic, aqueous environment.[] The terminal carboxylic acid is the key functional handle; it allows for covalent linkage to other polymers or molecules, typically through the formation of a stable amide bond with primary amines.[4][7]
The Role in Hydrogel Networks: A Functional Crosslinker
In hydrogel formulation, this compound is not typically a primary gel-forming component itself but rather a homobifunctional or heterobifunctional crosslinking agent or a surface modifier. Its true power is realized when it is used to connect larger polymer chains. For instance, a di-acid functionalized PEG can link two separate polymer chains that possess amine groups, thereby forming the cross-links that create the three-dimensional hydrogel network. The degree of cross-linking is a critical parameter that dictates the mechanical properties, swelling behavior, and drug release kinetics of the hydrogel.[8]
Caption: The EDC/NHS reaction mechanism for activating a carboxylic acid to form a stable amide bond with a primary amine.
Protocol: Formulation of a Biocompatible PEG-Based Hydrogel
This protocol describes the synthesis of a hydrogel by crosslinking a 4-arm PEG-Amine with a linear PEG-Diacid. The ratio of these components can be adjusted to control the crosslinking density and, consequently, the hydrogel's properties.
Materials and Reagents:
-
4-Arm PEG-Amine (e.g., 10 kDa)
-
This compound based di-acid (or similar PEG di-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MES Buffer (0.1 M, pH 5.5-6.0)
-
Deionized (DI) water
Protocol Steps:
-
Prepare Precursor Stock Solutions:
-
Dissolve 4-Arm PEG-Amine in PBS (pH 7.4) to a final concentration of 10% w/v.
-
Dissolve the PEG-Diacid in MES buffer (pH 5.5) to a final concentration of 5% w/v. Expert Insight: The activation reaction with EDC/NHS is more efficient at a slightly acidic pH (5.5-6.0) to minimize hydrolysis of the active ester.
-
-
Activate the Carboxylic Acid:
-
To the PEG-Diacid solution, add EDC and Sulfo-NHS. A common starting point is a 2:1 molar ratio of EDC:Carboxylic Acid and a 1:1 molar ratio of Sulfo-NHS:Carboxylic Acid.
-
For example, for 1 mL of 5% PEG-Diacid (assuming MW ~500 g/mol ), you would have ~0.1 mmol of COOH groups. Add ~0.2 mmol of EDC and ~0.1 mmol of Sulfo-NHS.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
-
Form the Hydrogel:
-
Quickly add the activated PEG-Diacid solution to the 4-Arm PEG-Amine solution in a 1:1 volume ratio.
-
Mix thoroughly but gently for 10-15 seconds using a pipette or vortexer. Avoid introducing air bubbles.
-
Immediately transfer the solution to the desired mold (e.g., a multi-well plate, a syringe for injectable applications).
-
-
Gelation:
-
Allow the mixture to stand at room temperature or 37°C. Gelation time can vary from minutes to an hour depending on the concentration and reactivity of the precursors.
-
Confirm gelation by tilting the container; the hydrogel should not flow.
-
-
Washing/Equilibration:
-
Once formed, gently add PBS (pH 7.4) on top of the hydrogel to keep it hydrated and to allow unreacted reagents and byproducts to diffuse out.
-
Replace the PBS solution 2-3 times over 24 hours before using the hydrogel for further experiments. This washing step is critical for ensuring biocompatibility by removing potentially cytotoxic unreacted crosslinkers. [9]
-
Caption: Workflow for synthesizing a PEG-based hydrogel via EDC/NHS coupling.
Part 3: Essential Characterization Protocols
Characterizing the physical and structural properties of the hydrogel is a self-validating step to ensure the formulation meets the requirements for its intended application.
Protocol: Swelling Behavior Analysis
The swelling ratio provides insight into the crosslinking density of the hydrogel network; a lower swelling ratio typically indicates a more tightly crosslinked network. [8][10]
-
Prepare hydrogel discs of a known dimension.
-
After the washing step, blot the surface of the hydrogel gently to remove excess water and record its initial swollen weight (Ws).
-
Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record this dry weight (Wd).
-
The equilibrium swelling ratio (Q) is calculated as: Q = Ws / Wd .
-
To study swelling kinetics, place the dried hydrogel in PBS and measure its weight at various time intervals until it reaches a constant swollen weight.
| Time Point | Hydrogel Weight (g) | % Swelling |
| 0 (Dry) | Wd | 0% |
| 1 hr | ... | ... |
| 4 hr | ... | ... |
| 12 hr | ... | ... |
| 24 hr | Ws | (Ws-Wd)/Wd * 100% |
Protocol: Mechanical Property Assessment via Rheology
Rheological analysis is essential for applications where mechanical integrity is important, such as in tissue engineering scaffolds. [11]
-
Use a rheometer with a parallel plate geometry.
-
Place a cylindrical hydrogel sample, with a diameter matching the plate, onto the lower plate.
-
Lower the upper plate until it makes contact with the hydrogel surface and apply a small compressive strain (e.g., 1-5%) to ensure contact.
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) within the linear viscoelastic region.
-
Record the storage modulus (G') and the loss modulus (G''). For a stable hydrogel, G' should be significantly higher than G'' and relatively independent of frequency. G' represents the elastic character, while G'' represents the viscous character.
Protocol: Morphological Analysis using Scanning Electron Microscopy (SEM)
SEM analysis reveals the internal porous microstructure of the hydrogel, which influences cell infiltration and drug diffusion. [12]
-
Equilibrate the hydrogel sample in DI water.
-
Flash-freeze the sample in liquid nitrogen.
-
Lyophilize the frozen sample for 48-72 hours to remove all water while preserving the porous structure.
-
Fracture the dried, brittle sample to expose the internal cross-section.
-
Mount the fractured sample on an SEM stub using carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.
-
Image the cross-section using an SEM to visualize the pore size and interconnectivity.
Part 4: Application in Drug Delivery
The porous, hydrophilic network of PEG hydrogels makes them excellent vehicles for the controlled release of therapeutic agents. [1][13]
Protocol: Loading and In Vitro Release of a Model Therapeutic
This protocol describes the passive loading of a hydrophilic small molecule drug and its subsequent diffusion-controlled release. [14] Drug Loading:
-
Prepare the hydrogel as described in Part 2.
-
For passive loading, prepare a concentrated solution of the model drug (e.g., Doxorubicin, Vitamin B12) in PBS.
-
Immerse the pre-weighed, equilibrated hydrogel discs in the drug solution and allow them to soak for 24-48 hours at 4°C to reach equilibrium.
-
Alternatively, for active loading, the drug can be mixed directly into the polymer precursor solution (e.g., the 4-Arm PEG-Amine solution) before crosslinking. This method entraps the drug during gel formation.
In Vitro Release Study:
-
Remove the drug-loaded hydrogel, gently blot the surface to remove excess drug solution, and place it into a known volume of fresh PBS (pH 7.4), representing the release medium.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Crucially, replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions. This ensures that the concentration gradient, the driving force for diffusion, is maintained.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
| Time (hours) | Drug Conc. (µg/mL) | Cumulative Release (%) |
| 1 | ... | ... |
| 4 | ... | ... |
| 8 | ... | ... |
| 12 | ... | ... |
| 24 | ... | ... |
| 48 | ... | ... |
References
- A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.). Google AI.
- Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (n.d.). MDPI.
- Fabrication and Characterization of Tetra-PEG-Derived Hydrogels of Controlled Softness. (n.d.). National Institutes of Health.
- An In-depth Technical Guide to Acid-PEG4-S-PEG4-Acid: Structure, Synthesis, and Applications. (n.d.). Benchchem.
- Product information, this compound. (n.d.). P&S Chemicals.
- This compound. (n.d.). ChemicalBook.
- Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. (n.d.). MDPI.
- This compound. (2025, August 21). ChemicalBook.
- Fabrication and Characterization of Chitosan-Polyethylene Glycol (Ch-Peg) Based Hydrogels and Evaluation of Their Potency in Rat Skin Wound Model. (2021, October 14). National Institutes of Health.
- This compound. (n.d.). LookChem.
- This compound. (n.d.). ChemBK.
- Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. (2014, August 26). Walsh Medical Media.
- PEG Derivatives by Functional Groups. (n.d.). BOC Sciences.
- Controlled Release of Drugs from Gradient Hydrogels for High-Throughput Analysis of Cell−Drug Interactions. (2011, December 14). Annabi Lab.
- List of PEG Derivatives Application. (2020, January 9). Biopharma PEG.
- Injectable Hydrogels Based on Poly(Ethylene Glycol) and Derivatives as Functional Biomaterials. (2025, August 6). ResearchGate.
- Controlled release of drugs from gradient hydrogels for high-throughput analysis of cell-drug interactions. (2012, February 7). PubMed.
- The Versatility of PEG Hydrogel in Biomedical Applications. (2024, December 17). MolecularCloud.
- PEG Hydrogels. (n.d.). National Institute of Child Health and Human Development (NICHD).
- Preparation Method of PEG Hydrogel. (n.d.). BOC Sciences.
- Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. (n.d.). MDPI.
- Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. (n.d.). National Institutes of Health.
- Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation. (n.d.). National Institutes of Health.
- Synthesis and characterization of a novel biocompatible, non-toxic, and fast-gelling chitosan-PEG hydrogel based on Michael. (n.d.). ChemRxiv.
- Polymeric Gel Systems Cytotoxicity and Drug Release as Key Features for their Effective Application in Various Fields of Addressed Pharmaceuticals Delivery. (2023, March 3). MDPI.
- Biodegradable Double-Layer Hydrogels with Sequential Drug Release for Multi-Phase Collaborative Regulation in Scar-Free Wound Healing. (2025, May 7). National Institutes of Health.
- Formulation of Poly(ethylene glycol) Hydrogels for Drug Delivery. (2025, June 5).
- Cross-linking in Hydrogels - A Review. (n.d.). Scientific & Academic Publishing.
- The crosslinking degree controls the mechanical, rheological, and swelling properties of hyaluronic acid microparticles. (n.d.). PubMed.
- WO2021042043A1 - Hydrogels as oral delivery dosage forms, methods of making and using same. (n.d.). Google Patents.
- Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review. (n.d.). National Institutes of Health.
- Formulation of PEG-based hydrogels affects tissue-engineered cartilage construct characteristics. (n.d.). PubMed.
- Characterization and properties of carboxymethyl cellulose hydrogels crosslinked by polyethylene glycol. (2014, June 15). PubMed.
- Hierarchically designed injectable hydrogel from oxidized dextran, amino gelatin and 4-arm poly(ethylene glycol)-acrylate for tissue engineering application. (2025, August 7). ResearchGate.
Sources
- 1. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 2. nichd.nih.gov [nichd.nih.gov]
- 4. This compound | 16024-66-1 [chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 16024-66-1 [amp.chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. The crosslinking degree controls the mechanical, rheological, and swelling properties of hyaluronic acid microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fabrication and Characterization of Tetra-PEG-Derived Hydrogels of Controlled Softness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fabrication and Characterization of Chitosan-Polyethylene Glycol (Ch-Peg) Based Hydrogels and Evaluation of Their Potency in Rat Skin Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. annabilab.ucla.edu [annabilab.ucla.edu]
Application Notes and Protocols for the PEGylation of Proteins with Short PEG Chains
Introduction: The Strategic Value of Short-Chain PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs by increasing their hydrodynamic size. This modification can lead to a longer circulatory half-life, improved stability, and reduced immunogenicity.[1][2] While large PEG chains are often employed to maximize these effects, the use of shorter PEG chains offers a nuanced approach that can be particularly advantageous in specific therapeutic contexts.
Short-chain PEGylation can provide a beneficial compromise, improving a protein's properties without the significant steric hindrance that can be associated with larger PEGs, which may sometimes lead to a substantial decrease in in vitro bioactivity.[3] This makes it an attractive strategy for proteins where maintaining high biological activity is paramount. This guide provides a comprehensive overview of the experimental procedures for PEGylating proteins with short PEG chains, with a focus on practical, step-by-step protocols and the scientific rationale behind them.
I. Foundational Principles of Amine-Reactive PEGylation
One of the most robust and widely used methods for protein PEGylation involves the use of N-hydroxysuccinimide (NHS) esters of PEG.[1] These reagents specifically target primary amine groups on the protein surface, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable amide bonds.[1][2]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The NHS group is an excellent leaving group, facilitating the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2]
II. Experimental Workflow: A Visual Guide
The successful PEGylation of a protein is a multi-step process that requires careful planning and execution. The following diagram outlines the general experimental workflow, from initial protein preparation to the final characterization of the purified PEGylated conjugate.
Caption: General experimental workflow for protein PEGylation.
III. Detailed Protocols for Short-Chain PEGylation
This section provides detailed, step-by-step protocols for the key stages of the PEGylation process.
Protocol 1: Amine-Reactive PEGylation of a Protein with a Short-Chain PEG-NHS Ester
This protocol describes a general procedure for the PEGylation of a protein using a short-chain methoxy-PEG-NHS ester.
Materials:
-
Protein of interest
-
Short-chain mPEG-NHS ester (e.g., mPEG-SPA, mPEG-SBA)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange
-
Standard laboratory equipment (pipettes, tubes, stirrer, etc.)
Procedure:
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the mPEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[1] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it should be used without delay.[2][4]
-
-
PEGylation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the mPEG-NHS ester solution. A common starting point is a 5- to 20-fold molar excess of PEG over the protein.[2] The optimal ratio will need to be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10% to avoid protein denaturation.[1][5]
-
Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours.[2][5] Lower temperatures can help to minimize protein degradation and hydrolysis of the NHS ester.[1]
-
-
Quenching the Reaction:
-
Purification:
-
Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, the NHS byproduct, and any unreacted protein. See Protocol 2 and 3 for detailed purification methods.
-
Reaction Scheme:
Caption: Reaction of a primary amine on a protein with an mPEG-NHS ester.
IV. Purification Strategies for Short-Chain PEGylated Proteins
Following the PEGylation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess PEG reagent, and byproducts.[] Effective purification is crucial to obtain a homogenous product. For short-chain PEGylated proteins, a combination of chromatographic techniques is often employed.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume.[7] The addition of even a short PEG chain increases the hydrodynamic radius of the protein, causing the PEGylated conjugate to elute earlier from the SEC column than the smaller, unreacted native protein.[7]
Materials:
-
SEC column (e.g., Superdex 75 or Superdex 200, depending on the protein size)
-
HPLC or FPLC system
-
SEC mobile phase (e.g., PBS, pH 7.4)
-
Quenched PEGylation reaction mixture
-
Protein concentration determination assay (e.g., BCA or Bradford)
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.[7]
-
-
Sample Preparation:
-
Filter the quenched reaction mixture through a 0.22 µm filter to remove any particulates.[8]
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[7]
-
Perform an isocratic elution with the mobile phase at a flow rate appropriate for the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram. The PEGylated protein will typically elute in an earlier peak compared to the native protein.
-
Analyze the collected fractions by SDS-PAGE (see Protocol 4) to confirm the presence and purity of the PEGylated protein.
-
Pool the fractions containing the pure PEGylated protein and concentrate if necessary using ultrafiltration.
-
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This change in charge properties can be exploited for purification. IEX is particularly effective at separating PEGylated species from the native protein and can even resolve positional isomers.[][9]
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the working pH)
-
HPLC or FPLC system
-
IEX buffers:
-
Buffer A (binding buffer, low salt)
-
Buffer B (elution buffer, high salt)
-
-
Quenched PEGylation reaction mixture (buffer-exchanged into Buffer A)
Procedure:
-
Column Equilibration:
-
Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
-
-
Sample Loading:
-
Load the buffer-exchanged sample onto the column.
-
-
Elution:
-
Wash the column with Buffer A to remove any unbound material.
-
Elute the bound proteins using a linear gradient of Buffer B. The PEGylated protein will typically elute at a different salt concentration than the native protein due to the charge shielding effect of the PEG chain.[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution gradient.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.
-
Comparison of Purification Techniques for Short-Chain PEGylated Proteins:
| Technique | Principle | Advantages for Short-Chain PEGylation | Disadvantages for Short-Chain PEGylation |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | Effective for removing unreacted PEG and separating PEGylated from native protein.[][7] | May have limited resolution for separating species with small differences in size. |
| Ion Exchange Chromatography (IEX) | Separation by net charge | High resolution, can separate positional isomers and different degrees of PEGylation.[9][10] | Requires optimization of pH and salt gradient; protein must be stable under the chosen conditions. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Can be a useful orthogonal technique to IEX.[11] | Performance can be variable as PEG itself can interact with the hydrophobic resin.[9] |
| Reverse Phase Chromatography (RPC) | Separation by hydrophobicity | Useful for analytical scale separation and identification of PEGylation sites.[] | Can be denaturing for some proteins. |
V. Characterization of Short-Chain PEGylated Proteins
Thorough characterization is essential to confirm the success of the PEGylation reaction and to ensure the quality and consistency of the final product.
Protocol 4: Analysis by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and rapid method to visualize the results of a PEGylation reaction. The attachment of a PEG chain increases the apparent molecular weight of the protein, causing it to migrate more slowly on the gel.
Procedure:
-
Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.
-
Run the samples on an appropriate percentage SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
A successful PEGylation will be indicated by the appearance of a new band or a smear at a higher apparent molecular weight corresponding to the PEGylated protein.[2] The presence of multiple bands may indicate different degrees of PEGylation.
Protocol 5: Analysis by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed characterization of PEGylated proteins. It can be used to determine the precise mass of the conjugate, the degree of PEGylation (number of attached PEG chains), and the location of the PEGylation sites.[12]
Analytical Strategies:
-
Top-Down Analysis: The intact PEGylated protein is analyzed directly. This approach provides information on the overall degree of PEGylation and the distribution of different PEGylated species.[13]
-
Bottom-Up Analysis: The PEGylated protein is first digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified with PEG.[13]
General Considerations for MS Analysis:
-
The polydispersity of PEG can complicate the mass spectra. High-resolution mass spectrometers are often required for accurate analysis.[14]
-
The use of charge-reducing agents, such as triethylamine (TEA), added post-column can simplify the mass spectra of PEGylated proteins by reducing the number of charge states.[14][15]
VI. Assessing the Impact on Bioactivity
A critical aspect of developing a PEGylated protein is to assess the impact of the modification on its biological activity. The attachment of a PEG chain can sometimes sterically hinder the protein's active site or binding domains.[3]
Protocol 6: General Approach for Bioactivity Assessment
The specific bioassay will depend on the function of the protein. However, a general approach involves comparing the activity of the PEGylated protein to that of the unmodified native protein.
-
Determine the appropriate bioassay: This could be an enzyme activity assay, a cell-based proliferation or cytotoxicity assay, or a receptor-binding assay.
-
Prepare a concentration range of both the native and the purified PEGylated protein.
-
Perform the bioassay according to a validated protocol.
-
Calculate the specific activity of each protein. The results are often expressed as the percentage of residual activity of the PEGylated protein compared to the native protein.
It is important to note that a decrease in in vitro bioactivity does not always correlate with a decrease in in vivo efficacy, as the improved pharmacokinetic properties of the PEGylated protein can compensate for a lower intrinsic activity.
VII. Troubleshooting Common Challenges
| Issue | Possible Causes | Troubleshooting Steps |
| Low PEGylation Efficiency | - Inactive PEG-NHS ester (hydrolysis)- Suboptimal reaction pH- Presence of primary amines in the buffer- Insufficient molar excess of PEG | - Use fresh, anhydrous PEG-NHS ester.- Ensure the reaction pH is between 7.2 and 8.5.- Perform buffer exchange to an amine-free buffer.- Increase the molar ratio of PEG to protein. |
| Protein Aggregation | - High protein concentration- Use of bifunctional PEG reagents- Unfolding of the protein during the reaction | - Perform the reaction at a lower protein concentration.- Use a monofunctional mPEG-NHS ester.- Optimize reaction temperature and buffer conditions. |
| Heterogeneous Product | - Multiple reactive sites on the protein- Polydispersity of the PEG reagent | - Optimize reaction conditions (pH, temperature, stoichiometry) to favor modification of a specific site.- Consider site-directed mutagenesis to remove unwanted reactive sites.- Use a low-polydispersity PEG reagent. |
| Loss of Bioactivity | - PEG attachment at or near the active site- Steric hindrance from the PEG chain | - Try different PEGylation chemistries that target other amino acid residues.- Use a shorter PEG chain.- Perform site-directed mutagenesis to introduce a reactive site away from the active site. |
VIII. Conclusion
The PEGylation of proteins with short PEG chains is a valuable strategy for enhancing their therapeutic potential. By carefully selecting the appropriate PEG reagent, optimizing the reaction conditions, and employing robust purification and characterization methods, researchers can generate well-defined PEGylated proteins with improved pharmacokinetic properties and retained biological activity. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and drug development professionals working in this exciting field.
IX. References
-
JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]
-
AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. Retrieved from [Link]
-
Springer Nature Experiments. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]
-
BioPharm International. (2007, June 2). Making Site-specific PEGylation Work. Retrieved from [Link]
-
SCIEX. Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]
-
Ingenieria Analitica Sl. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Retrieved from [Link]
-
Walsh Medical Media. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. benchchem.com [benchchem.com]
- 14. sciex.com [sciex.com]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
Application of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid in Biosensor Development: A Detailed Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid in the development of high-performance biosensors. This guide delves into the underlying principles, offers detailed experimental protocols, and provides expert insights to ensure the successful implementation of this versatile molecule in your research.
Introduction: The Critical Role of Surface Chemistry in Biosensing
The performance of any biosensor is intrinsically linked to the quality of its surface chemistry. The ability to specifically capture a target analyte from a complex biological sample while minimizing non-specific interactions is paramount for achieving high sensitivity and selectivity. This compound, a heterobifunctional linker, has emerged as a key enabler in this domain. Its unique molecular architecture, featuring a terminal carboxylic acid and a pentaethylene glycol (PEG) chain, offers a powerful combination of functionalities for robust biomolecule immobilization and exceptional resistance to non-specific binding.[1][2]
This molecule is particularly effective for modifying noble metal surfaces, such as gold, which are commonly used in various biosensing platforms including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.[1] The formation of a stable, well-oriented self-assembled monolayer (SAM) of this compound provides a biocompatible and functional interface for the covalent attachment of biorecognition elements like antibodies, enzymes, or nucleic acids.
Molecular Structure and Functional Attributes
This compound is characterized by three key functional domains that dictate its utility in biosensor development:
-
Terminal Carboxylic Acid (-COOH): This functional group serves as the reactive site for the covalent immobilization of biomolecules.[3][4] Through well-established carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxyl group is activated to form a stable amide bond with primary amines present on the bioreceptor (e.g., lysine residues in proteins).[5][6]
-
Pentaethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₅-): The hydrophilic PEG chain is crucial for minimizing non-specific binding of proteins and other macromolecules from complex biological matrices.[1][2][7] This "anti-fouling" property is attributed to two primary mechanisms: steric repulsion and the formation of a tightly bound water layer that acts as a physical barrier.[8] This reduction in background noise significantly enhances the signal-to-noise ratio of the biosensor.[7]
-
Alkyl Chain: While the specific molecule in the topic title does not contain a thiol group, it is often used in conjunction with a thiol-terminated molecule to form a mixed SAM on gold surfaces. For the purpose of this guide, we will focus on its application as part of a surface modification strategy, often anchored through other means or as a component of a more complex linker system. The oligo(ethylene glycol) chain itself contributes to the formation of a well-ordered monolayer.[8]
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16024-66-1 | [4][9][10][11] |
| Molecular Formula | C11H22O7 | [4][9][10][11] |
| Molecular Weight | 266.29 g/mol | [4] |
| Boiling Point | 379.6°C at 760 mmHg | [4] |
| Density | 1.125 g/cm³ | [4] |
Core Application: Surface Functionalization for Biomolecule Immobilization
The primary application of this compound in biosensor development is the creation of a functional and biocompatible surface for the covalent attachment of bioreceptors. The overall workflow can be broken down into three key stages: surface preparation, SAM formation (often in conjunction with a thiol linker for gold surfaces), and bioreceptor immobilization.
Caption: Workflow for biosensor surface functionalization.
Detailed Protocols
Protocol 1: Cleaning of Gold Sensor Substrates
A pristine sensor surface is critical for the formation of a high-quality, reproducible self-assembled monolayer. This protocol describes a standard cleaning procedure for gold-coated substrates.
Materials:
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute ethanol
-
Nitrogen or argon gas source
Procedure:
-
Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.[3] This step removes organic contaminants from the surface.
-
Carefully remove the substrate from the Piranha solution and rinse it extensively with copious amounts of DI water.[1][3]
-
Rinse the substrate with absolute ethanol to remove water.[1][3]
-
Dry the cleaned substrate under a gentle stream of high-purity nitrogen or argon gas.[1][3]
-
Use the cleaned substrate immediately for SAM formation to prevent recontamination of the surface.[1]
Protocol 2: Formation of a Self-Assembled Monolayer (SAM)
This protocol details the formation of a mixed SAM using a thiol-terminated linker to anchor to the gold surface and this compound to provide the carboxyl functionality and anti-fouling properties.
Materials:
-
Thiol-terminated linker (e.g., 11-mercaptoundecanoic acid)
-
This compound
-
Absolute ethanol
-
Airtight container (e.g., glass vial with a PTFE-lined cap)
Procedure:
-
Thiol Solution Preparation: Prepare a 1 mM solution of the thiol-linker and this compound in absolute ethanol. The ratio of the two components can be varied to optimize the surface density of the carboxylic acid groups. A common starting ratio is 1:10 (thiol-linker:PEG-acid).
-
Incubation: Place the cleaned, dry gold substrate in the airtight container and ensure it is fully submerged in the thiol solution.[1]
-
Seal the container to prevent solvent evaporation and oxidation.[1]
-
Incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[1][3]
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.[1]
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen or argon gas. The carboxyl-terminated surface is now ready for bioreceptor immobilization.[1]
Protocol 3: Covalent Immobilization of Proteins via EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxyl groups on the SAM and the subsequent covalent coupling of an amine-containing bioreceptor, such as an antibody.
Caption: EDC-NHS coupling mechanism for protein immobilization.
Materials:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Bioreceptor solution (e.g., antibody in a suitable buffer, pH should be considered for optimal coupling)[12]
-
Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
DI water
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.[13] This reaction forms a semi-stable NHS-ester intermediate.[5]
-
Rinse the substrate with Activation Buffer to remove excess EDC and NHS.[1]
-
-
Bioreceptor Immobilization:
-
Immediately immerse the activated substrate in the bioreceptor solution.[1] The concentration of the bioreceptor should be optimized for the desired surface density.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1] This allows for the formation of a stable amide bond between the NHS-ester and primary amines on the bioreceptor.
-
-
Blocking Unreacted Sites:
-
To deactivate any unreacted NHS-esters, immerse the substrate in the blocking solution for 10-15 minutes at room temperature.[1]
-
-
Final Wash:
-
Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound bioreceptors and blocking agent.[1]
-
Rinse with DI water and dry under a gentle stream of nitrogen or argon gas. The biosensor is now ready for use.
-
Trustworthiness and Validation
The protocols described above are designed to be self-validating. The success of each step can be monitored using various surface-sensitive analytical techniques:
-
SAM Formation: The quality of the SAM can be assessed using techniques like contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).
-
Bioreceptor Immobilization: The amount of immobilized bioreceptor can be quantified using SPR, QCM, or fluorescence-based assays if a labeled antibody is used.
-
Biosensor Performance: The final validation comes from the performance of the biosensor in detecting the target analyte. A successful functionalization will result in a high specific signal with minimal non-specific binding, leading to a low limit of detection and a wide dynamic range.
Conclusion
This compound is a valuable tool for the development of robust and sensitive biosensors. Its ability to form a biocompatible and functional surface that actively resists non-specific binding makes it an ideal choice for a wide range of applications in diagnostics, drug discovery, and fundamental biological research. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently implement this versatile molecule to create high-performance biosensing platforms.
References
- BenchChem. (n.d.). Application Notes and Protocols for Thiol-C9-PEG5-acid in Surface Functionalization.
- BenchChem. (n.d.). Application Notes and Protocols: Surface Modification of Biosensors using Thiol-C9-PEG5-acid.
- Tan, Y. H., et al. (2012). Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate.
- Luk, Y. Y., et al. (2000). Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials. PMC - NIH.
- Soteropulos, C. E., et al. (2012). PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing. MDPI.
- Narayanan, N., et al. (2011). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. NIH.
- Lee, W., et al. (2003). High-density immobilization of an antibody fragment to a carboxymethylated dextran-linked biosensor surface. PubMed.
- Kim, J. H., et al. (2014). Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip. SPIE Digital Library.
- Piliarik, M., et al. (2009). Non-Specific Adsorption Reduction Methods in Biosensing. PMC - NIH.
- Chakma, P., et al. (2020). Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review. ScienceOpen.
- Unser, S., et al. (2015). The effect of layer thickness and immobilization chemistry on the detection of CRP in LSPR assays. PMC - NIH.
- da Silva, J. C. G., et al. (2020). Roles of Oligo(ethylene glycol) to Improve Sensing Systems. SciELO.
- Campuzano, S., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. MDPI.
- BroadPharm. (2022). Protocol for PEG Thiol.
- ChemicalBook. (n.d.). This compound synthesis.
- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Instructions for Thiol PEG Reagents.
- Lee, K. A., et al. (2023). Survey of oligoethylene glycol-based self-assembled monolayers on electrochemical aptamer-based sensor in biological fluids. PubMed.
- LookChem. (n.d.). This compound.
- ChemicalBook. (2025). This compound.
- Francis, A. W., et al. (2011). New oligoethylene glycol linkers for the surface modification of an ultra-high frequency acoustic wave biosensor. Chemical Science (RSC Publishing).
- Lee, J. W., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC - NIH.
- Dutta, S., et al. (2022). Tuning gold-based surface functionalization for streptavidin detection: A combined simulative and experimental study. NIH.
- ChemBK. (2024). This compound.
- ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol.
- BLD Pharm. (n.d.). 3-Oxo-2,5,8,11,14-pentaoxahexadecan-16-oic acid.
- P&S Chemicals. (n.d.). Product information, this compound.
- Gębicki, J., et al. (2022). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. MDPI.
- Kim, H., et al. (2021). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. MDPI.
- P&S Chemicals. (n.d.). Product information, this compound.
- Fluorochem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
- 8. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 16024-66-1 [chemicalbook.com]
- 10. pschemicals.com [pschemicals.com]
- 11. pschemicals.com [pschemicals.com]
- 12. The effect of layer thickness and immobilization chemistry on the detection of CRP in LSPR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the purification of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid (also known as mPEG4-Acetic Acid). The unique amphiphilic nature of this PEGylated carboxylic acid, combining a hydrophilic poly(ethylene glycol) chain with an acidic terminus, presents specific challenges that require a nuanced purification strategy. This document offers troubleshooting guidance and detailed protocols to help you achieve high purity in your synthesized material.
Compound Properties Overview
A solid understanding of the physicochemical properties of this compound is fundamental to designing an effective purification workflow.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₂₂O₇ | --- |
| Molecular Weight | 266.29 g/mol | Influences chromatographic behavior and potential for crystallization. |
| Appearance | Colorless to light yellow liquid or semi-solid | The physical state at room temperature dictates handling procedures. |
| Predicted pKa | 3.39 ± 0.10[1][2] | Critical for developing an effective acid-base extraction protocol. |
| Solubility | Soluble in water, DMSO, DMF, chlorinated solvents (DCM, chloroform), and alcohols.[3][4] | Broad solubility allows for flexibility in choosing extraction and chromatography solvents. |
| Predicted Boiling Point | 379.6 ± 32.0 °C[1][2] | Suggests that vacuum distillation is a potential, though often difficult, purification method. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is contaminated with the unreacted starting alcohol (e.g., tetraethylene glycol monomethyl ether). How can I remove it?
Core Problem: The starting alcohol and the final acid product have very similar polarities and sizes, making chromatographic separation challenging. The most effective method leverages the acidic nature of the desired product.
Causality & Solution: Acid-Base Extraction
The carboxylic acid group is the key to separation. By manipulating the pH of an aqueous solution, you can selectively move your desired compound between an organic and an aqueous phase, leaving neutral impurities like the starting alcohol behind.
-
Step 1: Basification & Extraction. Dissolve your crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Extract this solution with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium hydroxide). At a pH well above the pKa of the acid (~3.4), the carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻Na⁺).[5][6][7] This salt is highly soluble in the aqueous layer, while the neutral starting alcohol remains in the organic layer.
-
Step 2: Separation. Separate the two layers using a separatory funnel. The organic layer containing the unreacted alcohol can be discarded.
-
Step 3: Acidification & Re-extraction. Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1-2M HCl) to a pH of ~2. This will re-protonate the carboxylate salt back to the neutral carboxylic acid (R-COOH). The neutral acid will become less water-soluble and may precipitate or form an oil.
-
Step 4: Isolation. Extract the acidified aqueous layer with fresh organic solvent (e.g., DCM) to recover your purified product.[5][8] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Self-Validation Point: After the first extraction (Step 1), spot a sample of the organic layer on a TLC plate against your crude material. The spot corresponding to the product should be absent or significantly diminished, confirming its successful transfer to the aqueous phase.
Q2: My compound streaks badly on silica gel TLC and gives broad, poorly resolved peaks during column chromatography. What's wrong?
Core Problem: The combination of the polar "sticky" ether oxygens in the PEG chain and the acidic proton of the carboxylic acid leads to strong, non-ideal interactions with the acidic silica gel surface. This causes tailing and poor separation.
Causality & Solutions:
-
Use a More Polar, Protic Mobile Phase: Standard ethyl acetate/hexane systems are often insufficient. A mixture of Dichloromethane (DCM) and Methanol (MeOH) or Chloroform (CHCl₃) and MeOH is typically more effective for eluting highly polar PEGylated compounds.[9]
-
Modify the Mobile Phase: To mitigate the interaction of the acidic proton with the silica, add a small amount of a competitive acid to your eluent.
-
Recommended: Add 0.5-2% acetic acid or formic acid to the mobile phase. This keeps the silica surface constantly protonated and suppresses the deprotonation of your analyte, leading to sharper peaks and more predictable elution.
-
-
Consider Alternative Stationary Phases: If silica gel proves too problematic, other options can be explored:
-
Reversed-Phase Chromatography (C18): This technique separates based on hydrophobicity. Your compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol. Purity is often assessed using HPLC with C18 columns.[10][11][]
-
Amine-Functionalized Silica: This stationary phase can be used in a HILIC-type (Hydrophilic Interaction Liquid Chromatography) separation and can offer unique selectivity for very polar molecules.[13]
-
Recommended Solvent Systems for Silica Gel Chromatography
| Solvent System | Ratio (v/v) | Modifier | Comments |
| Dichloromethane : Methanol | 98:2 to 90:10 | 1% Acetic Acid | A good starting point for many polar compounds. Adjust MeOH concentration based on Rf. |
| Chloroform : Methanol | 95:5 to 85:15 | 1% Acetic Acid | Can provide different selectivity compared to DCM. |
| Ethyl Acetate : Methanol | 95:5 to 90:10 | 1% Acetic Acid | Use if your compound is less polar than anticipated. |
Q3: I've removed the solvent, but my final product is a viscous oil and won't crystallize. How can I solidify it?
Core Problem: Short-chain PEG derivatives often have low melting points and a high propensity to form supercooled liquids or amorphous solids, making crystallization difficult.[14][15] The presence of even minor impurities can further inhibit crystal lattice formation.
Causality & Solutions:
-
Ensure High Purity: Crystallization is a purification technique. If your material is less than ~95% pure, it is unlikely to crystallize well. First, purify by chromatography to remove oils and other impurities.
-
Solvent Selection: Try dissolving the oil in a minimal amount of a good solvent (e.g., a small amount of ethyl acetate or DCM) and then slowly adding a poor solvent (an "anti-solvent") like diethyl ether or hexane until the solution becomes faintly cloudy. Let it stand, preferably at a low temperature (4°C or -20°C).
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
High Vacuum: For an extended period (overnight), place the oil under a high vacuum. This can help remove the very last traces of residual solvent that might be inhibiting crystallization.
Frequently Asked Questions (FAQs)
Q: What is the best overall purification strategy for this compound? A: A multi-step approach is almost always necessary for achieving high purity (>98%). A typical and robust workflow involves:
-
Aqueous Workup: Perform an acid-base extraction as the primary purification step to remove neutral, non-acidic impurities like unreacted starting alcohol.
-
Chromatography: Follow up with silica gel flash chromatography using a modified mobile phase (e.g., DCM/MeOH with 1% acetic acid) to remove any remaining closely-related impurities.
-
Final Isolation: Remove solvent under high vacuum. Attempt crystallization if a solid is required.
Q: Which analytical techniques are best for assessing the final purity? A: A combination of methods provides the most complete picture of purity.
-
¹H NMR Spectroscopy: This is excellent for confirming the structure and identifying major impurities. The integration of the methyl ether peak versus the methylene protons adjacent to the carboxylic acid can give a good estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique for identifying the mass of the desired product and detecting trace-level impurities.[10][11]
-
HPLC with Universal Detection (e.g., CAD or ELSD): Since the PEG backbone lacks a strong UV chromophore, traditional UV detection can be misleading.[16][17] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) provides a more uniform response for quantifying purity regardless of the impurity's structure.[16]
Q: My product has a yellow or brown tint. How can I decolorize it? A: A faint color can sometimes arise from trace impurities formed during synthesis.
-
Activated Carbon: Dissolve the product in a suitable solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter the solution through a pad of Celite® to remove the carbon. This is often effective at adsorbing colored impurities.
-
Chromatography: A well-run silica gel column is usually very effective at separating the colorless product from colored baseline impurities.
Experimental Protocols & Visualizations
Purification Workflow Overview
The following diagram illustrates the recommended logic for purifying this compound from a typical synthesis reaction.
Caption: Recommended multi-step purification workflow.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in 100 mL of dichloromethane (DCM) in a 500 mL separatory funnel.
-
First Extraction (Base Wash): Add 100 mL of 1M sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to fully separate. Drain the lower organic layer into a clean flask. Drain the upper aqueous layer into a separate large beaker or flask (e.g., 500 mL Erlenmeyer flask).
-
Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with a fresh 50 mL portion of 1M NaHCO₃. Combine this second aqueous extract with the first one. The organic layer now contains primarily neutral impurities and can be set aside.
-
Acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 2M HCl dropwise while monitoring the pH with pH paper or a meter. Continue adding acid until the pH is stable at ~2. The solution may become cloudy or an oil may separate.
-
Product Recovery: Transfer the acidified aqueous solution back to the separatory funnel. Extract the solution three times with 75 mL portions of DCM.
-
Drying and Concentration: Combine the three organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.
Troubleshooting Decision Tree
Caption: Decision tree for common purification problems.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Zinov'eva, et al. (2019). Extraction of Monocarboxylic Acids from Diluted Solutions with Polyethylene Glycol. Russian Journal of General Chemistry.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Lusa, M., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
-
Justia Patents. (2018, July 3). Method of preparing carboxylic acid functionalized polymers. Retrieved from [Link]
- Wang, Y., et al. (2021). Non-Isothermal Crystallization Kinetics of Poly(Ethylene Glycol)–Poly(l-Lactide) Diblock Copolymer and Poly(Ethylene Glycol) Homopolymer via Fast-Scan Chip-Calorimeter. Polymers.
- Ghasemi, S., et al. (2022).
- ResearchGate. (2010). The Critical Lowest Molecular Weight for PEG to Crystallize in Cross‐Linked Networks. Journal of Applied Polymer Science.
- PubMed. (2002). Optimization of salt concentration in PEG-based crystallization solutions. Acta Crystallographica Section D: Biological Crystallography.
-
Om-long.com. (2025, September 11). What is the solubility of Mpeg - paba in water? Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]
-
Reddit. (2022, June 4). Chromatography of PEG containing compounds. Retrieved from [Link]
-
Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). Retrieved from [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
- PubMed. (2011, August 19). Polyethylene glycol behaves like weak organic solvent. Biopolymers.
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
- ResearchGate. (2011). Evaluating Separations of PEGylated Proteins using Gel Filtration Chromatography.
Sources
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. labinsights.nl [labinsights.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. patents.justia.com [patents.justia.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Oligoethylene Glycol Carboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of OEG-carboxylic acids.
Q1: What are the most common methods for synthesizing OEG-carboxylic acids?
There are two primary approaches for synthesizing OEG-carboxylic acids:
-
Direct Oxidation of OEG: This method involves the oxidation of the terminal hydroxyl group(s) of an oligoethylene glycol to a carboxylic acid. Common oxidizing agents include Jones reagent (chromium trioxide in sulfuric acid), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated systems, and nitric acid.[1][2][3] Direct oxidation can be a cost-effective and efficient method.[2]
-
Williamson Ether Synthesis followed by functional group manipulation: This involves reacting an OEG with a protected halo-acid derivative. This multi-step approach can offer more control over the final product structure but may be more complex.[2]
Q2: Why is my yield of OEG-carboxylic acid consistently low?
Low yields can stem from several factors, including incomplete reaction, side reactions, and product loss during workup and purification. Key areas to investigate include the choice and quality of reagents, reaction conditions (temperature, time, pH), and the purification method. For instance, using nitric acid as an oxidant can lead to the cleavage of ether bonds within the PEG molecule, resulting in a wider molecular weight distribution and lower yield of the desired product.[4]
Q3: What are the main impurities I should expect, and how can I remove them?
Common impurities include unreacted starting OEG, partially oxidized products (aldehydes), and byproducts from side reactions.[5] Purification strategies often involve:
-
Extraction: To remove water-soluble impurities and some reagents.[6]
-
Precipitation/Crystallization: Precipitating the product from a suitable solvent system (e.g., adding cold ether to a dichloromethane solution) is a common and effective method.[2][4]
-
Chromatography: Techniques like size-exclusion or ion-exchange chromatography can be employed for high-purity applications, especially for separating molecules with different PEGylation states.[7][8]
Q4: Can I use protecting groups to improve the synthesis?
Yes, protecting groups can be valuable, particularly in multi-step syntheses or when dealing with complex molecules.[9] For example, protecting one hydroxyl group of a diol allows for the selective modification of the other terminus. Common protecting groups for hydroxyls include benzyl ethers and silyl ethers, which can be removed under specific conditions that do not affect the rest of the molecule.[10][11]
II. Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis of OEG-carboxylic acids.
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Explanation & Suggested Solution |
| Inactive Oxidizing Agent | The oxidizing agent may have degraded. For instance, Jones reagent should be freshly prepared. Solution: Prepare a fresh batch of the oxidizing agent immediately before use. Verify the concentration and activity of commercially sourced reagents. |
| Insufficient Reagent Stoichiometry | The molar ratio of the oxidizing agent to the OEG may be too low for complete conversion. Solution: Carefully calculate and ensure the correct stoichiometry. For Jones oxidation of primary alcohols to carboxylic acids, 4 equivalents of chromic acid are needed to oxidize 3 equivalents of the alcohol.[12] |
| Inappropriate Reaction Temperature | The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures. Solution: Optimize the reaction temperature. For many oxidation reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature can improve control and yield. |
| Poor Solvent Choice | The solvent must be compatible with both the reactants and the reaction conditions. For example, in Jones oxidation, acetone is a common solvent.[12] Solution: Ensure the chosen solvent is appropriate for the specific oxidation method and does not react with the reagents. The solvent should also allow for adequate solubility of the OEG starting material. |
| Presence of Water (for anhydrous reactions) | For reactions requiring anhydrous conditions, trace amounts of water can quench reagents or lead to unwanted side reactions. Solution: Thoroughly dry all glassware and use anhydrous solvents. Drying the OEG starting material, for example by azeotropic distillation with toluene, can also be beneficial.[13] |
Issue 2: Formation of Significant Byproducts (e.g., Aldehydes)
Possible Causes & Solutions
| Possible Cause | Explanation & Suggested Solution |
| Incomplete Oxidation | The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. Insufficient reaction time or oxidant can result in the accumulation of the aldehyde.[14] Solution: Increase the reaction time and/or the amount of oxidizing agent. Monitor the reaction progress using techniques like TLC or NMR to ensure complete conversion. |
| Choice of Oxidant | Some oxidizing agents are milder and may favor the formation of aldehydes over carboxylic acids, especially with allylic or benzylic alcohols.[14] Solution: For complete oxidation to the carboxylic acid, a strong oxidizing agent like Jones reagent is often preferred.[12] Alternatively, a two-step process involving initial oxidation to the aldehyde followed by a selective oxidation to the carboxylic acid can be employed.[4] |
| Reaction Conditions | The pH and temperature can influence the product distribution. Solution: Optimize the reaction conditions. For TEMPO-mediated oxidations, maintaining an alkaline pH is crucial for efficient conversion to the carboxylic acid.[4] |
Issue 3: Product Degradation or Cleavage of the OEG Chain
Possible Causes & Solutions
| Possible Cause | Explanation & Suggested Solution |
| Harsh Reaction Conditions | Strong acids or high temperatures can cause the cleavage of the ether linkages in the OEG backbone.[1] Solution: Employ milder reaction conditions. Consider using TEMPO-mediated oxidation, which can be performed under neutral or slightly alkaline conditions.[4] If using a strong acid like in the Jones oxidation, carefully control the temperature and reaction time. |
| Oxidant-Induced Cleavage | Some oxidizing agents, like nitric acid, are known to cause degradation of the polymer chain, especially for higher molecular weight PEGs.[1] Solution: Choose an oxidizing agent that is less prone to causing chain cleavage. Jones reagent and TEMPO are generally considered safer in this regard.[2][3] |
Issue 4: Difficulties in Product Purification and Isolation
Possible Causes & Solutions
| Possible Cause | Explanation & Suggested Solution |
| Emulsion Formation During Extraction | The amphiphilic nature of OEG-carboxylic acids can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.[15] Solution: Add a saturated brine solution to the aqueous layer to break the emulsion. Centrifugation can also be effective. Using a larger volume of organic solvent may also help. |
| Product is a Viscous Oil or Waxy Solid | OEG derivatives are often not crystalline solids, which can make handling and purification challenging.[16] Solution: Precipitation from a non-solvent is often the most effective method. For example, dissolving the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then adding it dropwise to a large volume of a vigorously stirred non-solvent (e.g., cold diethyl ether) can yield a solid precipitate.[2][4] |
| Incomplete Removal of Metal Salts | For oxidations using chromium-based reagents, residual chromium salts can be difficult to remove.[6] Solution: Thoroughly wash the organic phase with water and brine during the extraction. In some cases, passing the product solution through a short plug of silica gel can help remove residual inorganic impurities. |
III. Experimental Protocols & Visualizations
Protocol 1: Jones Oxidation of Oligoethylene Glycol
This protocol describes the direct oxidation of a terminal hydroxyl group of an oligoethylene glycol to a carboxylic acid using Jones reagent.
Materials:
-
Oligoethylene Glycol (e.g., PEG3400)
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide in concentrated sulfuric acid, then carefully add water. The final reagent should be a clear orange solution.
-
Reaction Setup: Dissolve the oligoethylene glycol in acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.
-
Oxidation: Add the freshly prepared Jones reagent dropwise to the OEG solution. The color of the reaction mixture will change from orange to green/blue as the Cr(VI) is reduced to Cr(III).[14]
-
Reaction Monitoring: Monitor the reaction progress by TLC or NMR. The reaction is typically complete within a few hours at room temperature.[2]
-
Workup: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and then with a saturated NaCl solution.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Precipitate the OEG-carboxylic acid by adding the concentrated solution to cold diethyl ether. Filter the solid product and dry under vacuum.[2]
Protocol 2: TEMPO-Mediated Oxidation of Oligoethylene Glycol
This protocol provides a milder alternative to Jones oxidation, often resulting in higher yields and fewer side reactions.[4]
Materials:
-
Oligoethylene Glycol
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Sodium bromide (NaBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the oligoethylene glycol, TEMPO, and sodium bromide in a mixture of dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Oxidation: Cool the biphasic mixture in an ice bath. Add the sodium hypochlorite solution dropwise while vigorously stirring. Maintain the pH between 9 and 10.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Workup: Separate the organic layer. Wash the aqueous layer with dichloromethane. Combine the organic layers.
-
Acidification and Extraction: Acidify the aqueous layer to pH ~3 with HCl and extract with dichloromethane (3x).
-
Drying and Isolation: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Precipitate the product by adding the concentrated solution to cold diethyl ether. Filter and dry.[4]
IV. References
-
A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. (2006). ResearchGate. [Link]
-
CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid. (n.d.). Google Patents.
-
Green Surfactant-Free Synthesis of Mesoporous Silica Materials via a Biomass-Derived Carboxylic Acid-Assisted Approach. (n.d.). MDPI. [Link]
-
Synthesis of oligo(poly(ethylene glycol) fumarate). (n.d.). PMC - NIH. [Link]
-
US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids. (n.d.). Google Patents.
-
Synthesis of Oligo(ethylene glycol) toward 44-mer. (n.d.). The Journal of Organic Chemistry. [Link]
-
Self-assembly behavior of oligo(ethylene glycol) substituted polycaprolactone homopolymers. (2021). Polymer Chemistry (RSC Publishing). [Link]
-
(PDF) Synthesis of Oligo(ethylene glycol) Derivatives. (n.d.). ResearchGate. [Link]
-
Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides. (n.d.). PMC - NIH. [Link]
-
Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). (n.d.). ScienceDirect. [Link]
-
A Simple Preparation of PEG‐Carboxylates by Direct Oxidation. (2006). Taylor & Francis Online. [Link]
-
Oxidation of polyethylene glycols by alcohol dehydrogenase. (n.d.). PubMed. [Link]
-
A highly selective synthesis of monodisperse oligo(ethylene glycols). (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
New and Simple Synthetic Method for Carboxylic Acid Functionalized Poly(ethylene glycol). (n.d.). ACS Publications. [Link]
-
Solution-phase parallel synthesis with oligoethylene glycol sorting tags. Preparation of all four stereoisomers of the hydroxybutenolide fragment of murisolin and related acetogenins. (n.d.). PubMed. [Link]
-
PEGylation. (n.d.). Bio-Synthesis, Inc. [Link]
-
The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025). Exactmer. [Link]
-
Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. (n.d.). ResearchGate. [Link]
-
US8889837B2 - Purification of pegylated polypeptides. (n.d.). Google Patents.
-
Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). (2019). ResearchGate. [Link]
-
Jones oxidation. (n.d.). Wikipedia. [Link]
-
Protecting Groups. (n.d.). University of Bristol. [Link]
-
Making Site-specific PEGylation Work. (n.d.). BioPharm International. [Link]
-
Jones Oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. (n.d.). Google Patents.
-
PEGylation. (n.d.). Wikipedia. [Link]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PMC - PubMed Central. [Link]
-
New protecting groups in the synthesis of oligosaccharides. (2016). ResearchGate. [Link]
Sources
- 1. US4256916A - Oxidation of polyethylene glycols to dicarboxylic acids - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 5. exactmer.com [exactmer.com]
- 6. researchgate.net [researchgate.net]
- 7. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. Synthesis of oligo(poly(ethylene glycol) fumarate) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jones Oxidation [organic-chemistry.org]
- 15. Self-assembly behavior of oligo(ethylene glycol) substituted polycaprolactone homopolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for conjugating 2,5,8,11,14-Pentaoxahexadecan-16-oic acid to primary amines.
Technical Support Center: A Researcher's Guide to Optimizing Amide Bond Formation
Topic: Optimizing Reaction Conditions for Conjugating 2,5,8,11,14-Pentaoxahexadecan-16-oic acid to Primary Amines
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful conjugation of this compound (a PEG derivative) to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating a carboxylic acid to a primary amine?
The conjugation of a carboxylic acid, such as this compound, to a primary amine involves the formation of a stable amide bond. This reaction typically requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the primary amine.[1] The most common and effective method for this activation in bioconjugation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
Q2: Why is a two-step pH adjustment often recommended for EDC/NHS coupling reactions?
The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range.[4]
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3][4] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES) buffer.[4]
-
Coupling Step: The subsequent reaction of the NHS-activated PEG with the primary amine is most effective at a neutral to slightly basic pH, generally between 7.0 and 8.5.[4][5]
Therefore, a two-step protocol, with a pH adjustment between the activation and coupling steps, is often recommended to maximize the efficiency of both stages of the reaction.[4]
Q3: What are the critical reagents in this conjugation, and in what molar excess should they be used?
The key reagents are the PEG-carboxylic acid, the primary amine-containing molecule, EDC, and NHS (or Sulfo-NHS). The optimal molar ratios can vary, but a general guideline is to use a slight excess of the amine and coupling reagents relative to the carboxylic acid.[6] A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the amount of PEG-carboxylic acid.[3]
Q4: Which buffers should I use and which should I avoid?
It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the reactants and reduce the efficiency of the conjugation.[3]
-
Recommended Buffers: MES buffer is suitable for the activation step, while phosphate-buffered saline (PBS) is often used for the coupling step.[3][4]
-
Buffers to Avoid: Amine-containing buffers like Tris and Glycine, and carboxylate-containing buffers such as acetate should be avoided.[3]
Q5: How can I confirm the successful conjugation of the PEG acid to my primary amine?
Several analytical techniques can be used to characterize the final conjugate and confirm successful PEGylation. These include:
-
SDS-PAGE: A noticeable increase in the molecular weight of the protein conjugate compared to the unconjugated protein.
-
Mass Spectrometry (e.g., MALDI-TOF): Provides a precise measurement of the molecular weight, confirming the addition of the PEG chain.[7]
-
Chromatography (e.g., SEC, IEX, RP-HPLC): Can be used to separate the PEGylated product from unreacted starting materials and byproducts, and to analyze the purity of the conjugate.[][9]
-
NMR Spectroscopy: Can be used to identify structural changes and confirm the formation of the amide bond.[10][11]
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to primary amines and provides actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be activated by EDC to react with the primary amine.[12] Ensure that your EDC and NHS reagents are fresh and have been stored properly, as they are moisture-sensitive.[3] Consider increasing the molar excess of EDC and NHS. |
| Hydrolysis of Activated Intermediate | The O-acylisourea intermediate formed during EDC activation is susceptible to hydrolysis, especially in aqueous environments.[2] The addition of NHS or Sulfo-NHS helps to form a more stable NHS ester, which is less prone to hydrolysis.[2] Ensure you are using anhydrous solvents where possible and minimize reaction times in aqueous buffers. |
| Suboptimal pH | As discussed in the FAQs, the pH of the reaction is critical.[4] Verify the pH of your buffers and consider a two-step pH adjustment for optimal activation and coupling. |
| Presence of Competing Nucleophiles | Buffers or contaminants containing primary amines will compete with your target amine, reducing the yield of the desired conjugate.[3] Ensure your buffers are free of such contaminants. |
| Steric Hindrance | Bulky molecules can physically hinder the reaction.[12] In such cases, longer reaction times or a higher molar excess of reagents may be necessary.[13] |
Issue 2: Significant Side Reactions
| Potential Cause | Explanation & Solution |
| Formation of N-acylurea | A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards amines.[14] This can be minimized by using NHS or Sulfo-NHS to trap the activated intermediate as a more stable ester.[2] |
| Intra- and Inter-molecular Crosslinking | If your primary amine-containing molecule has multiple amine groups, you may observe crosslinking. To reduce this, you can perform the reaction in a more dilute solution or adjust the stoichiometry of your reactants. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Explanation & Solution | | Inadequate Separation of Reactants and Products | The choice of purification method is crucial. For PEGylated proteins, size exclusion chromatography (SEC) is effective at removing unreacted PEG and other small molecules.[9][15] Ion-exchange chromatography (IEX) can separate species with different degrees of PEGylation.[9][15] | | Protein Aggregation | A high degree of PEGylation can sometimes lead to protein aggregation.[3] This can be mitigated by reducing the molar excess of the activated PEG linker and ensuring that the buffer conditions during purification are optimized for the solubility of the conjugate.[3] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine
Materials:
-
This compound
-
Primary amine-containing molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the primary amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
pH Adjustment:
-
Adjust the pH of the reaction mixture to 7.0-8.5 by adding the Coupling Buffer.
-
-
Coupling to the Primary Amine:
-
Immediately add the activated PEG-acid solution to the solution of the primary amine-containing molecule.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size exclusion chromatography or ion-exchange chromatography to remove unreacted reagents and byproducts.[15]
-
Visualizations
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Troubleshooting workflow for low-yield conjugation reactions.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for PEGylated Conjugates.
- BioPharm International. (n.d.). Making Site-specific PEGylation Work.
- Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Wikipedia. (n.d.). Carbodiimide.
- Benchchem. (2025). Troubleshooting low yield in PROTAC conjugation reactions.
- Benchchem. (n.d.). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- ChemicalBook. (2025). This compound.
- PubMed. (2022). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media.
- PubMed. (2018). Insights into the EDC-mediated PEGylation of cellulose nanofibrils and their colloidal stability.
- ChemicalBook. (n.d.). This compound.
- Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- bioRxiv. (2020). Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties.
- LookChem. (n.d.). This compound.
- CentAUR. (2014). PEG−peptide conjugates.
- ResearchGate. (2021). New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- NIH. (n.d.). From Synthesis to Characterization of Site-Selective PEGylated Proteins.
- RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ACS Publications. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- BroadPharm. (2022). Protocol for PEG Acid Reagents.
- IDOSI Journals Home. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- ResearchGate. (2015). Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium.
- NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- BLD Pharm. (n.d.). 3-Oxo-2,5,8,11,14-pentaoxahexadecan-16-oic acid.
- ChemicalBook. (n.d.). This compound synthesis.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
Sources
- 1. bachem.com [bachem.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting low efficiency in surface functionalization with m-PEG4-CH2COOH.
<EOT>## Technical Support Center: Surface Functionalization with m-PEG4-CH2COOH
Welcome to the technical support center for surface functionalization using m-PEG4-CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to overcome common challenges encountered during the PEGylation process. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the success of your surface modification experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding surface functionalization with carboxylated PEGs.
Q1: What is the optimal pH for the EDC/NHS coupling reaction with m-PEG4-CH2COOH?
A1: The EDC/NHS coupling is a two-step process, with each step having a distinct optimal pH range.[1]
-
Activation Step: The activation of the carboxyl group on the m-PEG4-CH2COOH with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[2] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[2]
-
Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine on your surface is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5 .[2] This is because at this pH, the primary amine is sufficiently deprotonated and nucleophilic.[2]
Therefore, a two-buffer system or a pH adjustment after the activation step is highly recommended for optimal efficiency.[1]
Q2: Which buffers should I use, and which should I absolutely avoid?
A2: The choice of buffer is critical to prevent competing side reactions.
-
Recommended Buffers:
-
Buffers to Avoid:
-
Amine-containing buffers: Buffers such as Tris and glycine contain primary amines that will compete with your target surface for the activated PEG, significantly reducing your functionalization efficiency.[4]
-
Carboxylate-containing buffers: Buffers like acetate will compete with the m-PEG4-CH2COOH for activation by EDC.[4]
-
Q3: My EDC and/or NHS reagents don't seem to be working. What could be the issue?
A3: EDC and NHS are sensitive to moisture and can lose activity if not handled or stored properly.[4]
-
Storage: Store both EDC and NHS desiccated at -20°C.[4]
-
Handling: Before opening the vials, always allow them to equilibrate to room temperature. This prevents moisture from the air from condensing on the cold powder.[4]
-
Freshness: Always prepare EDC and NHS solutions immediately before use.[1] Do not store them in solution for extended periods.
Q4: I am observing aggregation of my protein/nanoparticles after PEGylation. What can I do?
A4: Aggregation can be a common problem, often caused by a high degree of PEGylation or suboptimal reaction conditions.[4][5]
-
Reduce Molar Excess: Lower the molar ratio of the activated PEG linker to your protein or nanoparticle.[5]
-
Optimize Protein Concentration: Reducing the concentration of your protein can minimize intermolecular crosslinking.[5]
-
Reaction Conditions: Consider performing the coupling reaction at a lower temperature (e.g., 4°C) for a longer duration, which can sometimes improve stability.[4]
II. In-Depth Troubleshooting Guide: Low Functionalization Efficiency
Low efficiency is one of the most frustrating challenges in surface functionalization. This guide provides a systematic approach to identifying and resolving the root cause.
Visualizing the Workflow and Potential Failure Points
The following diagram illustrates the key stages of the EDC/NHS mediated PEGylation and highlights common areas where problems can arise.
Caption: Troubleshooting workflow for m-PEG4-CH2COOH surface functionalization.
Problem: Low or No PEGylation Detected
Possible Cause 1: Inefficient Activation of m-PEG4-CH2COOH
-
Explanation: The first critical step is the formation of a semi-stable NHS ester from the PEG's carboxylic acid. If this step fails, no subsequent coupling can occur.
-
Solutions & Rationale:
-
Verify Reagent Activity: As mentioned in the FAQs, EDC and NHS are moisture-sensitive.[4] Use fresh vials or reagents that have been properly stored and handled. Test their activity on a control molecule if in doubt.[6]
-
Ensure Correct Activation pH: The activation of the carboxyl group with EDC is most efficient in an acidic environment (pH 4.5-6.0).[2] Using a buffer outside this range will drastically reduce the formation of the necessary O-acylisourea intermediate.
-
Prepare Fresh Solutions: EDC and NHS solutions, especially in aqueous buffers, are not stable. Always prepare them immediately before adding them to the reaction.[1]
-
Possible Cause 2: Hydrolysis of Reactive Intermediates
-
Explanation: Both the initial O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis, which reverts them back to the original carboxylic acid.[1] The rate of NHS-ester hydrolysis increases significantly with higher pH.[2]
-
Solutions & Rationale:
-
Minimize Time Between Steps: Add the amine-functionalized surface to the activated PEG solution immediately after the activation period (typically 15-30 minutes).[1] Any delay allows more time for hydrolysis to occur.
-
Control Coupling pH: While the amine reaction is more efficient at a higher pH (7.0-8.5), be aware that hydrolysis is also faster.[2] Running small-scale optimization reactions at different pH values (e.g., 7.2, 7.5, 8.0) can help find the best balance between efficient coupling and minimal hydrolysis for your specific system.[2]
-
Concentration Matters: Low concentrations of reactants can favor the competing hydrolysis reaction. If possible, perform the conjugation at the highest feasible concentration of your amine-containing surface and the activated PEG-acid.[2]
-
Possible Cause 3: Issues with the Amine-Functionalized Surface
-
Explanation: The reaction requires available primary amine groups on the surface. If these are absent, inaccessible, or protonated, the reaction will fail.
-
Solutions & Rationale:
-
Confirm Surface Amine Availability: Before attempting PEGylation, confirm the presence of primary amines on your substrate using a suitable characterization technique (e.g., X-ray Photoelectron Spectroscopy (XPS) for solid surfaces, or a colorimetric assay like the TNBS assay for nanoparticles).[7][8]
-
Steric Hindrance: The amine groups on your surface may be located in sterically hindered regions, making them inaccessible to the PEG reagent.[6] Consider using a PEG linker with a longer spacer arm to overcome this.
-
Ensure Deprotonated Amines: The coupling reaction requires a nucleophilic, deprotonated amine. At a pH well below the pKa of the amine, it will be protonated (-NH3+) and unreactive. This is why the coupling step is performed at pH 7.0 or higher.[2]
-
Possible Cause 4: Competing Nucleophiles in the Reaction Mixture
-
Explanation: Any molecule with a primary amine in your reaction buffer or on your starting material will compete with the intended surface amines.
-
Solutions & Rationale:
-
Use Amine-Free Buffers: As stated in the FAQs, strictly avoid buffers like Tris and glycine.[4]
-
Purify Your Target: Ensure your protein, nanoparticle, or other substrate has been thoroughly purified to remove any small molecules or contaminants containing primary amines.[6] A buffer exchange step via dialysis or a desalting column is highly recommended before starting the reaction.[9]
-
III. Experimental Protocols & Data Tables
Protocol: Two-Step Surface PEGylation
This protocol provides a general framework for the covalent attachment of m-PEG4-CH2COOH to an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., nanoparticles, protein)
-
m-PEG4-CH2COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0[10]
-
Coupling Buffer: 1X PBS, pH 7.4[10]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[11]
-
Anhydrous DMSO or DMF (for preparing PEG stock solution)
-
Purification system (e.g., desalting column, centrifuge for nanoparticles, dialysis membrane)[9]
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening vials.[4]
-
Prepare a stock solution of m-PEG4-CH2COOH (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[10]
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).[10]
-
Prepare your amine-functionalized substrate in the Coupling Buffer. If it's in an incompatible buffer, perform a buffer exchange.[2]
-
-
Activation of m-PEG4-CH2COOH:
-
In a reaction tube, combine the m-PEG4-CH2COOH solution with the freshly prepared EDC and NHS solutions. A typical starting molar excess is 2-10 fold of EDC and NHS over the amount of PEG.[1]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to generate the NHS ester.[4]
-
-
Coupling to the Amine Surface:
-
Immediately after activation, add the activated PEG-NHS ester solution to your amine-functionalized substrate in the Coupling Buffer.[12]
-
The optimal molar ratio of PEG to the surface amine groups should be determined empirically, but a starting point of 10-50 fold molar excess of PEG is common.[12]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG, EDC/NHS byproducts, and quenching reagents. The method will depend on your substrate (e.g., size exclusion chromatography for proteins, centrifugation for nanoparticles, or dialysis).[2]
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxyl group.[12] |
| Coupling pH | 7.2 - 8.0 | Balances efficient amine reaction with minimizing NHS-ester hydrolysis.[12] |
| Molar Ratio (EDC:PEG) | 2:1 to 10:1 | Ensures efficient activation. Start with a lower ratio and optimize.[1] |
| Molar Ratio (NHS:PEG) | 2:1 to 10:1 | Stabilizes the activated intermediate, converting it to the more stable NHS-ester.[1] |
| Molar Ratio (PEG:Amine) | 10:1 to 50:1 | This should be optimized to achieve the desired surface density and avoid aggregation.[12] |
| Activation Time | 15 - 30 minutes | Sufficient for NHS-ester formation. Longer times increase hydrolysis risk.[4] |
| Coupling Time | 2 - 24 hours | Substrate dependent. Monitor reaction progress if possible.[6] |
| Temperature | 4°C - 25°C | Lower temperatures may require longer reaction times but can improve the stability of sensitive biomolecules.[6] |
IV. Characterization of PEGylated Surfaces
Confirming successful functionalization is a critical final step. A combination of techniques is often required to fully characterize the modified surface.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of the PEG layer by analyzing the elemental composition and chemical states (e.g., the C1s peak) of the surface.[7]
-
Dynamic Light Scattering (DLS): For nanoparticles, an increase in the hydrodynamic diameter and a change in the zeta potential can indicate successful PEGylation.[8][13]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): For proteins, MS can provide the precise molecular weight, confirming the number of PEG chains attached.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the un-PEGylated starting material from the PEGylated product.[6]
V. Concluding Remarks
Achieving high efficiency in surface functionalization with m-PEG4-CH2COOH requires a systematic approach and careful control over reaction parameters. By understanding the underlying chemistry of the EDC/NHS reaction and being mindful of the common pitfalls outlined in this guide, researchers can significantly improve the reproducibility and success of their PEGylation experiments. Always begin with small-scale optimization reactions to determine the ideal conditions for your specific substrate and application before proceeding to larger-scale work.
References
- BenchChem. (2025). Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG4-CH2-methyl ester.
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with m-PEG4-(CH2)3-acid.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- BenchChem. (2025).
- ACS Applied Materials & Interfaces. (2025).
- Vernet, T., et al. (2016).
- BenchChem. (2025). Technical Support Center: Optimizing m-PEG4-SH Reactivity.
- BenchChem. (2025).
- Thermo Fisher Scientific. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- El-Sayed, A., & El-Sawy, H. (2017). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. PMC.
- BenchChem. (2025). Application Notes and Protocols for Surface Modification with Amino-PEG4-(CH2)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Preventing aggregation of nanoparticles during modification with 2,5,8,11,14-Pentaoxahexadecan-16-oic acid.
Topic: Preventing Aggregation During Modification with 2,5,8,11,14-Pentaoxahexadecan-16-oic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and best practices for the surface modification of nanoparticles with this compound, a carboxyl-terminated PEG ligand (hereafter referred to as Carboxy-PEG5). Aggregation is a critical failure point in nanoparticle functionalization; this guide is designed to explain the underlying causes and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the materials and mechanisms involved.
Q1: What is Carboxy-PEG5 and why is it used for nanoparticle modification?
A: this compound (Carboxy-PEG5) is a bifunctional molecule. It features a short, hydrophilic polyethylene glycol (PEG) chain that imparts steric stability and biocompatibility, and a terminal carboxylic acid group that serves as a reactive handle for further conjugation (e.g., to proteins or drugs).[1] The PEG chain helps prevent nanoparticles from aggregating in biological media, while the carboxyl group allows for covalent attachment of biomolecules, often via EDC/NHS chemistry.[1][2]
Q2: What is the primary cause of nanoparticle aggregation during surface modification?
A: Aggregation is primarily a result of destabilizing the nanoparticle's colloidal suspension.[3] Most nanoparticles are initially stabilized in solution by electrostatic repulsion—their surfaces possess a charge that causes them to repel each other.[4] During modification, this delicate charge balance can be disrupted. Adding a new ligand, changing the pH, or increasing the salt concentration can neutralize the surface charge, allowing attractive van der Waals forces to dominate and cause the particles to irreversibly clump together.[5][6]
Q3: How does pH play such a critical role in this process?
A: The pH of the solution is arguably the most critical parameter to control. It directly influences the protonation state (and thus the charge) of both the nanoparticle's initial surface ligands (e.g., citrate) and the incoming Carboxy-PEG5 ligand.[7][8]
-
Carboxy-PEG5: The terminal carboxylic acid has a predicted pKa of around 3.4-4.5.[9] Below this pKa, the group is protonated (-COOH) and neutral. Above this pKa, it is deprotonated (-COO⁻) and negatively charged. For effective reaction and electrostatic stabilization, the carboxyl group must be deprotonated.
-
Nanoparticle Surface: For many common nanoparticles (e.g., citrate-capped gold), the stabilizing negative charge is also pH-dependent. Lowering the pH can protonate these surface groups, reducing electrostatic repulsion and leading to aggregation.[10] Finding a pH window that maintains nanoparticle stability while allowing for efficient ligand exchange is essential.
Q4: What is the difference between electrostatic and steric stabilization?
A: These are the two primary mechanisms that prevent nanoparticle aggregation.[5]
-
Electrostatic Stabilization: This relies on the mutual repulsion of like charges on the surfaces of nanoparticles, as described by DLVO theory.[6] This is common for particles stabilized with small charged molecules like citrate.
-
Steric Stabilization: This is provided by long-chain polymer molecules (like the PEG chain on Carboxy-PEG5) that are physically attached to the nanoparticle surface. These chains form a brush-like layer that physically prevents other particles from getting close enough to aggregate.[11][12] Successful modification with Carboxy-PEG5 adds a layer of steric stabilization to the nanoparticle.[13]
Part 2: Troubleshooting Guide - Diagnosing & Solving Aggregation
This section is structured to address specific problems you may encounter in the lab.
Problem 1: "My nanoparticles turned from red to blue/purple (for gold) or crashed out of solution immediately after I added the Carboxy-PEG5 ligand."
-
Likely Cause: Catastrophic aggregation due to charge neutralization. This often happens when the addition of the acidic Carboxy-PEG5 solution causes a sudden, localized drop in pH, neutralizing the nanoparticle's stabilizing surface charge before the new ligand has a chance to attach and provide steric protection.
-
Diagnostic Workflow & Solutions:
-
Check the pH: Before and after adding the ligand, measure the pH of your nanoparticle solution. A significant drop confirms this is the issue.
-
pH Adjustment Strategy:
-
Pre-adjust Ligand pH: Prepare a stock solution of Carboxy-PEG5 and carefully adjust its pH to be slightly above its pKa (e.g., pH 5.5-6.0) before adding it to the nanoparticles. Use a dilute base like NaOH. This ensures the carboxyl group is deprotonated and the overall pH of the nanoparticle solution is not drastically lowered.
-
Buffered System: Perform the entire reaction in a suitable buffer, such as MES buffer at pH 6.0, which is ideal for subsequent EDC/NHS chemistry and helps prevent pH fluctuations.[14]
-
-
Control the Rate of Addition: Add the Carboxy-PEG5 solution dropwise while vigorously stirring or sonicating the nanoparticle suspension. This prevents localized high concentrations and pH shocks.[15]
-
Problem 2: "My DLS results show a massive increase in hydrodynamic diameter and a high Polydispersity Index (PDI > 0.3) after the reaction."
-
Likely Cause: Partial or widespread aggregation. While the nanoparticles may not have visibly precipitated, they are forming small clusters in solution. This indicates suboptimal reaction conditions. DLS is highly sensitive to even small populations of aggregates.[16][17]
-
Diagnostic Workflow & Solutions:
-
Review Reaction Stoichiometry: An incorrect ratio of ligand to nanoparticles can be a cause.
-
Too Little Ligand: Incomplete surface coverage leaves bare patches on the nanoparticles, which can stick together.
-
Too Much Ligand: Excess, unattached Carboxy-PEG5 in solution can sometimes induce depletion flocculation, a phenomenon where the free polymer pushes nanoparticles together.
-
-
Optimize Ligand Concentration: Perform a titration experiment, testing a range of Carboxy-PEG5 concentrations while keeping the nanoparticle concentration constant. Monitor the outcomes using DLS to find the optimal ratio that minimizes the hydrodynamic diameter and PDI.
-
Purification is Key: After the reaction, it's crucial to remove excess reactants and any small aggregates.
-
Centrifugation: Use carefully controlled centrifugation speeds. A gentle spin can pellet larger aggregates while leaving well-dispersed, modified nanoparticles in the supernatant. Be aware that too high a speed will pellet everything.
-
Tangential Flow Filtration (TFF): For larger volumes, TFF is an excellent method for purification and buffer exchange without the high g-forces of centrifugation.
-
-
Problem 3: "My Zeta Potential is close to neutral (e.g., -5 mV) after modification, and the particles are unstable over time."
-
Likely Cause: Incomplete or unsuccessful surface modification. A successful modification with Carboxy-PEG5 should result in a significant negative zeta potential (typically more negative than -25 mV) at neutral pH, due to the deprotonated carboxyl groups.[18] A value near zero indicates that the stabilizing charges have been lost without being replaced by the new, charged ligand.
-
Diagnostic Workflow & Solutions:
-
Confirm Covalent Attachment (if using EDC/NHS): If you are using coupling agents like EDC/NHS to form an amide bond to an amine-functionalized nanoparticle, the chemistry itself might be the issue.
-
Use a Two-Step Protocol: Activate the Carboxy-PEG5 with EDC/NHS first in an acidic buffer (pH ~6.0), then purify away the excess coupling agents before adding your amine-functionalized nanoparticles in a coupling buffer (pH 7.2-8.5).[14][19] This prevents the EDC from cross-linking your nanoparticles.[19]
-
Use Fresh Reagents: EDC is highly susceptible to hydrolysis and loses activity quickly. Always use freshly prepared EDC and NHS solutions.[14]
-
-
Verify Surface Chemistry: Use a characterization technique like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the characteristic PEG ether bonds (~1100 cm⁻¹) and carboxyl peaks on the nanoparticle surface after modification.
-
Re-evaluate pH: The final zeta potential is highly pH-dependent.[20] Ensure your measurements are being taken in a consistent, buffered solution (e.g., 10 mM NaCl) to get a reliable reading. Measure zeta potential across a pH range to understand the surface charge behavior.[21]
-
Part 3: Best Practices & Protocols
Visualizing the Workflow
The following diagram outlines a robust workflow for modifying nanoparticles with Carboxy-PEG5, incorporating critical quality control steps to prevent aggregation.
Caption: A validated workflow for nanoparticle modification with built-in quality control.
Generalized Protocol for Ligand Exchange on Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol describes a passive ligand exchange process. For covalent conjugation (e.g., to amine-NPs), refer to EDC/NHS protocols.[14]
-
Initial Characterization (QC 1):
-
Measure the hydrodynamic diameter, PDI, and zeta potential of your stock citrate-capped AuNPs. The PDI should be < 0.2, and the zeta potential should be highly negative (e.g., < -30 mV). TEM can be used to confirm the core size and morphology.[22]
-
-
Ligand Preparation:
-
Prepare a 10 mM stock solution of Carboxy-PEG5 in ultrapure water.
-
Adjust the pH of this stock solution to ~6.0 using 0.1 M NaOH. This deprotonates the carboxyl group, enhancing its water solubility and binding affinity.
-
-
Ligand Exchange Reaction:
-
In a clean glass vial, add your AuNP solution.
-
Place the vial on a stir plate with a small stir bar, or in an ultrasonic bath.
-
Slowly, add the pH-adjusted Carboxy-PEG5 solution dropwise to the AuNPs to achieve the desired final concentration (optimization may be required, start with a 10,000:1 molar ratio of ligand to AuNP).[23]
-
Allow the reaction to incubate at room temperature with gentle stirring for at least 4 hours, or overnight for more complete exchange.
-
-
Purification:
-
Transfer the solution to a centrifuge tube.
-
Centrifuge at a speed sufficient to pellet the AuNPs without causing irreversible aggregation (this requires optimization; for 20 nm AuNPs, ~12,000 x g for 15 minutes is a starting point).
-
Carefully remove the supernatant, which contains excess ligand and unbound reactants.
-
Resuspend the nanoparticle pellet in your desired storage buffer (e.g., 2 mM sodium citrate, pH 7). Sonication may be required to fully resuspend the pellet.
-
Repeat the wash/centrifugation cycle two more times.
-
-
Final Characterization (QC 2):
Data Summary: Critical Parameters
The optimal conditions can vary based on nanoparticle type and size. The following table provides a general starting point.
| Parameter | Gold Nanoparticles (Citrate-capped) | Iron Oxide NPs (Amine-functionalized) | Justification |
| Reaction Buffer | 2-5 mM Sodium Citrate | 10 mM MES, pH 6.0 | Citrate maintains initial stability. MES is ideal for EDC/NHS activation step.[14] |
| Optimal pH | 6.0 - 8.0 | Activation: 5.5-6.5; Coupling: 7.2-8.5 | Balances ligand charge and NP stability. EDC/NHS chemistry has specific pH requirements.[19] |
| Ligand:NP Ratio | 10,000:1 to 50,000:1 (molar) | 5,000:1 to 20,000:1 (molar) | A large excess drives the ligand exchange reaction to completion.[23] |
| Expected Zeta Potential | < -30 mV (at pH 7) | < -30 mV (at pH 7) | Indicates successful surface functionalization with negatively charged carboxyl groups.[18][25] |
Part 4: Visualizing the Mechanism of Aggregation vs. Stabilization
Understanding the interplay of forces at the nanoparticle surface is key to preventing aggregation.
Caption: Competing pathways of aggregation vs. successful steric stabilization.
This diagram illustrates the critical choice point in the experimental process. An uncontrolled addition of the acidic ligand neutralizes the nanoparticle's protective charge, leading to rapid and irreversible aggregation. In contrast, a controlled, pH-managed addition allows the Carboxy-PEG5 to bind, creating a new, robust steric and electrostatic barrier that ensures long-term stability.[26]
References
-
Bawarski, W. E., et al. (2008). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Nonspecific Binding. Langmuir. Available at: [Link]
-
Bawarski, W. E., et al. (2008). Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. Semantic Scholar. Available at: [Link]
-
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]
-
Danaei, M., et al. (2017). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. PMC - NIH. Available at: [Link]
-
ResearchGate. (2024). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups?. ResearchGate. Available at: [Link]
-
Kim, D., et al. (2024). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. PMC - PubMed Central. Available at: [Link]
-
Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM. Delong America. Available at: [Link]
-
Nanopartz. (n.d.). All About EDC Chemistry with Gold Nanoparticles. Nanopartz. Available at: [Link]
-
ResearchGate. (n.d.). Ligand exchange reactions and PEG stabilization of gold nanoparticles. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Analyzing the zeta potential at each step of the surface modification... ResearchGate. Available at: [Link]
-
Gaikwad, S., et al. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing. Available at: [Link]
-
Patsnap. (2025). Carboxylic Acid Applications in Nanotechnology: Future Insights. Patsnap Eureka. Available at: [Link]
-
ResearchGate. (n.d.). The stability and assembly of sterically stabilized non-polar nanoparticles. ResearchGate. Available at: [Link]
-
TRUNNANO. (n.d.). How to improve nanoparticles to make them more superior nanomaterials. TRUNNANO. Available at: [Link]
-
Kister, T., et al. (2022). The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets. Nano Letters - ACS Publications. Available at: [Link]
-
nanoComposix. (n.d.). ZETA POTENTIAL ANALYSIS OF NANOPARTICLES. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2025). Understanding the interplay between pH and charges for theranostic nanomaterials. Nanoscale (RSC Publishing). Available at: [Link]
-
Pugliese, G., et al. (2022). Reversible assembly of nanoparticles: theory, strategies and computational simulations. Nanoscale (RSC Publishing). Available at: [Link]
-
Lim, J., et al. (2012). Characterization of magnetic nanoparticle by dynamic light scattering. PMC - NIH. Available at: [Link]
-
Clift, M. J. D., et al. (2012). Features of Thiolated Ligands Promoting Resistance to Ligand Exchange in Self-Assembled Monolayers on Gold Nanoparticles. Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]
-
Patsnap. (2025). Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation. Patsnap Eureka. Available at: [Link]
-
ResearchGate. (2025). Aggregation and Dispersion Behavior Control of Nanoparticles by Surface Structure Design. ResearchGate. Available at: [Link]
-
Liberman, A., et al. (2025). Cross-reactivities in conjugation reactions involving iron oxide nanoparticles. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). DLVO theory. Wikipedia. Available at: [Link]
-
Xia, Y., et al. (2018). Enabling Complete Ligand Exchange on the Surface of Gold Nanocrystals through the Deposition and Then Etching of Silver. Journal of the American Chemical Society. Available at: [Link]
-
Xia, Y., et al. (2019). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2025). On the Use of pH Titration to Quantitatively Characterize Colloidal Nanoparticles. ResearchGate. Available at: [Link]
-
Patsnap. (2025). Case Study: Surface Modification Impact on Zeta Potential and Colloid Lifetime. Patsnap Eureka. Available at: [Link]
-
MDPI. (2023). Bactericidal and Antineoplastic Properties of Phyto-Formulated Nano Gold Composite Using Dwarf Copperleaf Plant. MDPI. Available at: [Link]
-
MDPI. (n.d.). One-Step Synthesis of PEG-Functionalized Gold Nanoparticles: Impact of Low Precursor Concentrations on Physicochemical Propertie. MDPI. Available at: [Link]
-
Priya, R., et al. (2022). Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. PMC - PubMed Central. Available at: [Link]
-
Plotnikova, E., et al. (2022). Exposure to metal nanoparticles changes zeta potentials of Rhodococcus cells. PMC - NIH. Available at: [Link]
-
Covert, D. C., et al. (2021). Interfacial Steric and Molecular Bonding Effects Contributing to the Stability of Neutrally Charged Nanoemulsions. Langmuir - ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). PEG modification of carboxylated nanoparticles. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles?. MDPI. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Wang, C., et al. (2017). Precipitation of PEG/Carboxyl-Modified Gold Nanoparticles with Magnesium Pyrophosphate: A New Platform for Real-Time Monitoring of Loop-Mediated Isothermal Amplification. ACS Publications. Available at: [Link]
-
ChemBK. (2024). This compound. ChemBK. Available at: [Link]
-
MDPI. (n.d.). PEGylated Gold Nanoparticles Grafted with N-Acetyl-L-Cysteine for Polymer Modification. MDPI. Available at: [Link]
Sources
- 1. This compound | 16024-66-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
- 4. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanotrun.com [nanotrun.com]
- 6. DLVO theory - Wikipedia [en.wikipedia.org]
- 7. Understanding the interplay between pH and charges for theranostic nanomaterials - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03706E [pubs.rsc.org]
- 8. Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles? [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. mdpi.com [mdpi.com]
- 16. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. delongamerica.com [delongamerica.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Case Study: Surface Modification Impact on Zeta Potential and Colloid Lifetime [eureka.patsnap.com]
- 26. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: A Technical Support Guide
Welcome to the technical support center for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. This guide is designed for our valued partners in research, science, and drug development. Here, we will delve into the critical aspects of storage, stability, and troubleshooting for this versatile molecule, providing you with the insights needed to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the correct nomenclature for this molecule? I have seen it referred to as both mPEG4-CH2COOH and mPEG5-CH2COOH.
This is a common point of confusion that arises from different conventions in naming polyethylene glycol (PEG) linkers. The designation "PEGn" can refer to either the number of oxygen atoms or the number of ethylene glycol repeating units.
-
mPEG4-CH2COOH : In this nomenclature, the "4" refers to the four ethylene glycol units, -(CH₂CH₂O)₄-.
-
mPEG5-CH2COOH : This naming convention counts the total number of oxygen atoms in the polyethylene glycol chain, which in this case is five.
Both names refer to the same chemical structure with the CAS number 16024-66-1. To avoid ambiguity, it is always best to refer to the molecule by its full chemical name or its CAS number.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this reagent should be stored at -20°C for long-term storage and at 2-8°C for short-term use. It is crucial to protect it from moisture and light.
Q3: Is this compound hygroscopic?
Yes, polyethylene glycol and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. The extent of hygroscopicity is influenced by the molecular weight and the ambient humidity. It is essential to handle the compound in a dry environment and to tightly seal the container after use to prevent degradation and ensure accurate weighing for your experiments.
Q4: What are the primary degradation pathways for this molecule?
The main degradation pathway of concern is the oxidative degradation of the polyethylene glycol backbone . This process can be initiated by exposure to oxygen, light, and trace metal ions. The ether linkages are susceptible to oxidation, which can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. This can affect the purity and reactivity of the compound. While the terminal carboxylic acid is a stable functional group, the integrity of the entire molecule relies on the stability of the PEG chain.
Q5: What solvents are compatible with this compound?
This compound is soluble in water and common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).
Troubleshooting Guide: Amide Coupling Reactions
A primary application of this compound is its use as a linker in bioconjugation, typically through the formation of an amide bond with a primary amine. The most common method for this is the use of carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS. Below are common issues and their solutions.
Issue 1: Low or No Conjugation Yield
-
Cause A: Inactive EDC or NHS. These reagents are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.
-
Solution: Use fresh, high-quality EDC and NHS. Allow the vials to equilibrate to room temperature before opening to prevent moisture condensation. Store desiccated at -20°C.
-
-
Cause B: Suboptimal pH. The two steps of the reaction, activation and coupling, have different optimal pH ranges.
-
Solution: Perform the carboxyl activation step (with EDC/NHS) at a pH of 4.5-6.0 using a buffer like MES. For the subsequent amine coupling step, raise the pH to 7.2-8.0 with a buffer such as PBS.
-
-
Cause C: Presence of Competing Nucleophiles. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the activated carboxylic acid.
-
Solution: Use non-amine and non-carboxylate buffers for the reaction. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.
-
-
Cause D: Hydrolysis of the Activated NHS Ester. The NHS ester intermediate is susceptible to hydrolysis, especially in aqueous solutions, which reverts it back to the original carboxylic acid.
-
Solution: Perform the conjugation step immediately after the activation of the carboxyl group. Running the reaction at 4°C for a longer duration can sometimes improve the yield by slowing the rate of hydrolysis.
-
Issue 2: Precipitation During the Reaction
-
Cause A: High Degree of PEGylation. Excessive modification of a protein with PEG chains can lead to a decrease in its solubility.
-
Solution: Reduce the molar excess of the activated PEG linker in your reaction.
-
-
Cause B: Unsuitable Buffer Conditions. The buffer may not be optimal for maintaining the stability and solubility of your protein or the final conjugate.
-
Solution: Ensure your protein is in a buffer that maintains its stability throughout the reaction process.
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Long-Term Storage | -20°C, desiccated, protected from light | Minimizes oxidative degradation and hydrolysis. |
| Short-Term Storage | 2-8°C, desiccated, protected from light | Suitable for reagents that will be used within a few weeks. |
| Activation pH (EDC/NHS) | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate. |
| Coupling pH (to Amine) | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. |
| EDC Molar Excess | 2-10 fold over the carboxylic acid | Ensures efficient activation of the carboxylic acid. |
| NHS/Sulfo-NHS Molar Excess | 2-5 fold over the carboxylic acid | Stabilizes the active intermediate, improving coupling efficiency. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Amine Conjugation
This protocol provides a general framework for conjugating this compound to an amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing molecule in Coupling Buffer
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
-
Activation of the PEG Linker:
-
Dissolve the this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the PEG solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine:
-
Immediately add the activated PEG linker solution to your amine-containing molecule solution in Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
The molar ratio of activated PEG to the amine will need to be optimized for your specific application, but a starting point of a 10- to 20-fold molar excess of PEG is common.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to stop the reaction.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or through dialysis/ultrafiltration. For higher purity, further chromatographic purification using techniques like SEC or IEX may be necessary.
-
Visualizations
Caption: Troubleshooting workflow for low-yield EDC/NHS coupling reactions.
References
-
Thermo-oxidative degradation of poly(ethylene glycol)/poly(L-lactic acid) blends. This article discusses the mechanism of thermo-oxidative degradation of PEG, which is relevant to understanding the stability of the PEG backbone in the topic compound. [Link]
-
Shelf Lives of Common Chemical Reagents - OnePointe Solutions. This article provides general guidance on the shelf life and storage of chemical reagents. [Link]
-
What is the reagent shelf life? - Hach. This resource discusses the factors that affect the shelf life of chemical reagents. [Link]
Technical Support Center: Avoiding Ether Bond Cleavage During the Oxidation of Polyethylene Glycols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful oxidation of polyethylene glycols (PEGs) while minimizing the common pitfall of ether bond cleavage. Maintaining the integrity of the PEG backbone is critical for the efficacy and safety of PEGylated therapeutics and other advanced materials. This resource is designed to equip you with the knowledge to navigate the complexities of PEG chemistry.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the oxidation of polyethylene glycols and the preservation of their polymeric backbone.
1. Why is it critical to avoid ether bond cleavage during PEG oxidation?
The precise molecular weight and defined structure of polyethylene glycol are fundamental to its function in drug delivery and other biomedical applications. Ether bond cleavage leads to the degradation of the polymer chain, resulting in a lower average molecular weight and a broader molecular weight distribution.[1] This can have significant consequences, including altered pharmacokinetic profiles, reduced efficacy, and potential toxicity of the final product. Therefore, preserving the integrity of the PEG backbone is paramount.
2. What are the primary mechanisms leading to PEG backbone cleavage during oxidation?
Ether bonds, while generally stable, can be susceptible to cleavage under harsh oxidative conditions.[2] The primary mechanism involves the formation of radical species that can abstract a hydrogen atom from the carbon adjacent to the ether oxygen.[3][4] This leads to the formation of an unstable hemiacetal which can then decompose, resulting in chain scission.[3][4] Over-oxidation, especially with aggressive oxidizing agents or at elevated temperatures, can promote these undesirable side reactions.[5][6]
3. Which oxidizing agents are known to cause significant ether bond cleavage?
Strong, non-selective oxidizing agents are more likely to cause degradation of the PEG backbone. For instance, reagents like potassium permanganate (KMnO4) in alkaline solution, while capable of oxidizing the terminal hydroxyl groups, are also known to cause appreciable chain cleavage.[7] Similarly, Fenton-type reactions, which generate highly reactive hydroxyl radicals, can lead to significant degradation of the PEG chain.[8]
4. What are the recommended methods for the selective oxidation of PEG's terminal hydroxyl groups?
To avoid ether bond cleavage, it is crucial to employ mild and selective oxidation methods that specifically target the terminal hydroxyl groups. Some of the most effective and widely used methods include:
-
TEMPO-mediated oxidation: This method utilizes a stable nitroxyl radical, (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite. It is highly selective for primary alcohols and proceeds under mild conditions, making it an excellent choice for PEG oxidation.[9][10]
-
Dess-Martin Periodinane (DMP) oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[11][12][13] Its high functional group tolerance makes it suitable for complex PEG derivatives.[11]
-
Swern and related DMSO-based oxidations: The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, followed by a hindered base.[14][15][16] It is a very mild and efficient method for oxidizing primary alcohols to aldehydes, with minimal risk of over-oxidation to carboxylic acids.[15][16]
5. How can I verify the integrity of the PEG backbone after an oxidation reaction?
Several analytical techniques can be employed to confirm that the PEG backbone has not been cleaved during the oxidation process:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most direct method to assess changes in molecular weight and molecular weight distribution. A shift to lower molecular weight or a broadening of the distribution is indicative of chain cleavage.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can provide detailed information about the molecular weight of the polymer and can be used to identify degradation products.[1][17] LC/MS methods can be particularly powerful for characterizing PEG and its modifications.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the oxidized end-groups and to check for the appearance of signals that might indicate degradation products.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during PEG oxidation, with a focus on preventing ether bond cleavage.
| Problem | Potential Cause | Recommended Solution |
| Significant decrease in average molecular weight (confirmed by GPC/SEC). | The oxidizing agent is too harsh and is cleaving the ether bonds in the PEG backbone. | Switch to a milder, more selective oxidizing agent such as TEMPO, Dess-Martin Periodinane, or a Swern-type oxidation.[9][11][14] |
| Reaction temperature is too high, promoting thermal-oxidative degradation.[5] | Perform the reaction at a lower temperature. Swern oxidations, for example, are typically carried out at -78 °C.[14][19] | |
| Low yield of the desired oxidized product. | Incomplete reaction due to insufficient oxidant or reaction time. | Increase the equivalents of the oxidizing agent or extend the reaction time. Monitor the reaction progress by TLC or another appropriate method. |
| The chosen oxidation method is not suitable for the specific PEG derivative. | Review the literature for oxidation methods that have been successfully applied to similar PEG structures. | |
| Presence of low molecular weight impurities in the final product. | Ether bond cleavage has occurred, generating smaller PEG fragments. | Purify the product using dialysis, size exclusion chromatography, or precipitation to remove the low molecular weight impurities. Optimize the reaction conditions as described above to prevent future cleavage. |
| Side reactions with the oxidizing agent or byproducts. | Ensure the reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture. Use high-purity solvents and reagents. | |
| Incomplete oxidation of terminal hydroxyl groups. | Steric hindrance around the hydroxyl groups. | Consider using a less sterically demanding oxidizing agent. Increasing the reaction temperature slightly (while monitoring for degradation) may also improve conversion. |
| Deactivation of the oxidizing agent. | Ensure that the oxidizing agent is fresh and has been stored correctly. Some reagents, like DMP, can be sensitive to moisture. |
Recommended Experimental Protocols
The following are detailed, step-by-step protocols for selective oxidation of PEG terminal hydroxyl groups.
Protocol 1: TEMPO-Mediated Oxidation of PEG-diol to PEG-dialdehyde
This protocol is adapted from methodologies known for their high selectivity and efficiency.[9]
Materials:
-
Polyethylene glycol (diol)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration determined by titration)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PEG-diol in a mixture of DCM and a saturated aqueous solution of NaHCO₃ in a round-bottom flask equipped with a magnetic stirrer.
-
Add catalytic amounts of TEMPO and KBr to the stirring solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution dropwise while vigorously stirring. Monitor the reaction progress by TLC (staining with an appropriate agent like permanganate).
-
Once the reaction is complete (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure to obtain the PEG-dialdehyde.
Key Considerations:
-
The pH of the reaction should be maintained around 8-9 for optimal reactivity of the TEMPO catalyst.
-
The concentration of the NaOCl solution should be accurately known to ensure the correct stoichiometry.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of PEG-alcohol
This protocol is based on the widely used Dess-Martin oxidation, known for its mildness and broad functional group compatibility.[11][13][20]
Materials:
-
Polyethylene glycol (mono- or di-ol)
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PEG-alcohol in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP (typically 1.1-1.5 equivalents per hydroxyl group) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.[13]
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxidized PEG.
Key Considerations:
-
DMP is sensitive to moisture, so anhydrous conditions are recommended for optimal results.
-
DMP can be explosive under certain conditions, so it should be handled with care.[12][20]
Protocol 3: Swern Oxidation of PEG-alcohol
The Swern oxidation is an excellent choice for sensitive substrates due to its very mild reaction conditions.[14][16][19]
Materials:
-
Polyethylene glycol (mono- or di-ol)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N) or another hindered base (e.g., diisopropylethylamine)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution. Stir for 10-15 minutes.
-
Add a solution of the PEG-alcohol in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.
-
Add the hindered base (e.g., triethylamine, at least 5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a dilute acid solution (e.g., 1% HCl), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Key Considerations:
-
The reaction must be kept at low temperatures (below -60 °C) until the addition of the base to avoid side reactions.[14]
-
The byproducts of the Swern oxidation, such as dimethyl sulfide, are volatile and have a strong, unpleasant odor, so the reaction should be performed in a well-ventilated fume hood.[14][16]
Visualization & Diagrams
Decision-Making Workflow for PEG Oxidation
The following diagram illustrates a logical workflow for selecting an appropriate oxidation method for polyethylene glycols, prioritizing the preservation of the ether backbone.
A decision tree for selecting the optimal PEG oxidation method.
Simplified Mechanism of TEMPO-Mediated Oxidation
This diagram illustrates the catalytic cycle of TEMPO in the oxidation of a primary alcohol to an aldehyde, a process that avoids harsh conditions that could lead to ether bond cleavage.
The catalytic cycle of TEMPO for selective alcohol oxidation.
References
-
Kawai, F. (Date not available). Oxidative mechanism for ether scission of PEG by a synergistic mixed culture. ResearchGate. Link
-
Kinsella, G. K., et al. (2009). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH. Link
-
Desai, R. M., et al. (2015). Determination of the in vivo degradation mechanism of PEGDA hydrogels. PMC - NIH. Link
-
Goding, J. A., et al. (2022). A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Wiley Online Library. Link
-
Wang, X., et al. (2021). Boosting the Oxidative Potential of Polyethylene Glycol-Based Polymer Electrolyte to 4.36 V by Spatially Restricting Hydroxyl Groups for High-Voltage Flexible Lithium-Ion Battery Applications. PMC - NIH. Link
-
(Author not available). (Date not available). Thermal oxidative degradation of PEG. ResearchGate. Link
-
(Author not available). (Date not available). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). ResearchGate. Link
-
(Author not available). (Date not available). Bacterial oxidation of polyethylene glycol. ResearchGate. Link
-
Rao, K. V. S. K., Nadh, R. V., & Narasaiah, M. (2018). A Kinetic Study on the Oxidation of Pharmaceutically Significant PEG–400 by Periodate. Rasayan Journal of Chemistry. Link
-
(Author not available). (Date not available). Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. ResearchGate. Link
-
Chemistry For Everyone. (2024, May 22). Does Oxidation Cause Polyethylene To Degrade? YouTube. Link
-
Wikipedia contributors. (2024, April 1). Dess–Martin periodinane. Wikipedia. Link
-
Boeckman, R. K., et al. (1998). The dess-martin periodinane. Organic Syntheses Procedure. Link
-
Chen, Y., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. Link
-
Hahn, L., et al. (2016). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society. Link
-
Knifton, J. F. (1989). Cleavage of polyethylene glycol ethers by hydrolysis. Google Patents. Link
-
Jessop, P. G., et al. (2008). The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide. PubMed. Link
-
Mousavi, D. (2015). How can I oxidize a terminal PEG (MW:2000) hydroxyl group. ResearchGate. Link
-
(Author not available). (Date not available). Catalytic Oxidative Deformylation of Polyethylene Glycols with the Participation of Molecular Oxygen. ResearchGate. Link
-
OC Lectures. (2019, July 25). 07.13 Dess-Martin Periodinane. YouTube. Link
-
Blaschke, T., et al. (2020). Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. PubMed. Link
-
Wikipedia contributors. (2023, December 29). Ether cleavage. Wikipedia. Link
-
Weidner, S. M., et al. (2020). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). ScienceDirect. Link
-
Wikipedia contributors. (2024, April 1). Swern oxidation. Wikipedia. Link
-
(Author not available). (Date not available). Dess-Martin Periodinane (DMP). Common Organic Chemistry. Link
-
(Author not available). (2019, July 10). Swern Oxidation. Organic Chemistry. Link
-
(Author not available). (Date not available). Dess-Martin Oxidation. Organic Chemistry Portal. Link
-
(Author not available). (Date not available). Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials. Sigma-Aldrich. Link
-
(Author not available). (1978). Bacterial oxidation of polyethylene glycol. PMC - NIH. Link
- Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
-
(Author not available). (Date not available). Swern Oxidation. Organic Chemistry Portal. Link
-
Ilisz, I., et al. (2007). Degradation of polyethylene glycol by Fenton reaction: a comparative study. PubMed. Link
-
Llorens, L. (Date not available). Swern Oxidation: Reaction Mechanism. NROChemistry. Link
-
(Author not available). (Date not available). Polyethylene Glycols as Efficient Catalysts for the Oxidation of Xanthine Alkaloids by Ceric Ammonium Nitrate in Acetonitrile: A Kinetic and Mechanistic Approach. ResearchGate. Link
-
(Author not available). (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Link
-
Pozzi, G., et al. (2004). Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. figshare. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of polyethylene glycol by Fenton reaction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - Poly(ethylene glycol)-Supported TEMPO:â An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols - figshare - Figshare [figshare.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Swern Oxidation [organic-chemistry.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Characterization of 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a monodisperse polyethylene glycol (PEG) derivative, is a critical component in modern drug delivery systems, bioconjugation, and nanotechnology. Its hydrophilic nature enhances the solubility and circulation half-life of conjugated therapeutics, while the terminal carboxylic acid provides a versatile handle for covalent attachment to various biomolecules.[1] The precise structural integrity and purity of this linker are paramount to ensure the efficacy and safety of the final product. This guide provides an in-depth technical comparison of two primary analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices and compare these methods with other relevant alternatives.
The Analytical Imperative: Why In-Depth Characterization Matters
In the realm of drug development, the adage "you are what you can measure" holds profound significance. For a molecule like this compound, which serves as a linker between a therapeutic agent and a carrier or a biomolecule, its precise length, monofunctionality, and purity are not mere quality control metrics—they are determinants of the final conjugate's therapeutic index. Incomplete reactions or the presence of impurities, such as the corresponding diol, can lead to batch-to-batch variability, reduced efficacy, and potential immunogenicity. Therefore, robust analytical characterization is a non-negotiable aspect of its application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled technique for elucidating the chemical structure of molecules in solution. It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, making it an ideal tool for the unambiguous identification of this compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize a wide range of organic molecules and its relatively simple residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiment: A standard one-dimensional proton experiment is sufficient.
-
Key Parameters:
-
Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for quantitative analysis of small molecules.
-
-
-
¹³C NMR Acquisition:
-
Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain a spectrum with single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Predicted ¹H and ¹³C NMR Data and Interpretation
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established NMR principles and data from structurally similar PEG derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (CH₃ O-) | ~3.38 | Singlet | 3H | The methyl protons are in a shielded environment at the terminus of the PEG chain. |
| b (-OCH₂ CH₂ O-) | ~3.64 | Multiplet | 16H | The repeating methylene units of the PEG backbone produce a complex, overlapping multiplet. |
| c (-OCH₂ COOH) | ~4.15 | Singlet | 2H | These methylene protons are adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |
| d (-COOH ) | ~11-12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. Its position can be concentration and solvent-dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| a (C H₃O-) | ~59.0 | The terminal methoxy carbon. |
| b (-OC H₂C H₂O-) | ~70.5 | The repeating methylene carbons of the PEG backbone. |
| c (-OC H₂COOH) | ~68.7 | The methylene carbon adjacent to the carboxylic acid group. |
| d (-C OOH) | ~171.0 | The carbonyl carbon of the carboxylic acid group is significantly deshielded. |
Expertise in Practice: The integration ratio of the terminal methoxy protons (a ) to the methylene protons adjacent to the carboxylic acid (c ) should be 3:2. Any significant deviation from this ratio could indicate the presence of impurities, such as the corresponding diol, which would lack the methoxy signal.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it is an excellent tool for confirming the molecular weight and providing insights into its structure through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.
-
Ionization Mode: Electrospray ionization (ESI) is the preferred method for polar molecules like PEG derivatives as it is a soft ionization technique that minimizes in-source fragmentation. Both positive and negative ion modes can be used.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements.
-
MS/MS Analysis: To induce fragmentation, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest is isolated and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Predicted Mass Spectrometry Data and Interpretation
Table 3: Predicted m/z Values in ESI-MS
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 267.14 | The protonated molecular ion in positive ion mode. |
| [M+Na]⁺ | 289.12 | PEG derivatives have a high affinity for sodium ions, so the sodium adduct is commonly observed. |
| [M-H]⁻ | 265.13 | The deprotonated molecular ion in negative ion mode. |
Fragmentation Pattern: The fragmentation of PEG derivatives in CID is well-characterized and primarily proceeds through the cleavage of the C-O and C-C bonds of the ethylene glycol backbone, leading to a characteristic loss of 44 Da (C₂H₄O) units.
Caption: Predicted ESI-MS/MS fragmentation pathway of [M+H]⁺.
Comparative Analysis: NMR vs. Mass Spectrometry and Alternative Techniques
Both NMR and mass spectrometry provide critical and often complementary information for the characterization of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, connectivity, and stereochemistry. Quantitative purity assessment. | Accurate molecular weight determination and elemental composition. Structural information from fragmentation. |
| Strengths | Unambiguous structure elucidation. Non-destructive. Good for identifying and quantifying impurities. | High sensitivity. Can be coupled with chromatography for complex mixture analysis. |
| Limitations | Lower sensitivity compared to MS. Can be challenging for very complex mixtures. | Isomeric compounds can be difficult to distinguish. Ionization efficiency can vary. |
Alternative Characterization Techniques
While NMR and MS are primary tools, other techniques offer valuable insights, particularly for purity assessment.
-
High-Performance Liquid Chromatography (HPLC): When coupled with universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), HPLC is excellent for separating and quantifying non-volatile impurities, even those lacking a UV chromophore.[2]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume and is useful for identifying higher molecular weight oligomeric impurities or aggregates.[3]
Caption: A typical workflow for the comprehensive characterization.
Conclusion: A Multi-faceted Approach to Quality Assurance
The robust characterization of this compound is not a single-method endeavor but rather a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural confirmation, while mass spectrometry offers precise molecular weight verification and fragmentation data. When complemented with chromatographic techniques for impurity profiling, a comprehensive and reliable assessment of the material's quality can be achieved. For researchers and drug development professionals, this multi-faceted approach is essential for ensuring the consistency, safety, and efficacy of the final therapeutic products.
References
-
LookChem. (2025). This compound. [Link]
Sources
A Senior Application Scientist's Guide to Analytical Techniques for Assessing the Purity of PEG Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The process of attaching polyethylene glycol (PEG) chains to molecules, known as PEGylation, is a cornerstone of modern drug development. It can dramatically improve the pharmacokinetic profiles of therapeutics, enhancing solubility, stability, and circulation half-life while reducing immunogenicity.[1][2] However, the success of a PEGylated product is fundamentally dependent on the purity and precise characterization of the PEG derivative itself. Impurities, such as unreacted starting materials or undesired side products, and uncontrolled polydispersity can have significant consequences for the efficacy and safety of the final drug product.
This guide provides an in-depth comparison of the core analytical techniques used to assess the purity of PEG derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a framework for developing a robust, multi-technique approach to ensure the quality and consistency of your materials.
The Inherent Challenge: Understanding Polydispersity
Unlike small molecules with a single, defined molecular weight, synthetic polymers like PEG are inherently polydisperse. They consist of a population of molecules with a distribution of chain lengths and, therefore, molecular weights. The Polydispersity Index (PDI) is the critical measure of this distribution's breadth.[3]
PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn):
A PDI value of 1.0 indicates a perfectly monodisperse sample where all polymer chains are identical in length—a theoretical ideal rarely achieved in practice.[6] A lower PDI signifies a narrower, more uniform distribution, which is highly desirable for therapeutic applications as it leads to more consistent product performance.[4][6] Conversely, a high PDI indicates a broad distribution of chain lengths, which can lead to batch-to-batch variability and unpredictable behavior in vivo.[7] Therefore, the first step in purity assessment is always to characterize this distribution.
Core Analytical Techniques: A Comparative Overview
No single technique can provide a complete picture of a PEG derivative's purity. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is essential for comprehensive characterization. The four pillars of PEG analysis are Size Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Size Exclusion Chromatography (SEC/GPC): The Molecular Weight Distribution Authority
Core Principle: SEC, also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[] The system consists of a column packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees, increasing their path length and causing them to elute later.[9] This separation mechanism makes SEC the gold standard for determining molecular weight distribution and PDI.
Why We Use It: SEC is the most direct method for visualizing the distribution of polymer chain sizes in a sample. It allows for the calculation of Mn, Mw, and subsequently, the PDI. When coupled with detectors like Multi-Angle Light Scattering (MALS), it can provide absolute molecular weight determination without relying on column calibration with standards.[10]
Detailed Experimental Protocol: SEC-MALS Analysis of a PEG Derivative
-
System Preparation:
-
Mobile Phase: Prepare an appropriate mobile phase, typically a buffer like 100 mM sodium phosphate with an added salt (e.g., 150 mM NaCl) to minimize ionic interactions between the analyte and the stationary phase. Filter (0.22 µm) and thoroughly degas the mobile phase.
-
Column: Select an SEC column with a pore size appropriate for the expected molecular weight range of the PEG derivative.[9] Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved across all detectors (UV, Refractive Index, MALS).[11]
-
-
Calibration (for conventional SEC):
-
Prepare a series of narrow PDI PEG standards of known molecular weights.
-
Inject each standard individually and record the retention time.
-
Create a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the PEG derivative sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Ensure complete dissolution.
-
Inject the sample onto the equilibrated SEC system.
-
Collect the data from all detectors.
-
-
Data Processing:
-
For SEC-MALS: Use specialized software (e.g., ASTRA) to calculate the absolute molecular weight at each elution slice using data from the MALS and concentration detectors (RI or UV). From this, the software calculates Mn, Mw, and PDI.
-
For Conventional SEC: Using the calibration curve, determine the molecular weight corresponding to each point on the sample's chromatogram. The software then calculates Mn, Mw, and PDI based on this data.
-
-
System Validation: The protocol's validity is confirmed by the consistent performance of standards, a stable baseline, and reproducible results for replicate injections of the same sample.
High-Performance Liquid Chromatography (HPLC): The Purity and Impurity Specialist
Core Principle: HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For PEG derivatives, Reversed-Phase HPLC (RP-HPLC) is particularly powerful. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). More hydrophobic molecules interact more strongly with the stationary phase and are retained longer.
Why We Use It: While SEC separates by size, RP-HPLC separates by polarity. This makes it exceptionally effective for:
-
Assessing Functionalization: A functionalized PEG (e.g., PEG-NHS ester) will have a different polarity than the unfunctionalized PEG-diol starting material. RP-HPLC can separate and quantify the starting material from the desired product.
-
Detecting Small Molecule Impurities: It can resolve unreacted coupling reagents, protecting groups, or other synthesis byproducts from the main PEG derivative peak.
-
Analyzing PEGylated Conjugates: RP-HPLC is excellent for separating a PEGylated protein or peptide from its un-PEGylated form, allowing for the assessment of conjugation efficiency.[]
Since PEGs lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often used, as these detectors are universal for non-volatile analytes and are compatible with the gradient elution required for these separations.[13][14]
Detailed Experimental Protocol: RP-HPLC-ELSD for Purity Assessment
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved on the ELSD.
-
-
ELSD Setup:
-
Sample Analysis:
-
Dissolve the PEG derivative in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
-
Inject the sample (e.g., 20 µL).
-
Run a linear gradient program to elute the compounds. A typical gradient might be:
-
5% to 70% B over 20 minutes.
-
70% to 95% B over 2 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
-
Data Processing:
-
Integrate the peaks in the resulting chromatogram.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing retention times with known standards if available.
-
-
Trustworthiness Check: The method is validated by running a blank (injection of mobile phase) to check for system peaks and by ensuring peak shape and retention times are consistent across multiple injections.
Mass Spectrometry (MS): The Absolute Mass and Structure Confirmer
Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the most common technique.[15] The sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a flight tube. The time it takes for an ion to reach the detector is proportional to its mass, allowing for precise mass determination.
Why We Use It: MALDI-TOF MS provides an orthogonal confirmation of the polymer's identity and distribution.[16]
-
Absolute Molecular Weight: It directly measures the mass of individual polymer chains, providing absolute values for the distribution, unlike conventional SEC which is relative.[15]
-
Confirming Repeating Units: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit (44.03 Da for ethylene glycol), confirming the polymer's backbone identity.[15]
-
End-Group Analysis: High-resolution MALDI can confirm the masses of the terminal functional groups, verifying that the correct chemical modification has occurred.
-
Monitoring Reactions: It can be used to monitor the progress of a PEGylation reaction by observing the shift in the mass distribution of the starting material to the product.[17]
Detailed Experimental Protocol: MALDI-TOF MS of a PEG Derivative
-
Reagent Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, in a solvent like 50:50 acetonitrile:water with 0.1% TFA.[15]
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol. This is critical as PEGs ionize most effectively as alkali metal adducts (e.g., [M+Na]⁺).[15][18]
-
Sample Solution: Dissolve the PEG derivative in water or a suitable solvent to a concentration of ~1-2 mg/mL.[15]
-
-
Sample Spotting (Dried Droplet Method):
-
On a MALDI target plate, mix the sample, matrix, and cationizing agent solutions directly on the spot. A common ratio is 1:5:1 (v/v/v) of sample:matrix:cationizing agent.[15]
-
Alternatively, pre-mix the solutions in an Eppendorf tube before spotting 0.5-1.0 µL onto the target plate.
-
Allow the spot to air-dry completely, forming a solid, crystalline matrix incorporating the analyte.
-
-
Instrument Setup and Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Operate the instrument in positive ion, linear or reflectron mode, depending on the required resolution and mass range.
-
Calibrate the instrument using a known PEG standard with a molecular weight close to that of the analyte.
-
Acquire the mass spectrum by firing the laser at the sample spot. Average several hundred laser shots to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the series of peaks corresponding to the polymer distribution.
-
Confirm the mass of the repeating unit by measuring the mass difference between adjacent peaks (should be ~44 Da).
-
Use the instrument software to calculate Mn, Mw, and PDI from the peak intensities and masses.
-
Verify the mass of the end groups by comparing the observed masses to the theoretical calculated mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator
Core Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H (protons) absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local chemical environment, providing detailed information about molecular structure.
Why We Use It: ¹H NMR is an indispensable tool for confirming the chemical identity and purity of a PEG derivative.[19]
-
Structural Confirmation: The large signal from the repeating -O-CH₂-CH₂- protons appears as a prominent peak (typically around 3.6 ppm). Signals from the terminal functional groups appear at distinct chemical shifts, confirming their presence.[20]
-
Quantification of Functionalization: By comparing the integration (the area under the peak) of the signals from the terminal groups to the integration of the signal from the repeating monomer units, one can calculate the degree of functionalization or substitution.[19][21] This is a direct measure of the success of the chemical modification.
-
Detecting Impurities: The presence of unexpected signals can indicate impurities, such as residual solvents or synthesis byproducts. For example, the appearance of a signal corresponding to a PEG-diol starting material in a methoxy-PEG (mPEG) product can be used to quantify this critical impurity.[19]
Detailed Experimental Protocol: ¹H NMR for Degree of Functionalization
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the PEG derivative and dissolve it in a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent depends on the solubility of the derivative.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer (e.g., 400 MHz or higher for better resolution).
-
"Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity, ensuring sharp peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Phase the spectrum and perform baseline correction using the NMR software.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
-
Identify the characteristic peaks for the PEG backbone repeating units (e.g., ~3.6 ppm) and the terminal functional group(s).
-
Integrate these peaks. Set the integration of a known peak (e.g., the terminal methoxy group on an mPEG, which has 3 protons) to a fixed value (e.g., 3.00).
-
The integration of the large backbone signal can then be used to calculate the number of repeating units (n) and thus the molecular weight.
-
The degree of functionalization is calculated by comparing the integration of the new signal from the functionalized end-group to a reference signal. For example, if a terminal -OH is converted to an ester, a new signal will appear downfield. Its integration relative to the starting material's terminal signal gives the conversion percentage.[19]
-
Workflow and Comparative Summary
A logical workflow for the complete characterization of a new PEG derivative ensures that all critical quality attributes are assessed efficiently.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ck12.org [ck12.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. azom.com [azom.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. bath.ac.uk [bath.ac.uk]
- 16. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 17. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Synthesis of Poly(ethylene glycol) Derivatives
For fellow researchers, scientists, and professionals in drug development, the strategic selection of a synthesis method for poly(ethylene glycol) (PEG) derivatives is a critical decision that profoundly impacts the efficacy, stability, and therapeutic potential of a final bioconjugate. This guide provides an in-depth comparative analysis of the most prevalent methods for synthesizing PEG derivatives, grounded in experimental evidence and practical insights from the field. We will explore the nuances of each technique, from the workhorse amine-reactive strategies to the precision of click chemistry, to empower you to make informed decisions for your specific application.
Introduction to PEGylation and the Importance of Synthesis Route
PEGylation, the covalent attachment of PEG chains to molecules, is a cornerstone of modern drug delivery and biomaterial science.[1] It can enhance the solubility, stability, and in vivo circulation half-life of therapeutics while reducing their immunogenicity.[2][3] The success of PEGylation, however, is not solely dependent on the PEG molecule itself but is critically influenced by the chemistry used to create the PEG derivative and conjugate it to the target molecule. The choice of synthesis method dictates not only the efficiency and yield of the reaction but also the stability and homogeneity of the final product.[4]
This guide will dissect the following key synthesis methodologies:
-
Amine-Reactive PEGylation via NHS Esters: A widely used method targeting primary amines.
-
Thiol-Reactive PEGylation via Maleimides: A highly selective method for targeting cysteine residues.
-
Click Chemistry: A modern approach offering high efficiency and bioorthogonality, encompassing both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.
We will delve into the core chemistry, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics.
Amine-Reactive PEGylation: The N-Hydroxysuccinimide (NHS) Ester Method
The reaction of N-hydroxysuccinimide (NHS) esters of PEG with primary amines is one of the most established and widely utilized PEGylation strategies.[5] This method is favored for its relative simplicity and the abundance of primary amines (e.g., lysine residues and the N-terminus) on the surface of most proteins.[6]
The Underlying Chemistry: Nucleophilic Acyl Substitution
The core of this method is a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[7][8]
A critical consideration in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis of the NHS ester by water. The efficiency of the PEGylation process is a delicate balance between the rates of these two competing reactions.[7][9]
Experimental Protocol: PEGylation of a Model Protein with PEG-NHS Ester
This protocol provides a general guideline for the conjugation of a protein with a PEG-NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
PEG-NHS Ester
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)[8]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to the desired concentration.[8]
-
Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[10][11]
-
Reaction Setup: Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[10]
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and byproducts using a suitable method like size-exclusion chromatography (SEC) or dialysis.[10]
Causality Behind Experimental Choices
-
pH (7.2-8.0): This pH range represents a critical compromise. It is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines (the pKa of the ε-amino group of lysine is around 10.5) but not so high as to excessively accelerate the hydrolysis of the NHS ester.[7][8]
-
Molar Excess of PEG-NHS: A molar excess is used to drive the reaction towards the desired product and to compensate for the competing hydrolysis reaction.[12]
-
Anhydrous Solvent for Stock Solution: Using an anhydrous solvent like DMSO or DMF for the PEG-NHS stock solution minimizes premature hydrolysis of the highly moisture-sensitive NHS ester.[10]
Thiol-Reactive PEGylation: The Maleimide Method
Thiol-reactive PEGylation using maleimide-functionalized PEG offers high selectivity for cysteine residues, which are typically less abundant on protein surfaces than lysine residues. This allows for more site-specific PEGylation, leading to a more homogeneous product.[1]
The Underlying Chemistry: Michael Addition
The reaction between a maleimide and a thiol is a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, forming a stable covalent thioether bond.[13] This reaction is highly chemoselective for thiols within an optimal pH range.[10][13]
Experimental Protocol: Synthesis of PEG-Maleimide and Conjugation
Part A: Synthesis of a Maleimide-Terminated PEG
This protocol describes the synthesis of mPEG-maleimide from mPEG-amine.
Materials:
-
mPEG-NH2
-
Maleic anhydride
-
N,N-dimethylacetamide (DMAC)
-
N-cyclohexylpyrrolidinone (CHP)
-
Acetic anhydride
-
Sodium acetate
-
Diethyl ether
-
Dichloromethane (DCM)[14]
Procedure:
-
Formation of mPEG-maleamic acid: Dissolve mPEG-NH2 in a mixture of DMAC and CHP. Add maleic anhydride and heat the reaction mixture (e.g., at 70°C for 1 hour).[14]
-
Precipitation: Cool the reaction solution to room temperature and precipitate the mPEG-maleamic acid with cold diethyl ether. Collect the solid by filtration.[14]
-
Cyclization to mPEG-maleimide: Dissolve the mPEG-maleamic acid in acetic anhydride and add sodium acetate. Heat the reaction mixture (e.g., at 80°C for 1.5 hours).[14]
-
Purification: Evaporate the solvent under vacuum and precipitate the mPEG-maleimide with cold diethyl ether. Recrystallize the product from a mixture of diethyl ether and DCM to obtain the purified mPEG-maleimide.[14]
Part B: Conjugation of PEG-Maleimide to a Thiol-Containing Molecule
Materials:
-
Thiol-containing molecule (e.g., protein with a free cysteine)
-
PEG-Maleimide
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC)[15]
Procedure:
-
Dissolve Reactants: Dissolve the thiol-containing molecule and the PEG-Maleimide in the conjugation buffer.[16]
-
Reaction: Mix the solutions. A 10- to 20-fold molar excess of PEG-Maleimide is generally recommended.[16]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[16]
-
Quenching: Add a quenching solution to react with any excess PEG-maleimide.[15]
-
Purification: Purify the conjugate using a suitable method like SEC.[16]
Causality Behind Experimental Choices
-
pH (6.5-7.5): This pH range is optimal for the maleimide-thiol reaction. Below pH 6.5, the thiol group is predominantly protonated, reducing its nucleophilicity and slowing the reaction. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and side reactions with primary amines can occur. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[13][17]
-
Thiol-free buffer: The use of a thiol-free buffer is crucial to prevent the buffer components from competing with the target molecule in the reaction with the maleimide.
-
Quenching: Quenching the reaction with a small molecule thiol is important to ensure that any unreacted maleimide groups are capped, preventing potential off-target reactions in subsequent applications.[15]
Click Chemistry for PEGylation: Precision and Efficiency
Click chemistry has revolutionized bioconjugation with its high efficiency, specificity, and bioorthogonality. The two most prominent click reactions for PEGylation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[15]
The Underlying Chemistry
-
CuAAC: This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[18]
-
SPAAC: This is a copper-free click reaction between a strained cyclooctyne (e.g., DBCO or BCN) and an azide. The inherent ring strain of the cyclooctyne drives the reaction forward to form a stable triazole linkage without the need for a catalyst.[2][19]
Experimental Protocols
Part A: Synthesis of Azide-Terminated PEG
This protocol describes the synthesis of an azide-terminated PEG from a mesylate-terminated PEG.
Materials:
-
Mesylate-terminated PEG (mPEG-OMs)
-
Sodium azide (NaN₃)
-
Ethanol
-
Dichloromethane (CH₂)[20]
Procedure:
-
Reaction Setup: Dissolve the dry mPEG-OMs in ethanol under an inert atmosphere (e.g., argon).[20]
-
Azidation: Add sodium azide to the solution and reflux the mixture for 12 hours.[20]
-
Work-up: After cooling, concentrate the solution and dissolve the residue in dichloromethane. Wash the organic solution and dry it over anhydrous sodium sulfate.[20]
-
Isolation: Filter the solution and concentrate it to obtain the azide-terminated PEG.[20]
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation
Materials:
-
Alkyne-functionalized molecule
-
Azide-PEG
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Cu(I)-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)[18]
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the alkyne-molecule, azide-PEG, copper(II) sulfate, ligand, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.[18]
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-molecule and the azide-PEG in the desired molar ratio (e.g., 1:1.2).[18]
-
Catalyst Preparation: Premix the copper(II) sulfate and the ligand.
-
Initiation: Add the copper/ligand complex to the alkyne/azide mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[18]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.[18]
-
Purification: Purify the conjugate to remove excess reagents and byproducts.[18]
Part C: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation
Materials:
-
DBCO-functionalized molecule
-
Azide-PEG
-
Reaction buffer (e.g., PBS, pH 7.4)[19]
Procedure:
-
Prepare Solutions: Dissolve the DBCO-functionalized molecule and the azide-PEG in the reaction buffer.[19]
-
Reaction: Mix the solutions of the DBCO-functionalized molecule and the azide-PEG.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction progress can be monitored by techniques like HPLC or UV-Vis spectrophotometry (monitoring the decrease in absorbance of the DBCO reagent at around 309 nm).[19]
-
Purification: Once the reaction is complete, purify the conjugate.
Causality Behind Experimental Choices
-
Copper(I) Catalyst in CuAAC: The Cu(I) catalyst is essential for the CuAAC reaction to proceed at a reasonable rate under mild conditions. Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) state in situ.[18]
-
Ligand in CuAAC: A stabilizing ligand like THPTA is used to protect the Cu(I) from oxidation and to prevent potential damage to biomolecules.[18]
-
Absence of Catalyst in SPAAC: The high ring strain of the cyclooctyne in SPAAC provides the necessary activation energy for the reaction, making it a "bioorthogonal" reaction that can be performed in the presence of biological molecules without a catalyst.[2][19]
Comparative Analysis of PEGylation Methods
The selection of the optimal PEGylation method depends on a multitude of factors, including the nature of the target molecule, the desired degree of PEGylation, and the required stability of the final conjugate.
| Parameter | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Target Functional Group | Primary amines (-NH₂) | Thiols (-SH) | Azides (-N₃) and Alkynes (-C≡CH) |
| Selectivity | Moderate (reacts with all accessible primary amines) | High (highly selective for thiols at pH 6.5-7.5) | Very High (bioorthogonal) |
| Reaction Efficiency/Yield | Variable, often requires optimization due to hydrolysis | Generally high (>85%)[15] | High to quantitative (>90%)[21] |
| Reaction Conditions | pH 7.2-8.0, aqueous buffer | pH 6.5-7.5, aqueous buffer | Mild, aqueous conditions (CuAAC); Catalyst-free (SPAAC) |
| Linkage Stability | Very stable amide bond[4] | Stable thioether bond | Very stable triazole ring[13] |
| Product Homogeneity | Can be heterogeneous due to multiple reaction sites | More homogeneous due to fewer available thiols | Highly homogeneous due to site-specific introduction of azide/alkyne |
| Key Advantage | Simplicity, readily available reagents | High site-specificity | High efficiency, bioorthogonality, suitable for in vivo applications (SPAAC) |
| Key Disadvantage | Potential for product heterogeneity, competing hydrolysis | Requires an available cysteine residue (may need protein engineering) | Requires introduction of azide/alkyne handles, potential for copper toxicity (CuAAC) |
Visualization of Synthesis Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for the key PEGylation methods.
NHS Ester PEGylation Workflow
Caption: Workflow for NHS Ester PEGylation.
Maleimide-Thiol PEGylation Workflow
Caption: Workflow for Maleimide-Thiol PEGylation.
Click Chemistry (CuAAC) PEGylation Workflow
Caption: Workflow for CuAAC PEGylation.
Characterization of PEG Derivatives
The successful synthesis of PEG derivatives must be confirmed through rigorous characterization. The most common and powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the successful functionalization of the PEG chain ends. The appearance of characteristic peaks corresponding to the new functional group and the disappearance or shift of the peaks from the starting material provide clear evidence of the reaction's success. For example, in the synthesis of azide-terminated PEG from a tosylated precursor, the appearance of a new signal for the methylene protons adjacent to the azide group and the disappearance of the tosyl group signals confirm the conversion.[22][23]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly size-exclusion chromatography (SEC-HPLC), is used to assess the purity of the PEGylated product and to separate the conjugate from unreacted starting materials and byproducts. The PEGylated product will have a larger hydrodynamic radius and thus a shorter retention time on an SEC column compared to the un-PEGylated molecule.[24]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEG derivative and the final conjugate, confirming the degree of PEGylation.[21]
Conclusion and Future Perspectives
The field of PEG derivative synthesis is continually evolving, with a clear trend towards methods that offer greater control over the site of conjugation and produce more homogeneous products. While traditional methods like NHS ester chemistry remain valuable for their simplicity, the high selectivity and efficiency of maleimide chemistry and click chemistry are driving their adoption in the development of next-generation biotherapeutics.
The choice of synthesis method is a strategic one that should be made after careful consideration of the specific requirements of the project. For applications where a heterogeneous mixture of PEGylated species is acceptable, NHS ester chemistry may be sufficient. However, for the development of highly defined and reproducible bioconjugates, the site-specificity of maleimide chemistry or the precision of click chemistry is often required.
As our understanding of the structure-activity relationships of PEGylated molecules deepens, the demand for even more sophisticated and precise synthesis methods will undoubtedly grow. The continued development of novel bioorthogonal chemistries and more efficient synthetic routes will be crucial in unlocking the full therapeutic potential of PEGylation.
References
- Pasek-Allen, J. L., et al. (2023).
- Fisher, C., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks.
- Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences.
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]
- Al-Ahmady, Z. S., et al. (2016). Comparison of Modular PEG Incorporation Strategies for Stabilization of Peptide−siRNA Nanocomplexes.
- Termine, R., et al. (2020). Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol)
- Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences.
- Jain, S. K., et al. (2008). PEGylation: An Approach for Drug Delivery. A Review. Critical Reviews in Therapeutic Drug Carrier Systems.
- Ji, S., et al. (2009). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation.
- Sharma, A., et al. (2022). A review on impact of pegylation on biopharmaceuticals. ScienceScholar.
-
NHSJS. (2025). How Effective is PEGylation as a Stability Enhancement Method?. [Link]
- Merdan, T., et al. (2002). Stability of poly(ethylene glycol)-graft-polyethylenimine copolymer/DNA complexes: Influences of PEG molecular weight and PEGylation degree.
- Pasek-Allen, J. L., et al. (2023).
- Liu, Y., et al. (2014).
- Kanamala, M., et al. (2016). Diversity of PEGylation methods of liposomes and their influence on RNA delivery. Journal of Controlled Release.
- Stidl, R., et al. (2016). Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855)
- Von Storp, B., et al. (2012). Comparison of indirect and direct quantification methods of the PEGylation of HSA nanoparticles with Fmoc-PEG-SBA.
- Zhang, L., et al. (2012). The study of terminated PEG maleimide synthesis and modification of hemoglobin.
- Wenceslau, N. Y. F., et al. (2019). Reaction Mechanism of the Synthesis of PEGylated Bovine Lactoferrin...
- U.S. Patent No. US20130041134A1. (2013). Methods for preparing polyethylene glycol maleimide using n-(2-hydroxyethyl)
- Pasek-Allen, J. L., et al. (2023).
- Gsponer, U., et al. (2008). Precise and comparative pegylation analysis by microfluidics and mass spectrometry.
- D'souza, A. A., et al. (2014). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Journal of Pharmaceutical Sciences.
- Poovi, G. (2014). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Journal of Applied Pharmaceutical Science.
- Deiters, A., et al. (2009). Strain-promoted “click” chemistry for terminal labeling of DNA. Journal of the American Chemical Society.
- Harris, J. M., et al. (1992). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
- Mørch, Ý. (2015).
- Wang, H., et al. (2017). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Analytical and Bioanalytical Chemistry.
- Zeglis, B. M., et al. (2013).
- Zeglis, B. M., et al. (2023). Click chemistry: A transformative technology in nuclear medicine. The Journal of Nuclear Medicine.
Sources
- 1. Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhsjs.com [nhsjs.com]
- 3. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. updates.reinste.com [updates.reinste.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KR100512483B1 - Novel Preparation method of PEG-maleimide PEG derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.library.uu.nl [dspace.library.uu.nl]
- 21. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Navigating the Biological Interface: A Comparative Guide to the In-Vitro and In-Vivo Stability of Materials Modified with 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced therapeutics and biomedical devices, the interface between a synthetic material and the biological environment is a critical determinant of success. Surface modification with hydrophilic linkers, such as polyethylene glycol (PEG), is a widely adopted strategy to enhance biocompatibility, improve solubility, and prolong systemic circulation. This guide provides an in-depth, objective comparison of the in-vitro and in-vivo stability of materials functionalized with the short-chain PEG linker, 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. Drawing upon established principles of polymer degradation and experimental data from analogous systems, we offer a framework for selecting and evaluating this modifier for your specific application.
The Significance of Short-Chain PEGylation with this compound
This compound, a monodisperse PEG derivative with five ethylene glycol units and a terminal carboxylic acid, offers a precise approach to surface modification.[1][2] Unlike polydisperse PEG mixtures, its defined structure ensures batch-to-batch consistency, a crucial factor in pharmaceutical development. The terminal carboxylic acid allows for covalent attachment to amine-functionalized surfaces, forming stable amide bonds.[1]
The primary advantages of utilizing a short-chain PEG linker like this compound include:
-
Enhanced Hydrophilicity and Solubility: The ethylene glycol repeats impart a hydrophilic character to the material surface, improving its dispersibility in aqueous media and preventing aggregation.
-
Reduced Non-Specific Protein Adsorption: The PEG layer creates a steric barrier that minimizes the opsonization of plasma proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time.
-
Biocompatibility: PEG is generally considered non-toxic and non-immunogenic, enhancing the biocompatibility of the modified material.[3]
Comparative Stability Analysis: Ether Linkages vs. Alternatives
The stability of a linker is paramount to the performance of a modified material. Premature cleavage can lead to the loss of the protective PEG shield, resulting in rapid clearance and potential off-target effects. The backbone of this compound consists of stable ether linkages. This chemical feature provides a significant advantage in terms of stability compared to linkers containing more labile ester bonds.
| Linker Type | Linkage | In-Vitro Stability (Simulated Biological Fluid) | In-Vivo Stability | Primary Degradation Mechanism |
| This compound | Ether | High | High | Oxidative cleavage (slow) |
| Ester-based PEG Linkers | Ester | Moderate to Low | Moderate to Low | Hydrolysis (enzymatic and chemical) |
| Polypeptide Linkers | Amide | High | Variable | Proteolytic cleavage |
In-Vitro Stability Assessment: A Protocol for Simulating the Biological Milieu
The initial evaluation of a modified material's stability is typically performed in vitro using simulated biological fluids. This allows for a controlled assessment of linker cleavage and material integrity before progressing to more complex in-vivo models.
Experimental Workflow for In-Vitro Stability Assessment
Caption: Workflow for in-vitro stability assessment of modified materials.
Detailed Protocol: In-Vitro Serum Stability Assay
1. Materials and Reagents:
-
Material modified with this compound.
-
Unmodified material (as a negative control).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fetal Bovine Serum (FBS).
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
X-ray photoelectron spectroscopy (XPS) instrument.
-
Contact angle goniometer.
2. Procedure:
-
Preparation of Incubation Medium: Prepare a 50% (v/v) solution of FBS in PBS. Filter sterilize the solution.
-
Incubation:
-
Place a known quantity of the modified and unmodified materials into separate sterile tubes.
-
Add a sufficient volume of the 50% FBS/PBS solution to completely immerse the materials.
-
Incubate the tubes at 37°C with gentle agitation.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 6, 24, 48, and 72 hours), collect aliquots of the supernatant and retrieve a sample of the material from the incubation.
-
Supernatant Analysis (Linker Cleavage):
-
Precipitate proteins from the supernatant samples (e.g., with cold acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant for the presence of cleaved this compound using a validated LC-MS/MS method.
-
-
Material Surface Analysis:
-
Gently wash the retrieved material samples with PBS and then deionized water to remove adsorbed proteins and salts.
-
Dry the samples under vacuum.
-
Analyze the surface elemental composition using XPS to determine any decrease in the oxygen-to-carbon ratio, indicative of PEG chain loss.
-
Measure the water contact angle to assess changes in surface hydrophilicity.
-
6. Data Interpretation:
-
A stable modification will show minimal to no detectable cleaved linker in the supernatant over the time course of the experiment.
-
The surface properties (elemental composition and contact angle) of the modified material should remain relatively unchanged.
In-Vivo Stability and Biodistribution: Tracking Performance in a Biological System
In-vivo studies are essential to understand how a modified material behaves in a complex biological environment, including its circulation half-life, biodistribution, and clearance mechanisms.
Experimental Workflow for In-Vivo Stability and Biodistribution
Caption: Workflow for in-vivo stability and biodistribution studies.
Detailed Protocol: In-Vivo Biodistribution and Stability Assessment
1. Materials and Reagents:
-
Material modified with this compound, labeled with a suitable tag (e.g., a near-infrared fluorescent dye or a radionuclide like 89Zr).
-
Appropriate animal model (e.g., BALB/c mice).
-
In-vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging).
-
Gamma counter or fluorescence plate reader.
-
Histology equipment and reagents.
2. Procedure:
-
Animal Acclimatization and Administration:
-
Acclimatize animals to the housing conditions for at least one week.
-
Administer a known dose of the labeled material via intravenous injection (e.g., tail vein).
-
-
Blood Pharmacokinetics:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48 hours).
-
Measure the amount of labeled material in the blood to determine the circulation half-life.
-
-
In-Vivo Imaging:
-
At selected time points, perform whole-body imaging of the animals to visualize the biodistribution of the labeled material in real-time.
-
-
Ex-Vivo Biodistribution:
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Weigh each organ and measure the amount of labeled material using a gamma counter or by homogenizing the tissue and measuring fluorescence.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Histological Analysis:
-
Fix the harvested organs in formalin, embed in paraffin, and section for histological staining (e.g., H&E) to assess any tissue-level responses to the material.
-
6. Data Interpretation:
-
A stable modification with this compound is expected to result in a prolonged circulation half-life compared to the unmodified material.
-
The biodistribution profile will likely show reduced accumulation in the liver and spleen (organs of the reticuloendothelial system) and potentially increased accumulation at a target site if a targeting ligand is also included.
-
Histological analysis should reveal good biocompatibility with minimal signs of inflammation or toxicity.
Conclusion: The Advantage of a Stable, Short-Chain PEG Linker
The selection of a surface modification agent is a critical decision in the development of biomaterials and drug delivery systems. This compound, with its defined short-chain PEG structure and stable ether backbone, offers a robust and reliable option for enhancing the biological performance of materials. Its inherent stability, as inferred from the principles of polymer chemistry and supported by the extensive literature on PEGylation, translates to predictable in-vitro and in-vivo behavior. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently evaluate and validate the stability of their modified materials, paving the way for the development of safer and more effective biomedical products.
References
- Shin, H., Quinten Ruhe, P., Mikos, A. G., & Jansen, J. A. (2005). In vivo bone and soft tissue response to injectable, biodegradable oligo(poly(ethylene glycol) fumarate) hydrogels.
- BenchChem. (2025). Assessing the In Vivo Stability of Me-Tz-PEG4-COOH Linkers: A Comparative Guide.
- Varghese, J. J., Soni, K. S., & Al-Ahmad, A. (2020). Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles. Polymer Chemistry, 11(36), 5796–5806.
- Lunn, M., & Al-Jamal, W. T. (2018). Novel Methods for Biodistribution Analysis of Magnetic Nanoparticles In Vivo.
- Varghese, J. J., Soni, K. S., & Al-Ahmad, A. (2020). Degradation profiles of poly(ethylene glycol)diacrylate (PEGDA)-based hydrogel nanoparticles. Polymer Chemistry, 11(36), 5796-5806.
- Wang, Y., & Langer, R. (2011). Mass Spectrometry Investigation into the Oxidative Degradation of Poly(ethylene glycol). Analytical Chemistry, 83(16), 6206–6213.
- Al-Hajaj, N., et al. (2021). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. Pharmaceutics, 13(8), 1234.
- Mishra, S., & Kundu, P. P. (2025). In Vivo Testing of Biomaterials in Animal Models.
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451–1458.
- D'souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting of nanoparticles.
- Andreou, C., et al. (2024). Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging. International Journal of Molecular Sciences, 25(9), 4899.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Parodi, A., et al. (2019). Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles. Nanoscale, 11(30), 14263–14274.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Bertrand, N., et al. (2017). Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method. Pharmaceutics, 9(1), 8.
- Liu, Z., et al. (2016). In Vivo Long-Term Biodistribution, Excretion, and Toxicology of PEGylated Transition-Metal Dichalcogenides MS2 (M = Mo, W, Ti) Nanosheets.
- de Melo-Diogo, D., et al. (2021). Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies. Einstein (Sao Paulo), 19, eAO5843.
- Lattimer, R. P. (2004). Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. Journal of the American Society for Mass Spectrometry, 15(8), 1147–1157.
- Chomoucka, J., et al. (2024). Stability and biological response of PEGylated gold nanoparticles. Materials Chemistry and Physics, 319, 129337.
- NIST. (2025). 2,5,8,11,14-Pentaoxahexadecan-16-ol. In NIST Chemistry WebBook.
- Li, W., et al. (2013). PEGylated drugs: from concepts to applications. Journal of Drug Targeting, 21(10), 883-896.
- ChemicalBook. (2025). This compound.
- LookChem. (n.d.). This compound.
- ChemBK. (2024). 2,5,8,11,14-Pentaoxahexadecan-16-ol.
- Keinänen, O., et al. (2017). The influence of a polyethylene glycol linker on the metabolism and pharmacokinetics of a 89Zr-radiolabeled antibody. Scientific Reports, 7(1), 1-13.
Sources
A Comparative Guide to Oligoethylene Glycol Acid Functionalized Surfaces for Enhanced Biocompatibility
<Senior Application Scientist >
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and therapeutic development, the interface between a synthetic material and a biological system is a critical determinant of success. Unwanted protein adsorption and cell adhesion can lead to device failure, inaccurate diagnostics, and adverse immune responses. This guide provides an in-depth evaluation of surfaces functionalized with oligo(ethylene glycol) (OEG) acids, a leading strategy for creating biocompatible and bioinert surfaces. We will explore the underlying mechanisms of their function, compare their performance against other common anti-fouling technologies, and provide detailed protocols for their evaluation.
The Challenge of Biofouling: Why Surface Chemistry Matters
When a foreign material is introduced into a biological environment, a rapid and complex series of events unfolds at its surface. Proteins from the surrounding fluid, such as blood or serum, almost instantaneously adsorb onto the material.[1][2][3] This adsorbed protein layer then dictates subsequent cellular interactions, including adhesion, proliferation, and differentiation.[3][4] For many applications, from medical implants and drug delivery systems to biosensors and cell culture platforms, preventing this nonspecific protein adsorption—a phenomenon known as biofouling—is paramount.
Oligo(ethylene glycol) Acids: A Superior Solution for Bio-Inertness
Oligo(ethylene glycol) functionalization has emerged as a highly effective method for creating surfaces that resist protein adsorption and cell adhesion.[5][6][7] The mechanism behind this remarkable property lies in the unique physicochemical characteristics of the OEG chains.
The ethylene glycol units are hydrophilic and form a tightly bound layer of water molecules around the OEG chains. This hydration layer creates a physical and energetic barrier that sterically hinders the approach and adsorption of proteins. The flexibility and mobility of the OEG chains also contribute to this repulsive effect.
The Advantage of the Terminal Acid Group
The incorporation of a terminal carboxylic acid (-COOH) group on the OEG chain provides a crucial advantage: a versatile handle for subsequent covalent immobilization of specific biomolecules.[8] This allows for the creation of "bioselective" surfaces that can resist nonspecific interactions while specifically capturing a target molecule of interest, such as an antibody, enzyme, or peptide.[5] This dual functionality is essential for applications like targeted drug delivery and highly specific biosensing.
Comparative Analysis: OEG-Acids vs. Other Anti-Fouling Strategies
To provide a clear perspective on the performance of OEG-acid functionalized surfaces, we present a comparison with other common anti-fouling coatings.
| Surface Chemistry | Primary Anti-Fouling Mechanism | Protein Adsorption | Cell Adhesion | Stability | Bio-selectivity Potential |
| Oligo(ethylene glycol) Acid | Steric hindrance via a hydration layer | Very Low | Very Low | High | Excellent (via -COOH) |
| Poly(ethylene glycol) (PEG) | Steric hindrance via a hydration layer | Low to Very Low[9][10] | Low[11][12][13][14] | Moderate to High | Good (with end-group modification) |
| Zwitterionic Coatings | Strong hydration via electrostatic interactions | Very Low[15] | Very Low | High | Moderate |
| Superhydrophobic Surfaces | Entrapped air layer (plastron) | Variable | Low[16] | Low to Moderate | Poor |
| Hydrophilic/Hydrogel Coatings | Water absorption and swelling | Low to Moderate | Low to Moderate | Variable | Moderate |
Key Insights:
-
OEG vs. PEG: While both OEG and longer-chain PEG operate on a similar principle, OEG self-assembled monolayers (SAMs) can offer a higher packing density, leading to more effective protein repulsion.[5][7]
-
Zwitterionic Competitors: Zwitterionic materials, which contain an equal number of positive and negative charges, are also highly effective at resisting biofouling.[15] The choice between OEG-acids and zwitterions may depend on the specific application and the desired surface chemistry for subsequent functionalization.
-
Limitations of Other Approaches: Superhydrophobic surfaces can be effective but often suffer from poor stability in biological fluids.[16] Simple hydrophilic coatings may not provide the same level of protein resistance as well-ordered OEG layers.[17]
Experimental Evaluation of Biocompatibility
A rigorous assessment of biocompatibility is essential.[18] Here, we outline key experimental protocols to characterize and validate the performance of OEG-acid functionalized surfaces.
Surface Functionalization Workflow
The creation of a high-quality OEG-acid functionalized surface is the foundational step. A common and robust method involves the formation of a self-assembled monolayer (SAM) of OEG-terminated alkanethiols on a gold surface.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein adsorption on solid surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligo(ethylene glycol) containing polymer brushes as bioselective surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SURFACE CHEMISTRY INFLUENCE IMPLANT BIOCOMPATIBILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Polyethylene glycol-coated biocompatible surfaces. | Semantic Scholar [semanticscholar.org]
- 11. Poly(ethylene glycol) as a sensitive regulator of cell survival fate on polymeric biomaterials: the interplay of cell adhesion and pro-oxidant signaling mechanisms - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 13. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Anti-Icing, Antifouling, and Anticorrosion Performances of the Superhydrophobic and Lubricant-Infused Coatings Based on a Hollow-Structured Kapok Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of anti-fouling surface coatings for applications in bacteremia diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating Biocompatibility: From Classical Techniques to State-of-the-Art Functional Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Analysis of PEG Surface Density on Nanoparticles
For researchers, scientists, and drug development professionals, the precise characterization of nanoparticle surfaces is not merely a matter of academic curiosity—it is a critical determinant of in-vivo performance. The surface density of polyethylene glycol (PEG), specifically 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, on nanoparticles dictates their stability, biocompatibility, circulation half-life, and ultimately, their therapeutic efficacy.[1][2][3] An inadequate or poorly characterized PEGylation can lead to rapid clearance by the mononuclear phagocyte system, protein adsorption, and diminished targeting capabilities.[1][2]
This guide provides an in-depth comparison of the most common analytical techniques for quantifying PEG surface density, offering not just protocols, but the scientific rationale behind the experimental choices. We will delve into the principles, strengths, and limitations of each method, empowering you to select the most appropriate approach for your specific nanoparticle system and research objectives.
The Critical Role of PEG Surface Density
The conformation of PEG chains on a nanoparticle surface transitions from a "mushroom" to a "brush" regime as the grafting density increases.[1] This transition significantly impacts the nanoparticle's interaction with its biological environment. A dense brush configuration is often desired to create a steric barrier that prevents protein opsonization and subsequent recognition by immune cells.[1][2] Therefore, accurate quantification of PEG surface density is paramount for:
-
Optimizing drug delivery systems: Ensuring prolonged circulation and enhanced tumor accumulation through the enhanced permeability and retention (EPR) effect.[3]
-
Controlling biocompatibility: Minimizing immunogenicity and non-specific cellular uptake.[1]
-
Ensuring batch-to-batch consistency: A critical aspect of quality control in the translation of nanomedicines from the bench to the clinic.
Comparative Analysis of Quantitative Techniques
We will now explore four widely used techniques for quantifying PEG surface density on nanoparticles: Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-Based Assays.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] By heating the PEGylated nanoparticles, the organic PEG coating will decompose at a specific temperature range, resulting in a mass loss that can be directly correlated to the amount of PEG present.[6][7]
Experimental Workflow:
Caption: Workflow for quantifying PEG surface density using TGA.
Detailed Protocol:
-
Sample Preparation:
-
Purify the PEGylated nanoparticles to remove any unbound PEG. This can be achieved through methods like dialysis or centrifugation.
-
Lyophilize (freeze-dry) the purified nanoparticle suspension to obtain a dry powder.
-
Accurately weigh a small amount of the dried sample (typically 1-5 mg) into a TGA crucible.[4]
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition of the PEG (e.g., 600-800 °C).[4][5]
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a weight loss step corresponding to the decomposition of the PEG molecules. The temperature range for PEG degradation is typically between 302 to 450 °C.[1]
-
The percentage of weight loss in this region is equivalent to the weight percentage of PEG in the sample.
-
Knowing the molecular weight of the PEG and the average surface area of the nanoparticles (which can be determined by techniques like Transmission Electron Microscopy), the surface density of PEG can be calculated.
-
Performance and Considerations:
| Feature | Description |
| Sensitivity | Moderate; requires sufficient PEG content to produce a detectable mass loss. |
| Accuracy | Good, but can be affected by residual solvent or impurities. |
| Sample Requirement | Relatively high (mg scale). |
| Instrumentation | Requires a dedicated Thermogravimetric Analyzer. |
| Advantages | Straightforward, provides direct quantification of the organic component.[6][7] |
| Limitations | Destructive technique. May underestimate PEG content due to the loss of adsorbed PEG during purification steps.[1] The mass loss of volatiles does not always equal degradant formation.[8] |
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive technique that analyzes the elemental composition and chemical state of the top 1-10 nm of a material.[9][10] By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For PEGylated nanoparticles, the carbon (C1s) and oxygen (O1s) signals from the PEG layer can be used for quantification.[11]
Experimental Workflow:
Caption: Workflow for quantifying PEG surface density using XPS.
Detailed Protocol:
-
Sample Preparation:
-
Deposit a thin, uniform layer of the PEGylated nanoparticle dispersion onto a clean, flat substrate (e.g., silicon wafer, gold-coated slide).
-
Dry the sample thoroughly, typically under vacuum, to remove all solvent.
-
-
XPS Measurement:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra of the C1s and O1s regions, as well as signals from the nanoparticle core material.
-
-
Data Analysis:
-
The C1s spectrum of PEG shows a characteristic peak for the C-O bonds of the ethylene glycol repeat units.[11]
-
The thickness of the PEG layer can be determined by modeling the attenuation of the photoelectron signal from the underlying nanoparticle core by the PEG overlayer.[11][12]
-
From the calculated thickness and the known molecular weight and density of PEG, the surface grafting density can be calculated.[11]
-
Performance and Considerations:
| Feature | Description |
| Sensitivity | High surface sensitivity. |
| Accuracy | Good, but relies on accurate modeling and knowledge of material properties. |
| Sample Requirement | Low (µg to ng scale). |
| Instrumentation | Requires a specialized XPS system. |
| Advantages | Provides information on surface elemental composition and chemical states.[10] Can determine the thickness of the PEG layer.[9] |
| Limitations | Measurements are performed under high vacuum, which can alter the conformation of the hydrated PEG layer.[1] It can be difficult to quantify PEG on surfaces that contain other ether compounds.[1] The analysis depth is limited to the top ~10 nm.[1][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for determining the structure and quantity of molecules in a sample.[1] For PEGylated nanoparticles, the characteristic sharp peak of the ethylene glycol protons (-CH2-CH2-O-) in the 1H NMR spectrum, typically around 3.65 ppm, can be used for quantification.[13][14]
Experimental Workflow:
Caption: Workflow for quantifying PEG surface density using fluorescence-based assays.
Detailed Protocol:
-
Sample Preparation:
-
Fluorescence Measurement:
-
Prepare a standard curve of the free fluorescently labeled PEG of known concentrations.
-
Measure the fluorescence intensity of the purified PEGylated nanoparticle dispersion using a fluorometer or plate reader. [17]
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of fluorescent PEG attached to the nanoparticles.
-
Calculate the surface density based on the nanoparticle concentration.
-
Performance and Considerations:
| Feature | Description |
| Sensitivity | Very high. |
| Accuracy | Good, but can be affected by quenching or environmental effects on the fluorophore. |
| Sample Requirement | Low (µg to ng scale). |
| Instrumentation | Requires a fluorometer or fluorescence plate reader. |
| Advantages | High sensitivity. [1]Relatively simple and high-throughput. |
| Limitations | Requires covalent labeling of PEG, which may alter its properties. [15]The fluorescence of the label can be quenched by certain nanoparticle core materials (e.g., gold nanoparticles). [18]Incomplete removal of unbound fluorescent PEG can lead to overestimation. |
Method Selection Guide
The choice of the most suitable technique for quantifying PEG surface density depends on several factors, including the nature of the nanoparticle, the available instrumentation, and the specific research question.
Caption: Decision tree for selecting a PEG quantification method.
Conclusion
The quantitative analysis of the surface density of this compound on nanoparticles is a critical step in the development of effective and safe nanomedicines. Each of the techniques discussed—TGA, XPS, NMR, and fluorescence-based assays—offers a unique set of advantages and limitations. A thorough understanding of these methods, as presented in this guide, will enable researchers to make informed decisions and generate reliable, reproducible data, ultimately accelerating the translation of promising nanoparticle technologies from the laboratory to clinical applications.
References
- Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale.
- Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo. PubMed Central.
- Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. PubMed.
- Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Request PDF.
- Thermogravimetric analysis for the characterization of nanom
- Quantify PEG in PEGylated Protein & Nanoparticle PEGylation.
- A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine. Chemical Science (RSC Publishing).
- What is Thermogravimetric Analysis (TGA) in Nanotechnology?. AZoNano.
- Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis. PubMed.
- Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.
- NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding. Nanoscale (RSC Publishing).
- Strategies of PEG quantification by fluorescence or UV spectroscopy.
- Intestinal Absorption of Fluorescently Labeled Nanoparticles. PMC - NIH.
- Thermal Analysis of Nanoparticles: Methods, Kinetics, and Recent Advances. National Institute of Standards and Technology.
- Application of NMR Spectroscopy to the Characterization of PEG-Stabilized Lipid Nanoparticles | Request PDF.
- Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis.
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
- Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis | Request PDF.
-
Summary of the advantages and disadvantages of thermogravimetric analysis.. ResearchGate. [Link]
- Fluorescence‐Tagged Gold Nanoparticles for Rapidly Characterizing the Size‐Dependent Biodistribution in Tumor Models. Warren Chan.
- Guide to making XPS measurements on nanoparticles. MMRC.
- Quantitative XPS Analysis of PEG-Modified Silicon Surfaces | Request PDF.
- Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. OUCI.
- PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PMC.
- Determination of Nanoparticle Surface Coatings and Nanoparticle Purity Using Microscale Thermogravimetric Analysis. Analytical Chemistry.
- PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes. Biopharma PEG.
- Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1.
- Evaluation of Nanoparticle PEGylation: Quantitative and Qualitative Determin
- Cryo-XPS for Surface Characterization of Nanomedicines. The Journal of Physical Chemistry A.
- Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR.. PubMed.
- Nanoparticle PEGylation for imaging and therapy. PMC - PubMed Central.
- Surface Analysis of Nanocomplexes by X-ray Photoelectron Spectroscopy (XPS).
- NMR Techniques for Noble Metal Nanoparticles.
- Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties. NIH.
- PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Associ
- Use of XPS to Quantify Thickness of Co
- Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy. E3S Web of Conferences.
Sources
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermogravimetric analysis for the characterization of nanomaterials detail.pptx [slideshare.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. azonano.com [azonano.com]
- 9. mmrc.caltech.edu [mmrc.caltech.edu]
- 10. Analysis of nanoparticles and nanomaterials using X-ray photoelectron spectroscopy | Ischenko | Fine Chemical Technologies [finechem-mirea.ru]
- 11. researchgate.net [researchgate.net]
- 12. Use of XPS to Quantify Thickness of Coatings on Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
A Senior Application Scientist's Guide to Short-Chain PEG Acids in Nanomedicine: A Comparative Review
For researchers, scientists, and drug development professionals navigating the complex landscape of nanomedicine, the surface functionalization of nanoparticles is a critical determinant of therapeutic success. Among the myriad of available surface modifiers, polyethylene glycol (PEG) has long been the gold standard for imparting "stealth" characteristics and improving the pharmacokinetic profiles of nanocarriers.[1][2][3] However, the nuanced role of PEG chain length, particularly the application of short-chain PEG acids, warrants a detailed, comparative analysis. This guide provides an in-depth review of the applications of short-chain PEG acids in nanomedicine, objectively comparing their performance with alternatives and providing the experimental context necessary for informed decision-making in your research and development endeavors.
The Rationale for PEGylation in Nanomedicine: A Tale of Two Lengths
PEGylation, the process of attaching PEG chains to a molecule or nanoparticle, serves to create a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][4] This "stealth" effect prolongs the circulation half-life of nanocarriers, increasing their probability of reaching the target tissue. The length of the PEG chain is a critical parameter influencing these properties.
-
Long-Chain PEGs (typically > 2 kDa): These create a dense, brush-like conformation on the nanoparticle surface, offering significant steric hindrance that effectively prevents protein adsorption and macrophage uptake.[1][2] However, this dense shield can also hinder the interaction of targeting ligands with their receptors and may impede cellular internalization and endosomal escape.[5][6]
-
Short-Chain PEGs (typically < 1 kDa): These form a more mushroom-like conformation, providing a balance between stealth properties and maintaining biological activity.[1] The terminal functional group, in this case, a carboxylic acid, provides a versatile handle for the conjugation of targeting moieties, imaging agents, or drugs.
The choice between short-chain and long-chain PEGs is not always straightforward and is often application-dependent. In some cases, a combination of both short and long chains can be advantageous, with the short chains providing a dense protective layer and the long chains extending targeting ligands beyond this layer.[1][2]
Comparative Performance Analysis: Short-Chain PEG Acids vs. Alternatives
The decision to utilize short-chain PEG acids should be based on a thorough understanding of their performance relative to other surface modification strategies. Here, we compare their properties based on key performance indicators in nanomedicine.
Impact on Pharmacokinetics and Biodistribution
A primary goal of PEGylation is to extend the circulation time of nanoparticles. While long-chain PEGs generally offer a more pronounced stealth effect, short-chain PEGs can still significantly improve circulation compared to unmodified nanoparticles.
| Surface Modifier | Nanoparticle System | Key Findings | Reference |
| Short-Chain PEG (0.5 kDa) + Long-Chain PEG (2 kDa) | Liposomes | Increased half-life from 1 to 241 minutes. | [1][2] |
| Short-Chain PEG (1 kDa) vs. Long-Chain PEG (5 kDa) | Gold Nanoparticles | Longer PEG chains showed a greater reduction in macrophage uptake. | [7] |
| Short-Chain PEG-Acid | Magnetic Nanoparticles | Doubled the residence time in blood in rats and rabbits compared to unmodified nanoparticles. | [8] |
| Zwitterionic Polymer | Lipid-based Nanocarriers | Showed comparable bioinert properties to PEGylated counterparts. | [9] |
Influence on Cellular Uptake and Internalization
The interaction of nanoparticles with cells is a critical step for intracellular drug delivery. The density and length of the PEG chain play a significant role in modulating these interactions.
dot
Caption: Cellular internalization pathways of nanoparticles.
Short-chain PEGs often lead to higher cellular uptake compared to long-chain PEGs due to reduced steric hindrance.[10] However, this can be a double-edged sword, as increased uptake by non-target cells can lead to off-target toxicity. The terminal carboxylic acid group can impart a negative surface charge, which can influence cellular interactions. Studies have shown that zwitterionic surface modifications can lead to significantly higher cellular uptake compared to their PEGylated counterparts.[9] The choice of surface modifier should, therefore, be carefully considered in the context of the desired cellular target and mechanism of action.
Drug Loading and Release Kinetics
The presence of a PEG layer can influence both the encapsulation efficiency and the release profile of a drug.
| Surface Modifier | Drug | Key Findings | Reference |
| Increasing PEG MW | Water-soluble drugs | Decreased encapsulation efficiency. | [2] |
| Increasing PEG MW | Hydrophobic drugs | Increased drug loading capacity. | [2] |
| Short-Chain PEG-Acid | Methotrexate | Showed an initial burst release followed by sustained release. | [11] |
The hydrophilic nature of the PEG layer can create water channels within the nanoparticle matrix, potentially leading to a faster initial release of the encapsulated drug.[2] The terminal carboxylic acid group can also play a role, particularly for pH-sensitive drugs, by influencing the local pH environment at the nanoparticle surface.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and validity of your findings, it is essential to follow well-defined experimental protocols. Here, we provide a detailed, step-by-step methodology for the synthesis and characterization of short-chain PEG acid-functionalized PLGA nanoparticles.
Synthesis of Carboxyl-PEGylated PLGA Nanoparticles via Nanoprecipitation
This protocol describes the synthesis of drug-loaded PLGA nanoparticles with a surface layer of short-chain PEG terminating in a carboxylic acid group.
Materials:
-
PLGA-PEG-COOH (Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol)-carboxylic acid)
-
Hydrophobic drug of choice
-
Acetone (or other suitable water-miscible organic solvent)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of PLGA-PEG-COOH and the hydrophobic drug in acetone. The polymer concentration will influence the final nanoparticle size.[12]
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to a larger volume of deionized water while stirring vigorously.
-
-
Solvent Evaporation:
-
Allow the acetone to evaporate under continuous stirring at room temperature for several hours.
-
-
Purification:
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated drug and residual solvent.
-
-
Storage:
-
Store the purified nanoparticle suspension at 4°C.
-
dot
Caption: Workflow for nanoparticle synthesis.
Characterization of Nanoparticles
Thorough characterization is crucial to ensure the quality and consistency of your nanoparticle formulation.
| Characterization Technique | Parameter Measured |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and polydispersity index (PDI) |
| Zeta Potential Analysis | Surface charge |
| Transmission Electron Microscopy (TEM) | Morphology and size |
| UV-Vis Spectroscopy or HPLC | Drug loading efficiency and release kinetics |
The terminal carboxylic acid group of the short-chain PEG will contribute to a negative zeta potential, the magnitude of which will be pH-dependent.[13]
The Role of the Terminal Carboxylic Acid Group
The carboxylic acid terminus of the short-chain PEG is not merely a passive component. Its presence has significant implications for the nanoparticle's properties and applications.
-
Conjugation Chemistry: The primary role of the carboxyl group is to serve as a reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides, via carbodiimide chemistry (e.g., using EDC/NHS).[12][14] This allows for the creation of actively targeted nanomedicines.
-
pH-Responsiveness: The ionization state of the carboxylic acid is pH-dependent. In acidic environments, such as the tumor microenvironment or within endosomes, the carboxyl group will be protonated, leading to a less negative surface charge. This change in surface charge can be exploited to trigger drug release or enhance cellular uptake.
-
Influence on Drug Loading: For drugs with basic functional groups, the acidic nature of the PEG terminus can influence drug loading through electrostatic interactions.
Future Perspectives and Concluding Remarks
Short-chain PEG acids represent a versatile and highly tunable platform for the surface modification of nanoparticles in nanomedicine. They offer a compelling balance between the "stealth" properties necessary for prolonged circulation and the accessibility required for effective cellular targeting and drug delivery.
While long-chain PEGs remain a valuable tool for maximizing circulation time, the trend towards more sophisticated, actively targeted nanomedicines highlights the growing importance of short-chain PEG linkers. Their ability to present targeting moieties effectively, coupled with the potential for pH-responsive behavior, makes them a powerful tool in the arsenal of the nanomedicine formulator.
Future research will likely focus on further optimizing the length and density of short-chain PEGs for specific applications and exploring novel combinations with other functional moieties to create the next generation of intelligent and effective nanotherapeutics. As a Senior Application Scientist, I encourage the continued exploration of these versatile molecules, grounded in rigorous experimental design and thorough characterization, to unlock their full potential in advancing human health.
References
-
Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 8785-8803. [Link]
-
Li, S., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5841–5853. [Link]
-
Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99, 28-51. [Link]
-
Zhao, J., & Feng, S. S. (2015). Effects of PEG tethering chain length of vitamin E TPGS with a Herceptin-functionalized nanoparticle formulation for targeted delivery of anticancer drugs. International journal of nanomedicine, 10, 4349. [Link]
-
Li, Y., & Huang, L. (2008). Endocytosis of PEGylated nanoparticles accompanied by structural and free energy changes of the grafted polyethylene glycol. Biomaterials, 29(33), 4484-4493. [Link]
-
Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 8785-8803. [Link]
-
Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., ... & Mahmoudi, M. (2017). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 46(14), 4218-4244. [Link]
-
Scomparin, A., Salmaso, S., Eldar-Boock, A., Ben-Shushan, D., Ferber, S., Shmeeda, H., ... & Caliceti, P. (2023). PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers. Journal of Controlled Release, 358, 203-215. [Link]
-
Farokhzad, O. C., Cheng, J., Teply, B. A., Sherifi, I., Jon, S., Kantoff, P. W., ... & Langer, R. (2006). Formulation of functionalized PLGA–PEG nanoparticles for in vivo targeted drug delivery. Biomaterials, 27(28), 5024-5032. [Link]
-
Bachir, Z. A., Huang, Y., He, M., Huang, L., Hou, X., Chen, R., & Gao, F. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine, 13, 5841. [Link]
-
Dash, M., & Konkimalla, V. B. (2012). Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle. Journal of Nanomedicine & Nanotechnology, 3(5). [Link]
-
Lu, Y., Sun, W., Gu, Z., & Lovell, J. F. (2011). Zwitteration As an Alternative to PEGylation. Langmuir, 27(11), 6959-6964. [Link]
-
Lin, P. C., Lin, S., Wang, P. C., & Sridhar, R. (2017). Endocytosis of PEGylated nanoparticles: what is the role of grafted polyethylene glycol?. Nanoscale, 9(43), 16757-16768. [Link]
-
Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 8785-8803. [Link]
-
Zhang, Z., & Cheng, C. (2024). Biodegradable zwitterionic polymers as PEG alternatives for drug delivery. Journal of Polymer Science, 62(10), 2231-2250. [Link]
-
Gbadamosi, O., & Al-Ahmady, Z. S. (2020). Effect of PEGylation on the position of the slipping plane and zeta potential. (A) Bare negatively charged nanoparticle (ex. PLA NP). [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Concepts and practices used to develop functional PLGA-based nanoparticulate systems. Journal of drug delivery, 2011. [Link]
-
Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. RSC. [Link]
-
Song, X., Zhao, Y., Hou, S., Xu, F., Zhao, R., He, J., ... & Li, Y. (2010). Recent advances in PEG–PLA block copolymer nanoparticles. International journal of nanomedicine, 5, 1057. [Link]
-
Jain, A., Kesharwani, P., Garg, N. K., Jain, A., & Jain, S. A. (2017). Folate-Functionalized Polymeric Nanoparticles for 5-Fluorouracil Delivery to Prostate Cancer: Physicochemical and In Vitro/In Vivo Characterization. ACS omega, 2(10), 6944-6957. [Link]
-
Wang, Y., & Liu, Y. (2023). Zwitterionic polymers: Addressing the barriers for drug delivery. Aggregate, 4(6), e429. [Link]
-
Sager, M., Gauthier, M. A., & Leroux, J. C. (2022). Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury. Journal of Controlled Release, 345, 44-53. [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Synthesis and characterization of PLGA nanoparticles. Journal of pharmaceutical sciences, 100(4), 1453-1460. [Link]
-
Ruiz, A., Sachdev, A., Cueva, R., Rodríguez, I., de la Presa, P., & Hernando, A. (2013). Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents. Journal of nanobiotechnology, 11(1), 1-11. [Link]
-
Halamka, J., Crist, R. M., & Dobrovolskaia, M. A. (2014). Nanomedicine Drug Development: A Scientific Symposium Entitled “Charting a Roadmap to Commercialization”. The AAPS journal, 16(3), 437-442. [Link]
-
Lee, H., Lee, M. Y., & Park, W. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1615. [Link]
-
Wang, Y., & Liu, Y. (2021). From Nanoparticles to Cancer Nanomedicine: Old Problems with New Solutions. Cancers, 13(13), 3291. [Link]
-
Shi, L., Zhang, J., Zhao, M., Tang, S., Cheng, X., Zhang, W., ... & Wang, Q. (2021). (a) The PEG-linker's molecular weight (MW) was larger; the PEG chain's... [Link]
-
D’Addio, S. M., & Prud’homme, R. K. (2023). Zwitterionic polymers as PEG replacements for improved mRNA delivery. Nature communications, 14(1), 1916. [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2016). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents. International journal of nanomedicine, 11, 3757. [Link]
Sources
- 1. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling specialized reagents like 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a polyethylene glycol (PEG) linker with a terminal carboxylic acid, demands a nuanced understanding of its potential hazards and the appropriate protective measures.[1][2] This guide moves beyond a simple checklist to provide a comprehensive, risk-based approach to personal protective equipment (PPE), ensuring your safety and the validity of your results.
Hazard Assessment: Understanding the "Why" Behind the "What"
While a specific, comprehensive toxicology profile for this compound is not extensively documented in readily available literature, we can make authoritative assessments based on its chemical structure and the known hazards of similar compounds.
-
Carboxylic Acid Functionality: The primary hazard stems from the terminal carboxylic acid group. Carboxylic acids are corrosive and can cause irritation or severe damage to the eyes, skin, and respiratory tract.[3][4] The acidity of this molecule (predicted pKa ≈ 3.39) suggests a significant potential for chemical burns upon direct contact.[2]
-
PEG Linker Structure: The polyether backbone increases the compound's hydrophilicity. While this is beneficial for its application, it means the substance can readily dissolve in moisture, potentially exacerbating its corrosive effects on moist tissues like the eyes and respiratory tract.
-
Physical Form: This compound is typically a liquid or a low-melting solid.[5] This physical state presents a splash hazard during handling, transfer, and solution preparation, which is a primary route of exposure.
Therefore, our PPE strategy is designed to create a complete barrier against splashes, direct contact, and potential inhalation of aerosols, guided by the principles of the OSHA Laboratory Standard (29 CFR 1910.1450).[6][7]
Core PPE Requirements: Your Non-Negotiable First Line of Defense
For any manipulation of this compound, the following PPE is mandatory. This baseline protection is your first line of defense against unforeseen incidents.[8][9]
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes from all angles. Standard safety glasses are insufficient as they do not protect against liquid splashes.[10]
-
Face Shield: When handling larger quantities (>50 mL) or performing tasks with a significant splash risk (e.g., pouring, sonicating, heating), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][10]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[3] Always double-check the manufacturer's glove compatibility chart for the specific glove model you are using. It is crucial to change gloves immediately if they become contaminated. For extended procedures, consider wearing two pairs of gloves (double-gloving).
-
-
Body Protection:
-
Laboratory Coat: A standard lab coat protects skin and personal clothing from minor spills and contamination.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]
-
Risk-Based PPE Selection: Scaling Protection to the Task
Effective safety protocols are not one-size-fits-all. The level of PPE must correspond to the specific risks posed by the procedure, including the quantity of the chemical being handled and the nature of the manipulation.
| Task/Scenario | Quantity | Primary Risks | Minimum Required PPE |
| Weighing/Aliquoting | < 1 g | Minor spills, aerosol generation | Chemical Splash Goggles, Nitrile Gloves, Lab Coat |
| Preparing Dilute Solutions | < 100 mL | Splashes during transfer and mixing | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Lab Coat |
| Active Reaction/Heating | Any | Splashes, potential for aerosolization | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-Resistant Apron over Lab Coat. All work must be done in a certified chemical fume hood.[8] |
| Large Volume Transfer | > 100 mL | Significant splash hazard | Chemical Splash Goggles, Face Shield, Double-Gloved Nitrile Gloves, Chemical-Resistant Apron over Lab Coat |
| Cleaning Spills | Any | Direct contact, splash | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Neoprene), Chemical-Resistant Apron or Coveralls |
Standard Operating Protocol: Preparing a 10 mM Stock Solution
This protocol integrates the necessary PPE at each step, creating a self-validating system for safe handling.
-
Preparation and PPE Donning:
-
Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Don the appropriate PPE as dictated by the risk assessment: a lab coat, chemical splash goggles, and nitrile gloves. For the volumes in this protocol, a face shield is highly recommended.
-
-
Weighing the Compound:
-
Tare a clean, compatible container (e.g., glass vial) on an analytical balance.
-
Carefully add the required mass of this compound to the container.
-
Secure the container lid before removing it from the balance.
-
-
Dissolution:
-
In the fume hood, add the desired solvent to the container with the acid.
-
Use a magnetic stirrer or gently swirl to dissolve the compound. Avoid vigorous shaking that could generate pressure or aerosols.
-
If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.
-
-
Final Steps and Waste Disposal:
-
Once dissolved, transfer the solution to a clearly labeled storage bottle.
-
Decontaminate any reusable equipment.
-
Dispose of all contaminated disposable items (e.g., pipette tips, gloves) in a designated, sealed hazardous waste container.
-
Emergency Procedures and Disposal
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated materials, must be collected in a designated, properly labeled, and sealed container.[11]
-
Regulatory Compliance: Never dispose of this chemical down the drain.[11] Disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance. While some simple carboxylic acids can be neutralized and drain-disposed in very small quantities, the complex nature of this compound makes this practice unsuitable.[11][12][13]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024). Vertex AI Search.
- Personal Protection Equipment. University of South Carolina.
- Laboratories - Overview | Occupational Safety and Health Administr
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023).
- Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023).
- OSHA Lab Safety Equipment: Requirements & Compliance Guide.
- OSHA Standards for Biological Laboratories - Administration for Str
- PPE for Hazardous Chemicals - Canada Safety Training.
- Chemical Safety in the Workplace - CDC. (2024).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024).
- Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC.
- CLASSIFIC
- Acceptable Drain Disposal Procedures - USDA ARS.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- This compound - ChemBK. (2024).
- This compound | 16024-66-1 - ChemicalBook. (2025).
- This compound - LookChem.
- 2,5,8,11,14-Pentaoxahexadecan-16-ol - ChemBK. (2024).
Sources
- 1. This compound | 16024-66-1 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. chembk.com [chembk.com]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. ipgsf.com [ipgsf.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. sc.edu [sc.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.metu.edu.tr [chem.metu.edu.tr]
- 13. ars.usda.gov [ars.usda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
